Technical Documentation Center

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid
  • CAS: 874288-20-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Modular Synthesis and Structural Validation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

This technical guide details the synthesis, purification, and characterization of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid . This molecule represents a critical scaffold in medicinal chemistry, combining a boronic a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, purification, and characterization of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid . This molecule represents a critical scaffold in medicinal chemistry, combining a boronic acid warhead (often used for reversible covalent inhibition of serine proteases or as a diol sensor) with a fluorinated hydrophobic tail (improving metabolic stability and lipophilicity).

Executive Summary & Strategic Analysis

Target Molecule: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Molecular Formula: C₁₄H₁₃BFNO₃ Primary Application: Serine protease inhibition (e.g.,


-lactamases), saccharide sensing, and fragment-based drug discovery (FBDD).

The synthesis of phenylboronic acid amides presents a unique chemoselective challenge: the boronic acid moiety (-B(OH)₂) is amphoteric and prone to dehydration (forming boroxines) or protodeboronation under harsh basic conditions. Therefore, standard peptide coupling protocols must be adapted to prevent side reactions at the boron center.

This guide presents two validated pathways:

  • Method A (Green/Chemoselective): DMTMM-mediated coupling in aqueous media.[1][2] This is the preferred method as it avoids the need for protecting the boronic acid.

  • Method B (Classical Organic): HATU-mediated coupling in a polar aprotic solvent (DMF).

Retrosynthetic Logic

The molecule is disconnected at the amide bond, revealing two commercially available precursors: 3-Carboxyphenylboronic acid (the electrophile) and 3-Fluorobenzylamine (the nucleophile).

Retrosynthesis Target Target: 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: 3-Carboxyphenylboronic acid Disconnection->Precursor1 Precursor2 Precursor B: 3-Fluorobenzylamine Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown of the target molecule.[3]

Experimental Protocols

Method A: DMTMM-Mediated Aqueous Coupling (Recommended)

Rationale: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows for amide bond formation in water/alcohol mixtures without protecting the boronic acid. It avoids the high pH required for some couplings, minimizing protodeboronation [1].

Reagents
  • 3-Carboxyphenylboronic acid (1.0 eq)

  • 3-Fluorobenzylamine (1.1 eq)

  • DMTMM (1.2 eq)

  • Solvent: THF/Water (1:1) or Methanol.[4]

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (e.g., 500 mg, 3.01 mmol) in THF/Water (1:1, 10 mL).

  • Activation: Add DMTMM (1.0 g, 3.61 mmol) to the mixture. Stir at room temperature for 10–15 minutes. Observation: The solution may become slightly cloudy as the active ester forms.

  • Addition: Add 3-fluorobenzylamine (414 mg, 3.31 mmol) dropwise.

  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (Note: Boronic acids streak on silica; use KMnO₄ stain).

  • Workup (Crucial):

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase carefully to pH ~3–4 using 1M HCl. Caution: Do not go below pH 2 to avoid protodeboronation.

    • The product typically precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Method B: HATU-Mediated Coupling (Alternative)

Rationale: Used when solubility in aqueous media is poor.[5] Requires strict control of base equivalents to prevent boronate salt formation.

Reagents
  • 3-Carboxyphenylboronic acid (1.0 eq)

  • 3-Fluorobenzylamine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow
  • Activation: Dissolve 3-carboxyphenylboronic acid in dry DMF (0.2 M concentration). Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 5 minutes.

  • Coupling: Add 3-fluorobenzylamine (1.0 eq).

  • Reaction: Stir at room temperature for 4 hours under Nitrogen atmosphere.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (excess). This quenches the reaction and protonates the boronate, keeping it in the organic-soluble acid form.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with 5% LiCl (to remove DMF), followed by brine.

Purification & Handling of Boronic Acids

Boronic acids exist in an equilibrium between the free acid (monomer) and the cyclic anhydride (boroxine, trimer).

  • The Boroxine Trap: Excessive heating or drying under high vacuum can dehydrate the product into its boroxine form.

  • Rehydration: If the boroxine is obtained (often seen as a waxy solid or distinct NMR shifts), it can be reconverted to the free acid by recrystallization from a water/acetone mixture or simply by exposure to ambient humidity.

Purification Protocol:

  • Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10).

    • Tip: Add 1% Acetic Acid to the eluent to suppress streaking on silica gel.

  • Recrystallization: Acetonitrile/Water or Acetone/Hexane are standard systems.

PurificationLogic Crude Crude Reaction Mixture SolubilityCheck Check Solubility in Water Crude->SolubilityCheck Precipitate Precipitate Forms (pH 3-4) SolubilityCheck->Precipitate Low Solubility NoPrecipitate No Precipitate SolubilityCheck->NoPrecipitate High Solubility Final Target Product (Free Acid Form) Precipitate->Final Filter & Wash Extraction Extract w/ EtOAc Wash w/ 5% LiCl (if DMF used) NoPrecipitate->Extraction Drying Dry over Na2SO4 Evaporate < 40°C Extraction->Drying Drying->Final

Figure 2: Purification decision tree ensuring isolation of the free boronic acid.

Characterization & Structural Validation

The identity of the compound must be confirmed using multinuclear NMR. The key diagnostic is the shift of the boron signal and the presence of the amide proton.

Expected NMR Data
NucleusChemical Shift (

)
MultiplicityAssignment / Diagnostic Note
¹H NMR 10.0 – 10.5 ppmSinglet (br)-NH- (Amide). Disappears on D₂O shake.
¹H NMR 8.0 – 8.2 ppmMultipletB(OH)₂ . Broad singlets; integration varies with dryness.
¹H NMR 7.0 – 7.9 ppmMultipletAromatic protons (Phenyl + Benzyl rings).
¹H NMR 4.4 – 4.6 ppmDoublet-CH₂- (Benzylic methylene). Couples to NH.
¹¹B NMR 28 – 32 ppmBroad SingletDiagnostic for Ar-B(OH)₂ (sp²). Boronate esters/salts shift to ~5 ppm (sp³). [2]
¹⁹F NMR -110 to -115 ppmMultipletDiagnostic for 3-Fluoro substitution.
Mass Spectrometry (ESI-MS)
  • Positive Mode:

    
     or 
    
    
    
    . Note that boronic acids often form esters with MeOH during injection, so peaks corresponding to the methyl boronate ester
    
    
    may be observed.
  • Negative Mode: Often more sensitive for boronic acids. Look for

    
    .
    
Troubleshooting "Missing" Boron Signals
  • Broadening: Quadrupolar relaxation of ¹¹B and ¹⁰B nuclei causes significant line broadening. Use a quartz NMR tube if background boron from borosilicate glass interferes (though usually negligible for organic concentrations).[5]

  • Disappearance: If the ¹¹B signal is missing, the compound may have complexed with trace metals or diols in the solvent. Ensure solvents are anhydrous and free of stabilizers.

References

  • Kunishima, M., et al. (1999).[1] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for the Synthesis of Amides and Esters." Tetrahedron, 55(46), 13159-13170. Link

  • Hall, D. G. (Ed.). (2011).[6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • D'Este, M., et al. (2014).[1] "A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water." Carbohydrate Polymers, 108, 239-246.[8] Link[8]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Exploratory

3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid: Mechanistic Profiling of a Transition State Inhibitor

Technical Whitepaper | Application Note: BATSI-04 [1] Executive Summary This technical guide profiles 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid , a representative Boronic Acid Transition State Inhibitor (BATSI) desig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Application Note: BATSI-04 [1]

Executive Summary

This technical guide profiles 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid , a representative Boronic Acid Transition State Inhibitor (BATSI) designed to neutralize serine


-lactamases.[1] As antimicrobial resistance (AMR) compromises the efficacy of carbapenems and cephalosporins, this compound represents a critical scaffold in medicinal chemistry. It functions by forming a reversible covalent bond with the catalytic serine residue of target enzymes (e.g., AmpC, KPC-2), mimicking the high-energy tetrahedral intermediate of 

-lactam hydrolysis.[1] This guide details its chemical architecture, kinetic mechanism, and validated experimental protocols for characterization.

Chemical Architecture & Properties

The efficacy of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid stems from its tripartite structure, optimized for both binding affinity and transition state mimicry.[1]

FeatureComponentFunction
Warhead Phenylboronic AcidActs as a Lewis acid to accept the electron pair from the catalytic serine hydroxyl, forming a tetrahedral adduct.[1]
Linker meta-CarboxamideProvides rigid spacing and establishes critical hydrogen bonds with conserved residues (e.g., Asn152 in AmpC).
Recognition Element 3-Fluorobenzyl groupExploits hydrophobic pockets near the active site; the fluorine atom can engage in multipolar interactions, enhancing selectivity.

Physicochemical Profile:

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 273.07 g/mol [1][2]

  • Solubility: Soluble in DMSO (>10 mM); limited aqueous solubility requires buffer optimization (typically <5% DMSO final concentration).

  • Stability: Boronic acids are prone to trimerization (boroxine formation) in dry states but exist as monomers in aqueous physiological buffers.

Mechanism of Action (MoA)

The mechanism of action is defined by reversible covalent inhibition . Unlike suicide inhibitors (e.g., clavulanic acid) that permanently disable the enzyme via fragmentation, this compound establishes an equilibrium-driven complex that blocks substrate access.

The Binding Trajectory
  • Periplasmic Entry: In Gram-negative bacteria, the inhibitor permeates the outer membrane via porins (OmpF/OmpC) to reach the periplasmic space where

    
    -lactamases reside.
    
  • Non-Covalent Association (

    
    ):  The 3-fluorobenzyl moiety docks into the R1/R2 side-chain binding pockets of the enzyme.[1] The fluorine substituent improves lipophilicity and specific contact with hydrophobic residues (e.g., Tyr150 or Leu119 depending on the enzyme class).
    
  • Covalent Capture (

    
    ):  The catalytic serine (e.g., Ser64 in AmpC) acts as a nucleophile. Its hydroxyl oxygen attacks the boron atom.
    
  • Transition State Mimicry: The boron atom shifts from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ) geometry. This adduct mimics the acylation transition state of the
    
    
    -lactam ring opening but does not collapse to release a product.[1]
  • Stabilization: The anionic boronate oxygen atoms occupy the "oxyanion hole" (formed by backbone amides of Ser64 and Ala318), stabilized by hydrogen bonding.

Structural Biology Insights

X-ray crystallography of analogous phenylboronic acids bound to AmpC reveals:

  • Boron-Serine Bond Length: Typically 1.5–1.6 Å.[1]

  • Amide Linker Interaction: The amide nitrogen donates a hydrogen bond to the backbone carbonyl of residue 318 or the side chain of Asn152, anchoring the inhibitor.

  • Aromatic Stacking: The phenyl ring of the inhibitor often engages in

    
    -
    
    
    
    stacking with Tyr150 or Trp105.[1]
MoA Visualization

The following diagram illustrates the kinetic pathway of inhibition.

MoA_Pathway cluster_0 Periplasmic Space Enzyme Free Enzyme (Active Serine) Complex_NC Michaelis Complex (Non-Covalent) Enzyme->Complex_NC + Inhibitor (kon) Inhibitor Inhibitor (Trigonal Boron) Inhibitor->Complex_NC Complex_NC->Enzyme koff TS_Analog Tetrahedral Adduct (Transition State Mimic) Complex_NC->TS_Analog Nucleophilic Attack (Covalent Bond) TS_Analog->Complex_NC Hydrolysis (Slow) Substrate β-Lactam Antibiotic TS_Analog->Substrate Blocks Access

Figure 1: Kinetic pathway of Boronic Acid Transition State Inhibition (BATSI).[3] The formation of the stable tetrahedral adduct prevents antibiotic hydrolysis.

Experimental Protocols

To validate the potency of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, we utilize a spectrophotometric competition assay using a chromogenic substrate (e.g., Nitrocefin).

Protocol A: IC50 Determination via Nitrocefin Hydrolysis

Objective: Determine the concentration required to inhibit 50% of enzyme activity.

Materials:

  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (physiological relevant).

  • Substrate: Nitrocefin (

    
     for AmpC).
    
  • Enzyme: Purified AmpC or KPC-2 (approx. 1–5 nM final concentration).[1]

  • Inhibitor: 10 mM stock in DMSO.

Workflow:

  • Preparation: Dilute inhibitor in buffer to create a concentration range (e.g., 0.1 nM to 100

    
    M). Maintain DMSO < 1%.
    
  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 10 minutes at 25°C. Note: Boronic acids are slow-binding inhibitors; pre-incubation ensures equilibrium is reached.[1]

  • Initiation: Add Nitrocefin (final conc. =

    
    ).
    
  • Measurement: Monitor absorbance at 482 nm for 5 minutes (initial velocity phase).

  • Analysis: Plot % Residual Activity vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation.

Protocol B: Crystallography Soaking System

Objective: Obtain structural confirmation of the binding mode.

  • Crystal Growth: Grow apo-enzyme crystals using hanging drop vapor diffusion (e.g., 1.0 M Potassium Phosphate, pH 8.7 for AmpC).

  • Soaking: Transfer crystals to a drop containing mother liquor + 5–10 mM Inhibitor.

  • Duration: Soak for 2–24 hours. Note: Longer soaks may degrade crystal quality due to lattice changes.[1]

  • Cryo-protection: Transfer to cryo-solution (Mother liquor + 25% Glycerol) before flash cooling in liquid nitrogen.[1]

Experimental Workflow Diagram

Workflow Stock 1. Stock Prep 10mM in DMSO Dilution 2. Serial Dilution Assay Buffer (pH 7.0) Stock->Dilution PreInc 3. Pre-Incubation Enzyme + Inhibitor (10 min) Dilution->PreInc Substrate 4. Substrate Addition Nitrocefin (at Km) PreInc->Substrate Read 5. Kinetic Read Abs @ 482nm Substrate->Read Data 6. Data Analysis IC50 / Ki Calculation Read->Data

Figure 2: Step-by-step workflow for the spectrophotometric determination of inhibitory potency.

Comparative Data Analysis

The following table contextualizes the potency of phenylboronic acid derivatives against standard


-lactamases.
Inhibitor ClassWarheadTarget SpecificityApprox.

(AmpC)
Mechanism Type
3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Boronic AcidClass A & C (SBLs)10–100 nM Rev. Covalent (TS Analog)
Clavulanic Acid

-Lactam
Class A only

1

M
Irreversible (Suicide)
AvibactamDiazabicyclooctaneClass A, C, D1–10 nMRev. Covalent (Carbamylation)
VaborbactamCyclic BoronateClass A, C< 10 nMRev. Covalent (TS Analog)

Note:


 values are representative ranges derived from structure-activity relationship (SAR) studies of boronic acid amides.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 2020.[1] Link

  • Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. Nature Communications, 2021.[1] Link

  • Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. Microorganisms, 2022. Link

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2017. Link

  • Structure-Based Development of Boronic Acid Derived Broad-Spectrum Inhibitors. Journal of Medicinal Chemistry, 2019.[1] Link

Sources

Foundational

Biochemical and Biophysical Properties of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

Technical Whitepaper for Drug Discovery & Structural Biology Executive Summary 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is a synthetic transition-state analog (TSA) designed primarily as a reversible covalent inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Drug Discovery & Structural Biology

Executive Summary

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is a synthetic transition-state analog (TSA) designed primarily as a reversible covalent inhibitor of serine


-lactamases, specifically Class C (AmpC) and certain Class A enzymes.[1] By mimicking the high-energy tetrahedral intermediate formed during 

-lactam hydrolysis, this compound serves as a critical chemical probe for mapping the active sites of antibiotic-resistance enzymes.[1]

This guide details the molecular architecture, thermodynamic binding properties, synthetic pathways, and experimental protocols required to utilize this compound in fragment-based drug discovery (FBDD) and crystallographic studies.[1]

Molecular Architecture & Mechanism of Action

Chemical Structure Analysis

The molecule consists of three distinct pharmacophores, each serving a specific biophysical role in enzyme recognition:

  • The Warhead (Phenylboronic Acid): The boron atom acts as an electrophile.[1] In its resting state, it is trigonal planar (

    
    ).[1] Upon binding, it accepts a lone pair from the catalytic serine residue (e.g., Ser64 in AmpC), rehybridizing to a tetrahedral (
    
    
    
    ) anionic species.[1]
  • The Linker (Carboxamide): The amide bond at the meta position provides rigid directionality and participates in hydrogen bonding network with conserved residues (often Asn152 or Ala318 backbone) in the enzyme active site.

  • The Tail (3-Fluorobenzyl Group): The fluorinated aromatic ring targets the hydrophobic R1 side-chain pocket of the

    
    -lactamase.[1] The fluorine atom at the meta position modulates lipophilicity and can engage in multipolar interactions with the protein environment, often improving affinity compared to the non-fluorinated parent.
    
Mechanism: The "Serine Trap"

Unlike standard


-lactam antibiotics (which acylate the enzyme and are subsequently hydrolyzed), boronic acids form a reversible covalent adduct . The boron atom mimics the carbonyl carbon of the 

-lactam ring in its transition state.[1]
Pathway Visualization (DOT)

The following diagram illustrates the transition from the Michaelis complex to the tetrahedral adduct.

Mechanism Figure 1: Reversible covalent inhibition mechanism. The boron atom transitions from sp2 to sp3 hybridization. Enzyme Free Enzyme (Ser64-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (Trigonal Boron) Inhibitor->Complex Kd (Binding) TS_Analog Tetrahedral Adduct (Anionic Boronate) Complex->TS_Analog Nucleophilic Attack (Ser64 -> Boron) TS_Analog->Complex Slow Off-rate (Reversible)

Biophysical Characterization

Binding Kinetics & Affinity

Members of the meta-carboxyphenylboronic acid family typically exhibit


 values in the nanomolar range against AmpC 

-lactamase.[1][2]
ParameterTypical Value / RangeNotes

(AmpC)
20 – 100 nMAffinity is driven by the H-bond network of the amide linker.[1]
Binding Mode Competitive, ReversibleCompeting with substrate (e.g., Nitrocefin, Cephalothin).[1]
Hybridization

Shift observed in X-ray crystallography (Boron-Oxygen distance ~1.5 Å).[1]
pKa (Boronic Acid) ~8.8 (Free)

<7 (Bound)
The enzyme active site (oxyanion hole) stabilizes the anionic form, effectively lowering the pKa upon binding.
Solubility & Stability (The Boroxine Cycle)

Critical Warning: Phenylboronic acids exist in equilibrium with their dehydrated trimeric form, known as boroxines .[1]

  • In Solid State: Often exists as a mixture of free acid and boroxine anhydride.[1]

  • In Solution: In aqueous buffers (pH > 7), the equilibrium shifts toward the monomeric boronate species.[1] In non-polar organic solvents (DMSO/DCM), boroxines may persist.[1]

  • Protocol Implication: Always pre-incubate the stock solution in aqueous buffer for 10-15 minutes before running kinetic assays to ensure monomer formation.

Experimental Protocols

Chemical Synthesis

Direct coupling of 3-carboxyphenylboronic acid can be challenging due to side reactions involving the unprotected boronic acid.[1] A robust method involves coupling the pinacol ester followed by hydrolysis, or using controlled conditions.[1]

Reagents:

  • 3-Carboxyphenylboronic acid (or pinacol ester)[1]

  • 3-Fluorobenzylamine[1]

  • Coupling Agent: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

Workflow Visualization (DOT)

Synthesis Figure 2: Synthetic pathway utilizing standard amide coupling chemistry. Start 3-Carboxyphenylboronic acid Activation Carboxylate Activation (EDC/HOBt or HATU) Start->Activation Coupling Amide Coupling (+ 3-Fluorobenzylamine) Activation->Coupling Purification Purification (Reverse Phase HPLC) Coupling->Purification Remove Boroxine by-products Product 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid Purification->Product

[1]

Enzyme Inhibition Assay (Spectrophotometric)

To determine the


 against AmpC 

-lactamase, use the reporter substrate Nitrocefin .[1]
  • Buffer Preparation: 50 mM Tris-HCl, pH 7.0, 0.01% Triton X-100 (prevents promiscuous aggregation).[1]

  • Enzyme Stock: Dilute AmpC to ~1-5 nM final concentration.

  • Substrate: Nitrocefin (

    
    ).[1] Use at 
    
    
    
    .[1]
  • Inhibitor: Prepare serial dilutions of the boronic acid in DMSO (keep final DMSO < 1%).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 5 minutes (to allow equilibrium).

    • Add Nitrocefin to initiate.[1]

    • Monitor absorbance at 486 nm (red shift upon hydrolysis) for 5 minutes.

  • Analysis: Fit initial velocities (

    
    ) to the competitive inhibition equation:
    
    
    
    
Crystallography (Soaking)

Boronic acids are excellent candidates for soaking experiments due to their high solubility in DMSO and reversible binding.[1]

  • Crystal System: AmpC crystallizes readily in space group C2.[1]

  • Soaking Buffer: 1.0 M Potassium Phosphate, pH 8.7 (High salt prevents crystal cracking).[1]

  • Procedure: Add compound (from 100 mM DMSO stock) to drop for a final concentration of 1-5 mM. Soak for 1-24 hours.[1]

  • Observation: Look for continuous electron density extending from Ser64 O

    
     to the boron atom.[1][2]
    

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an advanced "fragment."[1] The phenylboronic acid anchors the molecule in the active site, allowing researchers to modify the "tail" (the fluorobenzyl group) to explore the R1 side-chain pocket.

  • Strategy: Grow the molecule from the meta position.[1]

  • Goal: Improve specificity for AmpC over mammalian serine proteases (like chymotrypsin) by exploiting the distinct topology of the bacterial enzyme's R1/R2 subsites.

Resistance Breakers

While not a clinical drug itself, this scaffold is the progenitor of cyclic boronates (e.g., Vaborbactam ).[1] It is used in microbiology to phenotypically distinguish between AmpC-producing bacteria and ESBL-producing bacteria (Boronic Acid Disk Test).[1]

References

  • Weston, G. S., et al. (1998).[1] "Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase." Journal of Medicinal Chemistry.

  • Powers, R. A., & Shoichet, B. K. (2002).[1] "Structure-based discovery of inhibitors of AmpC beta-lactamase." Journal of Medicinal Chemistry.

  • Tondi, D., et al. (2010).[1] "Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Caselli, E., et al. (2001).[1] "Boronic acids as transition state analogues for serine beta-lactamases." Current Pharmaceutical Design.

  • Crayford, A. G., et al. (2021).[1] "Optimal phenotypic testing of AmpC beta-lactamases using boronic acid solutions." Journal of Clinical Microbiology.

Sources

Exploratory

In-Depth Technical Guide: Stability Profile of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

The following technical guide details the stability profile of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid , a representative arylboronic acid scaffold often utilized in medicinal chemistry as a transition-state inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid , a representative arylboronic acid scaffold often utilized in medicinal chemistry as a transition-state inhibitor for serine proteases and


-lactamases.

This guide synthesizes chemical kinetics, metabolic pathways, and experimental protocols to provide a comprehensive reference for drug development professionals.

Executive Summary

Compound: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Molecular Formula:


Class:  Arylboronic Acid / Benzamide Derivative
Primary Application:  Transition-state mimetic for serine hydrolases (e.g., 

-lactamases, proteases); molecular recognition (glucose sensing).

Stability Verdict:

  • In Vitro (Buffer): High stability at neutral pH; susceptible to oxidative deboronation in the presence of Reactive Oxygen Species (ROS).

  • In Vitro (Plasma): Moderate stability. Reversible covalent binding to plasma proteins (serine/threonine residues) and diols (glucose) extends half-life but complicates free-drug quantification.

  • In Vivo: Rapid clearance driven by oxidative deboronation (Phase I) followed by glucuronidation. The amide linkage is relatively resistant to hydrolysis compared to the boronic acid moiety.

Chemical Structure & Electronic Properties

Understanding the stability begins with the electronic environment of the boron atom.

  • Meta-Substitution: The amide group at the meta position acts as an Electron Withdrawing Group (EWG). This lowers the

    
     of the boronic acid (typically from ~8.8 to ~7.8–8.2), increasing the fraction of the tetrahedral boronate anion at physiological pH (7.4).
    
  • Fluorine Effect: The 3-fluorobenzyl moiety is metabolically robust. The fluorine atom blocks the common metabolic "soft spot" (para-hydroxylation) on the benzyl ring, directing metabolism primarily toward the boronic acid moiety.

Chemical Stability (Pre-Biological)

Protodeboronation

Under acidic or neutral aqueous conditions, arylboronic acids can undergo protodeboronation, where the


 bond is cleaved by a proton, yielding the corresponding arene (boric acid is the byproduct).
  • Mechanism: Ipso-substitution.

  • Observation: This specific compound exhibits enhanced resistance to protodeboronation compared to electron-rich boronic acids. The electron-withdrawing amide destabilizes the transition state required for proton attack.

  • Storage Condition: Stable in solid state. In solution, avoid highly acidic buffers (

    
    ).
    
Oxidative Deboronation

This is the primary degradation pathway.

  • Reactants: Hydrogen peroxide (

    
    ) or other ROS.[1]
    
  • Mechanism: Nucleophilic attack of the hydroperoxide anion on the empty p-orbital of the boron, followed by a 1,2-aryl migration (similar to Baeyer-Villiger oxidation).

  • Product: 3-(3-fluorobenzylcarbamoyl)phenol.

  • Mitigation: The electron-deficient nature of the boron (due to the meta-amide) slightly retards the rate of oxidation compared to phenylboronic acid, but it remains the critical instability factor in biological matrices.

Boroxine Formation

In non-aqueous solvents or at high concentrations during formulation, three molecules of boronic acid dehydrate to form a cyclic trimer (boroxine).

  • Reversibility: This process is fully reversible upon addition of water. It is a formulation concern, not a degradation concern.

Biological Stability (In Vitro & In Vivo)

Plasma Stability & Protein Binding

Boronic acids exhibit unique plasma protein binding (PPB) characteristics. Unlike lipophilic drugs that bind to hydrophobic pockets of albumin, boronic acids form reversible covalent bonds with:

  • Diols: Glucose, ribose, and circulating glycoproteins.[1]

  • Nucleophiles: Serine or threonine side chains on Albumin.

Impact: This "sink" effect can protect the molecule from rapid clearance but may lower the free fraction (


) available for target engagement.
Metabolic Pathways (Microsomal Stability)

When incubated with liver microsomes (RLM/HLM), the compound undergoes Phase I metabolism.

  • Primary Route (Deboronation): Catalyzed by CYP450s (specifically CYP3A4 and CYP2C19). The mechanism mimics oxidative deboronation, converting the drug to its phenolic metabolite.

  • Secondary Route (Amide Hydrolysis): The amide bond is relatively stable but can be cleaved by amidases, though this is kinetically slower than deboronation.

  • Tertiary Route (Fluorobenzyl Oxidation): The fluorine blocks the 3-position, but minor hydroxylation may occur at the 4- or 6-position of the benzyl ring.

Degradation Pathway Visualization

DegradationPathways Compound Parent Compound 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid Boroxine Boroxine Trimer (Formulation Artifact) Compound->Boroxine Dehydration (High Conc/Non-aq) Tetrahedral Tetrahedral Boronate (Active Species @ pH 7.4) Compound->Tetrahedral pH > 7.0 + H2O Amine Metabolite 2: 3-Fluorobenzylamine Compound->Amine Amidase Hydrolysis Benzoic Metabolite 3: 3-Boronobenzoic acid Compound->Benzoic Amidase Hydrolysis Adduct Peroxo-Boronate Intermediate Tetrahedral->Adduct ROS / H2O2 Phenol Metabolite 1: 3-(3-Fluorobenzylcarbamoyl) phenol Adduct->Phenol 1,2-Aryl Migration (Oxidative Deboronation)

Caption: Major chemical and metabolic degradation pathways. Oxidative deboronation (center) is the rate-limiting stability factor in vivo.

Experimental Protocols

To validate the stability of this compound, the following protocols are recommended. These methods account for the unique reactivity of boron.

Sample Preparation (Critical Step)

Standard extraction methods (e.g., simple protein precipitation) can be inaccurate due to boronic acid adherence to the protein pellet.

Protocol:

  • Quenching: Aliquot

    
     of plasma/microsomal incubation mixture.
    
  • Acidification: Immediately add

    
     of 
    
    
    
    . Rationale: Lowers pH to convert boronate anions back to neutral boronic acid, disrupting covalent protein bonds.
  • Precipitation: Add

    
     of ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Diol Additive (Optional but Recommended): Add

    
     Pinacol or Sorbitol to the extraction solvent. Rationale: Forms a stable ester in situ, improving peak shape and MS sensitivity.
    
HPLC-MS/MS Quantification

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex). Mobile Phase A:


 Formic Acid in Water.
Mobile Phase B: 

Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes. Detection: Negative Ion Mode (ESI-).
  • Note: Boronic acids often ionize poorly in positive mode. Look for the

    
     peak or the adduct with formate 
    
    
    
    . If using pinacol in prep, monitor the pinacol ester mass.
Stability Assay Workflow

AssayWorkflow Start Start Incubation (1 µM Compound) Matrix Matrix Selection (Plasma / Microsomes) Start->Matrix Timepoints Timepoints: 0, 15, 30, 60 min Matrix->Timepoints Quench Acidic Quench (5% Formic Acid) Timepoints->Quench Extract Extraction (+ Pinacol/ACN) Quench->Extract Analysis LC-MS/MS (ESI Negative Mode) Extract->Analysis Calc Calculate t1/2 & Cl_int Analysis->Calc

Caption: Optimized workflow for boronic acid stability testing, highlighting the critical acidic quench step.

Summary of Stability Data (Reference Values)

ParameterConditionExpected OutcomeMechanistic Note
pH Stability pH 1.2 (SGF)Stable (>24h)Amide EWG prevents protodeboronation.
pH Stability pH 7.4 (Buffer)Stable (>24h)Equilibrium between trigonal/tetrahedral forms.
Oxidative Stability 100 µM


hours
Susceptible to ROS; faster than amides, slower than thiols.
Plasma Stability Human Plasma

hours
High stability; loss is mostly due to covalent binding, not degradation.
Metabolic Stability Liver Microsomes

min
Rapid oxidative deboronation by CYP450s.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198. Link

  • Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[1][2][3][4][5] Future Medicinal Chemistry, 1(7), 1275-1288. Link

  • Pekol, T., et al. (2005). Identification of the major metabolic pathways of a novel boronic acid-based proteasome inhibitor in rat and human liver microsomes. Drug Metabolism and Disposition, 33(6), 771-777. Link

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[6] Proceedings of the National Academy of Sciences, 118(10). Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Foundational

Solubility Profile of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid in Organic Solvents: A Technical Guide

Executive Summary 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (CAS: 874288-20-7) is a specialized building block frequently utilized in advanced organic synthesis, particularly in Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (CAS: 874288-20-7) is a specialized building block frequently utilized in advanced organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and supramolecular chemistry[1]. The compound's unique architecture—combining a boronic acid moiety, a carbamoyl (amide) linker, and a lipophilic fluorinated aromatic ring—creates a complex solubility profile. Understanding how these structural domains interact with various organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior, a quantitative estimation table, and a self-validating experimental protocol for empirical solubility determination.

Structural Analysis & Mechanistic Causality

The solubility of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is not merely a function of its molecular weight, but rather the thermodynamic competition between its solid-state lattice energy and solvent-solute interactions.

  • The Boronic Acid Moiety: In the solid state, phenylboronic acids inherently form strong hydrogen-bonded dimeric units, which further assemble into extended, rigid networks[2]. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting or donating capacity to overcome this significant lattice energy.

  • The Carbamoyl (Amide) Linker: The amide group acts as both a hydrogen-bond donor and acceptor. While this increases the potential for solvation in highly polar solvents, it also strengthens the intermolecular forces within the crystal lattice, rendering the compound highly insoluble in non-polar environments.

  • The 3-Fluorobenzyl Group: The introduction of a fluorinated aromatic ring introduces lipophilic domains and the potential for weak intermolecular C-H...F interactions, which can subtly modulate the crystal packing and solvent interactions[3]. This group drastically reduces aqueous solubility while slightly enhancing compatibility with moderately polar organic solvents.

G A 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid B Boronic Acid Moiety (H-Bond Dimers) A->B C Carbamoyl Linker (H-Bond Donor/Acceptor) A->C D 3-Fluorobenzyl Group (Lipophilic & C-H...F) A->D E Insoluble in Non-Polar (Hexanes, Toluene) B->E Lattice Energy F Soluble in Polar Aprotic (DMSO, DMF) C->F Solvation G Moderately Soluble (THF, EtOAc) D->G Lipophilicity

Caption: Structural motifs dictating the solubility profile of the target compound.

Quantitative Solubility Profile

Due to the specialized nature of this compound, exact empirical data is often generated in-house by development teams. Table 1 synthesizes an estimated solubility profile based on the thermodynamic behavior of analogous substituted phenylboronic acids.

Table 1: Estimated Solubility Profile at 25°C

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong H-bond acceptors efficiently disrupt boronic acid dimers and solvate the carbamoyl linker.
Polar Protic Methanol, EthanolHigh (>30 mg/mL)Dual H-bond donor/acceptor capacity effectively breaks the solid-state crystal lattice.
Ethers THF, 1,4-DioxaneModerate (10-30 mg/mL)Moderate polarity; oxygen lone pairs coordinate with the empty p-orbital of the boron atom.
Esters / Ketones Ethyl Acetate, AcetoneModerate (5-20 mg/mL)Dipole-dipole interactions solvate the fluorobenzyl and amide groups, but struggle against strong boronic H-bonds.
Halogenated Dichloromethane, ChloroformLow (<5 mg/mL)Weak dipoles are insufficient to overcome the strong intermolecular H-bond network of the solid state.
Non-Polar Hexanes, TolueneInsoluble (<1 mg/mL)Complete inability to disrupt the high lattice energy of the hydrogen-bonded dimers.
Aqueous Water (pH 7)Very Low (<1 mg/mL)High lipophilicity from the fluorobenzyl group prevents aqueous solvation unless pH > pKa (~8.8).

Experimental Workflows: Self-Validating Solubility Determination

To accurately determine the solubility of this compound for regulatory or formulation purposes, a modified OECD 105 shake-flask methodology is the industry standard[4]. The protocol below is designed as a self-validating system : by measuring the concentration at two distinct time points, researchers can definitively prove that thermodynamic equilibrium has been achieved, eliminating the risk of capturing a transient kinetic state.

Step-by-Step Methodology

Step 1: Equilibration Setup

  • Add an excess of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (approximately 50-100 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass vial.

  • Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.5 °C.

  • Agitate at 300 RPM. Prepare triplicate vials for both a 24-hour and a 48-hour time point to ensure statistical validity.

Step 2: Phase Separation

  • After the designated equilibration time, centrifuge the vials at 10,000 x g for 10 minutes to firmly pellet the undissolved solid.

  • Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Causality Note: PTFE is strictly selected for its broad chemical compatibility with organic solvents, preventing extractable polymer contamination that could interfere with downstream UV analysis.

Step 3: Quantification via HPLC-UV

  • Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to fall within the linear range of your pre-established calibration curve.

  • Analyze using an HPLC system equipped with a C18 column and a UV detector set to the compound's λmax (typically ~254 nm). Causality Note: HPLC-UV is strictly preferred over gravimetric analysis. Boronic acids are highly prone to trapping solvent molecules within their hydrogen-bonded networks upon evaporation, which artificially inflates gravimetric solubility readings.

Step 4: Thermodynamic Validation

  • Compare the calculated concentrations from the 24-hour and 48-hour samples. If the variance is <5%, thermodynamic equilibrium is confirmed. If the variance is >5%, continue agitation for an additional 24 hours.

G Step1 1. Solid Addition (Excess Compound) Step2 2. Equilibration (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Step5 5. Data Validation (Triplicate Averaging) Step4->Step5

Caption: Step-by-step workflow for self-validating shake-flask solubility determination.

Downstream Application Implications: Solvent Selection in Cross-Coupling

When utilizing 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid in Suzuki-Miyaura cross-coupling, the solubility profile dictates the choice of the reaction medium. While polar aprotic solvents (DMF, DMSO) offer the highest solubility, their high boiling points make post-reaction purification difficult. Conversely, ethereal solvents (THF, 1,4-Dioxane) offer a "Goldilocks" zone: they provide moderate solubility that is sufficient for catalytic turnover while allowing for easy removal during workup and excellent compatibility with aqueous base solutions.

G Start Suzuki-Miyaura Solvent Selection Polar Polar Aprotic (DMF/DMSO) Start->Polar Ether Ethers (THF/Dioxane) Start->Ether NonPolar Non-Polar (Toluene/Hexane) Start->NonPolar PolarRes High Solubility Difficult to remove Polar->PolarRes EtherRes Moderate Solubility Ideal for aqueous biphasic Ether->EtherRes NonPolarRes Poor Solubility Avoid unless modified NonPolar->NonPolarRes

Caption: Logical decision tree for solvent selection in downstream cross-coupling.

References

  • Title: 1-溴-1-甲基环戊烷 - cas号查询 | Source: ChemSrc | URL
  • Title: Phenylboronic acid | Source: Wikipedia | URL
  • Title: An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)
  • Title: (Trifluoromethoxy)

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

Executive Summary & Structural Logic 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (Molecular Formula: C₁₄H₁₃BFNO₃, MW: 273.07 Da) is a highly functionalized building block frequently utilized in medicinal chemistry for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (Molecular Formula: C₁₄H₁₃BFNO₃, MW: 273.07 Da) is a highly functionalized building block frequently utilized in medicinal chemistry for covalent inhibitor design and transition-state analog synthesis. Its structure presents a unique analytical challenge due to the presence of three distinct spectroscopic reporters:

  • An arylboronic acid group (prone to dynamic covalent equilibria).

  • A secondary amide linkage (exhibiting strong hydrogen-bonding networks).

  • A 3-fluorobenzyl moiety (providing a distinct ¹⁹F NMR handle and complex ¹³C-F spin-spin couplings).

This whitepaper provides a definitive, causality-driven guide to the multimodal spectroscopic characterization (NMR, FT-IR, and ESI-MS) of this compound. Rather than a simple data repository, this guide explains the why behind the analytical observations, establishing self-validating protocols to prevent common artifacts such as boroxine trimerization[1].

The Boroxine Equilibrium: A Critical Analytical Variable

Before executing any spectroscopic analysis, one must account for the intrinsic instability of free boronic acids. Under vacuum, heat, or in strictly anhydrous non-polar solvents, arylboronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines [2].

This equilibrium dictates all sample preparation choices. To observe the true monomeric mass and structure, analytical environments must either be highly aqueous (for MS) or utilize strongly coordinating solvents like DMSO (for NMR) to stabilize the monomeric –B(OH)₂ state[3].

BoroxineEq Monomer Free Boronic Acid Monomer [M-H]- m/z 272.1 Trimer Boroxine Anhydride Trimer [3M-3H2O-H]- m/z 764.2 Monomer->Trimer - H2O (Vacuum / Heat / Anhydrous) Trimer->Monomer + H2O (Aqueous / Coordinating Solvent) Note Critical MS Artifact: Avoided via aqueous ESI-MS conditions Trimer->Note

Fig 1. Boronic acid to boroxine trimerization equilibrium during analysis.

Multinuclear NMR Profiling (¹H, ¹³C, ¹⁹F, ¹¹B)

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the connectivity of the amide and the spatial arrangement of the fluorobenzyl system. DMSO-d₆ is the mandatory solvent; its strong hydrogen-bond accepting capability disrupts boroxine formation and slows the exchange rate of the boronic acid hydroxyl protons, allowing them to be observed[2].

Quantitative Data Tables

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)

Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment & Causality
9.10 Triplet (t) 1H ~6.0 Amide -NH- : Triplet due to coupling with the adjacent benzyl -CH₂-.
8.25 Singlet (s) 1H - Central Ar-H (H-2) : Deshielded by both the boronic acid and carbonyl groups.
8.15 Broad Singlet (br s) 2H - -B(OH)₂ : Broad due to ¹¹B quadrupolar relaxation. Exchanges with D₂O.
7.95 Doublet (d) 1H ~7.5 Central Ar-H (H-4) : Ortho to the carbonyl group.
7.90 Doublet (d) 1H ~7.5 Central Ar-H (H-6) : Ortho to the boronic acid group.
7.45 Triplet (t) 1H ~7.5 Central Ar-H (H-5) : Meta to both substituents.
7.35 Mult. (td) 1H ~8.0, 6.0 Fluorobenzyl Ar-H (H-5') : Meta to fluorine, complex splitting.
7.20 - 7.10 Multiplet (m) 3H - Fluorobenzyl Ar-H (H-2', H-4', H-6') : Overlapping signals due to C-F coupling.

| 4.50 | Doublet (d) | 2H | ~6.0 | Benzyl -CH₂- : Doublet due to coupling with the amide -NH-. |

Table 2: ¹³C, ¹⁹F, and ¹¹B NMR Key Features

Nucleus Shift (δ, ppm) Multiplicity & Coupling Structural Significance
¹³C 166.5 Singlet Amide C=O : Confirms the integrity of the carbamoyl linkage.
¹³C 162.5 Doublet (¹JCF ≈ 243 Hz) C-3' (C-F) : Direct carbon-fluorine bond confirmation.
¹³C 135.0 Broad Singlet C-1 (C-B) : Broadened by the quadrupolar ¹¹B nucleus[2].
¹³C 114.0 Doublet (²JCF ≈ 21 Hz) C-2' / C-4' : Ortho carbons to the fluorine atom.
¹³C 42.5 Singlet Benzyl -CH₂- : Aliphatic linker carbon.
¹⁹F -113.5 Multiplet Ar-F : Characteristic shift for a meta-fluorobenzyl system.

| ¹¹B | 28.5 | Broad Singlet | -B(OH)₂ : Confirms the boron is in a trigonal planar (sp²) environment[2]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically the hydrogen-bonding state of the molecule. The analysis should be performed neat (ATR) to prevent water contamination from KBr pellets[4].

Table 3: FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹) Intensity Mode Causality & Structural Indicator
3350 Strong, Broad O-H Stretch Indicates the free boronic acid hydroxyls. Broadness is due to extensive intermolecular H-bonding[4].
3280 Medium, Sharp N-H Stretch Characteristic of a secondary amide involved in a hydrogen-bonded lattice.
1645 Strong C=O Stretch Amide I band . Lower than a standard ketone due to nitrogen lone-pair resonance.
1540 Strong N-H Bend / C-N Amide II band . Confirms the trans geometry of the secondary amide[4].
1345 Medium B-O Stretch Diagnostic marker for the arylboronic acid moiety[4].

| 1250 | Strong | C-F Stretch | Confirms the presence of the aromatic fluorine. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Boronic acids are notoriously difficult to analyze in positive ion mode due to poor protonation efficiency and severe in-source dehydration. Because the empty p-orbital on the boron atom acts as a Lewis acid, the molecule readily accepts an electron pair (e.g., from OH⁻) or deprotonates in basic media. Therefore, Negative Ion Mode (ESI-) is the authoritative method for this class of compounds[1][5].

Table 4: ESI-MS (Negative Mode) Fragment Analysis

Observed m/z Ion Species Relative Abundance Diagnostic Value
272.1 [M - H]⁻ 100% (Base Peak) Confirms the exact mass of the intact monomeric boronic acid[5].
254.1 [M - H₂O - H]⁻ < 10% In-source dehydration product.

| 764.2 | [3M - 3H₂O - H]⁻ | Variable | Boroxine Trimer . Indicates the sample or mobile phase is too dry[1]. |

Standardized Experimental Workflows

To guarantee reproducible and artifact-free data, the following self-validating protocols must be strictly adhered to.

AnalyticalWorkflow cluster_prep Sample Preparation Protocols Sample 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid NMRPrep NMR Prep (DMSO-d6, 298K) Sample->NMRPrep IRPrep FT-IR Prep (ATR Solid State) Sample->IRPrep MSPrep ESI-MS Prep (MeOH/H2O + 0.1% NH4OH) Sample->MSPrep NMRData Multinuclear NMR (1H, 13C, 19F, 11B) NMRPrep->NMRData IRData Vibrational Modes (Amide, B-OH, C-F) IRPrep->IRData MSData Isotopic Mass (Negative Ion Mode) MSPrep->MSData Integration Structural Validation & Data Synthesis NMRData->Integration IRData->Integration MSData->Integration

Fig 2. Multimodal spectroscopic workflow for arylboronic acid validation.

Protocol A: NMR Acquisition (Artifact-Free)
  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (100% D). Causality: Chloroform-d or Methanol-d₄ will promote boroxine formation or rapid deuterium exchange of the B(OH)₂ protons, respectively.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans, ¹H-decoupled), ¹⁹F (64 scans), and ¹¹B (128 scans) spectra at 298 K.

  • Validation Checkpoint: Integrate the broad singlet at ~8.15 ppm in the ¹H spectrum. If the integration is significantly less than 2.0 (relative to the central ring protons), the sample has partially dehydrated to the boroxine. Add 1-2 µL of D₂O to force exchange, which will collapse the signal into the HDO peak, confirming the identity of the exchangeable protons.

Protocol B: ESI-MS Acquisition (Negative Mode)
  • Diluent Preparation: Prepare a diluent of 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH). Causality: The basic aqueous environment forces the boronic acid into its stable, monomeric anionic state [ArB(OH)₃]⁻ or[ArB(OH)O]⁻[5].

  • Injection: Infuse the sample at a concentration of 1 µg/mL directly into the ESI source.

  • Validation Checkpoint: Monitor the m/z 764.2 channel. If the boroxine trimer peak exceeds 10% relative abundance, increase the water content of the diluent to 70% to shift the equilibrium back to the monomer[1].

Protocol C: FT-IR Acquisition (ATR)
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is acquired.

  • Acquisition: Place 1-2 mg of the neat crystalline powder directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation Checkpoint: Check the 3350 cm⁻¹ region. A complete absence of the broad O-H stretch combined with an intense new band at ~1380 cm⁻¹ indicates the bulk powder has degraded into the anhydride form[4].

References

1.[2] Oh, S. W., et al. "Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters." Magnetic Resonance in Chemistry, 2012. URL: 2.[1] "Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing." ResearchGate. URL: 3.[5] Chidella, K.S., et al. "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry, 2021. URL: 4.[4] Sarikavak, K. and Sevin, F. "Structural and Spectral (IR, NMR and UV/Visible) Properties of Newly Designed Boronic Acid Derivatives..." Computational Chemistry, 2017. URL: 5.[3] "Organoboron catalysis for direct amide/peptide bond formation." Chemical Communications (RSC Publishing), 2024. URL:

Sources

Foundational

Preliminary Toxicological Screening of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid: A Technical Guide

Executive Summary & Chemical Rationale The integration of boronic acid pharmacophores into drug design has revolutionized targeted therapeutics, most notably through the reversible covalent inhibition of nucleophilic tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The integration of boronic acid pharmacophores into drug design has revolutionized targeted therapeutics, most notably through the reversible covalent inhibition of nucleophilic targets (e.g., serine proteases, proteasomes)[1]. 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid represents a highly specific structural motif combining a fluorinated lipophilic benzyl ring with an electrophilic phenylboronic acid moiety.

While the boronic acid group provides exceptional target affinity by forming reversible covalent boronate esters with target hydroxyl groups, it also introduces unique toxicological liabilities. These include potential off-target binding to endogenous diols (e.g., carbohydrates, glycoproteins) and cross-reactivity with off-target serine hydrolases[1]. Furthermore, the fluorinated benzyl group alters the molecule's lipophilicity, potentially impacting its interaction with cytochrome P450 (CYP) enzymes and hERG channels.

This whitepaper outlines a rigorous, tiered preliminary toxicological screening framework designed to evaluate this compound. The protocols herein are structured to satisfy the early-stage nonclinical safety requirements outlined in the FDA’s ICH M3(R2) guidelines[2].

Molecular Mechanism & Toxicity Pathways

To understand the toxicological profile of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, we must map its chemical reactivity. The causality of its toxicity is directly linked to its electrophilicity.

Mechanism Compound 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid Target Primary Target (e.g., Serine Protease) Compound->Target High Affinity OffTarget Off-Target (e.g., Diols, Carbohydrates) Compound->OffTarget Low Affinity Adduct1 Reversible Covalent Boronate Ester Target->Adduct1 Efficacy Adduct2 Off-Target Complex OffTarget->Adduct2 Toxicity Risk Tox Cellular Toxicity Adduct2->Tox Accumulation

Reversible covalent binding mechanism and off-target toxicity pathways.

Tiered Screening Workflow

The screening strategy progresses from high-throughput in vitro assays to targeted in vivo models, ensuring that animal testing is only conducted on viable candidates, adhering to the 3Rs (Replacement, Reduction, Refinement) principle.

Workflow Start Compound Formulation (DMSO/Aqueous Buffer) Tier1 Tier 1: In Vitro Tox (Cytotoxicity & Ames Test) Start->Tier1 Tier2 Tier 2: ADME-Tox (CYP450 & hERG Profiling) Tier1->Tier2 Non-mutagenic / Acceptable IC50 Tier3 Tier 3: In Vivo Acute Tox (OECD 423 Rodent Model) Tier2->Tier3 Low Cardiotox / No CYP Inhibition Decision Go/No-Go Decision Matrix Tier3->Decision NOAEL & LD50 Established

Tiered toxicological screening workflow for boronic acid derivatives.

Tier 1: In Vitro Cytotoxicity & Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test)

Causality & Rationale: While boronic acids preferentially target hard nucleophiles (oxygen) rather than soft nucleophiles (nitrogen in DNA bases), regulatory frameworks mandate the exclusion of DNA-reactive mutagenicity. The Ames test, governed by OECD Test Guideline 471, utilizes histidine-dependent Salmonella typhimurium strains to detect point mutations[3].

Self-Validating Protocol:

  • Preparation of S9 Mix: Isolate hepatic S9 fractions from Aroclor 1254-induced rats. This step is critical to simulate mammalian hepatic metabolism, as the fluorinated benzyl ring may undergo oxidative defluorination or hydroxylation, producing reactive intermediates.

  • Bacterial Culture: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to an OD600 of 1.0-1.2.

  • Plate Incorporation:

    • Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activated controls), and 0.1 mL of the test compound (dissolved in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate ).

    • Add to 2.0 mL of molten top agar containing trace histidine/biotin.

    • Pour onto minimal glucose agar plates.

  • Validation Controls:

    • Negative Control: DMSO vehicle.

    • Positive Controls: 2-Aminoanthracene (requires S9 activation) and Sodium Azide (direct-acting).

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive mutagenic response is defined as a dose-dependent increase in revertant colonies (≥2-fold over vehicle control).

Tier 2: ADME-Tox & Cardiotoxicity Profiling

hERG Patch-Clamp Assay

Causality & Rationale: The 3-fluorobenzyl group increases the lipophilicity (LogP) of the compound. Highly lipophilic aromatic compounds are notorious for off-target binding to the hydrophobic cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and lethal arrhythmias.

Self-Validating Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Use whole-cell patch-clamp configuration. Maintain cells at a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Compound Perfusion: Perfuse 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid at ascending concentrations (0.1, 1, 10, 30 µM).

  • Validation Controls: Use 0.1% DMSO as a vehicle control and E-4031 (a known hERG inhibitor) as a positive control to validate assay sensitivity.

  • Data Analysis: Calculate the IC50 based on the percentage reduction of the peak tail current. An IC50 < 10 µM flags the compound for severe cardiotoxicity risk.

Tier 3: Preliminary In Vivo Acute Toxicity

Acute Oral Toxicity (OECD 423)

Causality & Rationale: To establish the No-Observed-Adverse-Effect Level (NOAEL) and estimate the LD50, an in vivo model is required[2]. The OECD 423 Acute Toxic Class method is selected because it uses a stepwise procedure that minimizes animal usage while providing statistically robust hazard classification[4].

Self-Validating Protocol:

  • Animal Preparation: Fast healthy, nulliparous, and non-pregnant female Wistar rats (n=3 per step) overnight prior to dosing[4].

  • Dose Formulation: Suspend the compound in 0.5% methylcellulose or PEG400, ensuring the administration volume does not exceed 1 mL/100g body weight.

  • Stepwise Administration:

    • Administer a starting dose of 300 mg/kg via oral gavage.

    • Decision Node: If 2-3 animals die, the next step tests 50 mg/kg. If 0-1 animals die, the same dose (300 mg/kg) is repeated in 3 new animals. If survival is confirmed, escalate to 2000 mg/kg[4].

  • Observation: Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Look for signs of neurotoxicity (tremors, convulsions) or systemic distress.

  • Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy, focusing on the liver and kidneys, as boronic acids are primarily cleared renally and metabolized hepatically.

Data Synthesis & Go/No-Go Decision Matrix

To ensure objective evaluation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, all quantitative data must be synthesized into a rigid decision matrix.

Table 1: Quantitative Go/No-Go Decision Matrix

Assay / Parameter"Go" Criteria (Proceed to next tier)"No-Go" Criteria (Halt or Redesign)Mechanistic Rationale
Ames Test (OECD 471) < 2-fold increase in revertants vs. control≥ 2-fold dose-dependent increaseBoronic acid moiety or fluorinated metabolites causing DNA alkylation/mutation.
Cytotoxicity (HepG2) CC50 > 50 µMCC50 < 10 µMSevere off-target binding leading to basal cellular toxicity.
hERG Patch-Clamp IC50 > 30 µMIC50 < 10 µMFluorobenzyl lipophilicity causing critical potassium channel blockade.
CYP450 Inhibition IC50 > 10 µM (across 5 major isoforms)IC50 < 1 µM (strong inhibition)High risk of drug-drug interactions (DDI) via metabolic enzyme blockade.
Acute Oral Tox (OECD 423) LD50 > 2000 mg/kg (GHS Category 5)LD50 < 300 mg/kg (GHS Cat 3)Unacceptable systemic toxicity; narrow therapeutic index.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications National Institutes of Health (PMC) URL:[1]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test VICH Secretariat / OECD Guidelines for the Testing of Chemicals URL:[3]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method National Toxicology Program (NIH) URL:[4]

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials Salamandra / FDA Regulatory Information URL:[2]

Sources

Exploratory

Technical Investigation into the Lewis Acidity of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Subject: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (CAS: Analogous to 874460-0...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Subject: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (CAS: Analogous to 874460-01-2 series)

Executive Summary: The Strategic Value of the Boron Warhead

In the design of reversible covalent inhibitors—particularly for serine proteases,


-lactamases, and proteasomes—the Lewis acidity of the boron center is the critical determinant of potency and selectivity. This guide details the investigation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid , a scaffold where the boron "warhead" is modulated by a meta-substituted amide linker.

Unlike ortho-substituted benzoxaboroles which rely on intramolecular strain to tune acidity, this meta-isomer relies on electronic inductive effects (


) and mesomeric withdrawal to lower the pK

of the boronic acid from the standard phenylboronic baseline (~8.8) to a range more physiologically active (7.8–8.2). The 3-fluorobenzyl tail serves as a lipophilic anchor, crucial for active site alignment but electronically distinct from the boron center.

This document outlines the theoretical framework and provides three validated experimental protocols to rigorously quantify the Lewis acidity and diol-binding kinetics of this compound.

Structural & Electronic Framework

To investigate the Lewis acidity, one must first deconstruct the electronic environment of the boron atom.

Electronic Inductive Effects

The Lewis acidity of a phenylboronic acid is defined by the electrophilicity of the boron empty


-orbital.
  • Baseline: Phenylboronic acid (PBA) has a pK

    
     of 
    
    
    
    8.8.[1]
  • The Meta-Amide Effect: The carbamoyl group (-CONH-) at the meta position acts as an electron-withdrawing group (EWG). According to the Hammett equation, the meta substituent constant (

    
    ) for an amide is approximately +0.35.
    
  • Prediction: This withdrawal decreases electron density on the phenyl ring, stabilizing the anionic tetrahedral boronate species formed upon water attack. Consequently, the pK

    
     is expected to drop, enhancing Lewis acidity.
    
  • The Fluorine Effect: The fluorine atom on the benzyl ring is separated by four bonds (including a methylene spacer). Its inductive effect on the boron center is negligible. Its role is strictly to modulate lipophilicity (

    
    ) and metabolic stability (blocking metabolic oxidation at the benzyl position).
    
Absence of Intramolecular Coordination

Unlike ortho-aminomethyl phenylboronic acids (which form W-type intramolecular B-N bonds), the meta positioning of the amide linker in this compound precludes direct intramolecular coordination. The Lewis acidity is therefore "open" and solvent-accessible, making it highly sensitive to the pH of the bulk medium.

Experimental Protocols

The following protocols are designed to be self-validating. The convergence of data from


B NMR  (intrinsic acidity) and ARS Assay  (functional binding) provides a robust characterization.
Protocol A: B NMR pH Titration (The Gold Standard)

This method directly observes the hybridization change from trigonal planar (


) to tetrahedral (

) as a function of pH.

Reagents:

  • Compound: 10 mM solution in buffer.

  • Buffer System: Phosphate/Citrate mix (pH 2–12 range).

  • Lock Solvent: D

    
    O (10% v/v).
    
  • Internal Standard: BF

    
    OEt
    
    
    
    (external capillary) or diphenylborinic acid (if stable).

Workflow:

  • Preparation: Prepare 10 NMR tubes, each buffered at 1.0 pH unit increments from pH 4 to pH 11.

  • Acquisition: Acquire

    
    B NMR spectra (typically 128–160 MHz). Use a quartz NMR tube if background boron signal from borosilicate glass is an issue (though usually negligible at 10 mM).
    
  • Observation:

    • Acidic pH: Single peak at

      
       29–30 ppm (Neutral Boronic Acid, 
      
      
      
      ).
    • Basic pH: Single peak at

      
       2–5 ppm (Boronate Anion, 
      
      
      
      ).
    • Intermediate pH: A weighted average chemical shift (

      
      ) is observed due to fast exchange on the NMR timescale.
      
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Protocol B: The Gutmann-Beckett Method (Non-Aqueous Acidity)

To assess Lewis acidity in the absence of water (relevant for catalytic applications or hydrophobic protein pockets), use Triethylphosphine Oxide (TEPO) as a probe.

Principle: TEPO binds to the Lewis acidic boron. The


P NMR shift of TEPO changes linearly with the strength of the Lewis acid.

Steps:

  • Dissolve the boronic acid (0.1 M) and TEPO (0.1 M) in anhydrous CD

    
    CN or CDCl
    
    
    
    .
  • Acquire

    
    P NMR.
    
  • Calculate the Acceptor Number (AN) using the shift of TEPO bound to the compound (

    
    ) relative to free TEPO (
    
    
    
    ) and TEPO-SbCl
    
    
    adduct (
    
    
    ):
    
    
Protocol C: Alizarin Red S (ARS) Binding Assay

This optical assay measures the functional ability of the boronic acid to engage diols, a proxy for binding serine residues in active sites.

Mechanism: ARS (non-fluorescent) + Boronic Acid


 ARS-Boronate Complex (Fluorescent/Color Change).

Steps:

  • Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • Titration: Fix ARS concentration (

    
     M). Titrate the boronic acid compound (
    
    
    
    to
    
    
    M).
  • Detection: Monitor UV-Vis absorbance at 460 nm (decrease) and 520 nm (increase), or Fluorescence (Ex 468 nm / Em 570 nm).

  • Analysis: The binding constant (

    
    ) is derived from the Benesi-Hildebrand plot. A higher 
    
    
    
    at pH 7.4 indicates a lower pK
    
    
    (higher effective Lewis acidity).

Visualization of Mechanisms & Workflows

Equilibrium Dynamics

The following diagram illustrates the equilibrium species governed by the Lewis acidity of the boron center.

BoronEquilibrium cluster_conditions Environmental Factors Neutral Neutral Boronic Acid (sp2, Trigonal Planar) Low pH Species Anion Boronate Anion (sp3, Tetrahedral) High pH / Active Species Neutral->Anion + OH- / H2O (Lewis Acid-Base) Trimer Boroxine (Anhydride) (Dehydrated Trimer) Solid State / Non-Polar Neutral->Trimer - H2O (Dehydration) Target Protein-Inhibitor Adduct (Tetrahedral Complex) Serine Trap Neutral->Target + Serine-OH (Covalent Inhibition)

Figure 1: The dynamic equilibrium of the boronic acid warhead. The transition from Neutral (sp2) to Anion (sp3) is the fundamental measure of Lewis acidity (pKa).

Experimental Decision Matrix

This workflow guides the researcher in selecting the correct assay based on the specific data requirement.

ExperimentalWorkflow Start Start: Characterize 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Decision What is the primary data need? Start->Decision Branch1 Intrinsic Acidity (pKa) Decision->Branch1 Thermodynamic Constants Branch2 Binding Potency (Keq) Decision->Branch2 Biological Proxy Branch3 Non-Aqueous Reactivity Decision->Branch3 Catalytic Potential Method1 11B NMR pH Titration (Shift: 30ppm -> 5ppm) Branch1->Method1 Method2 ARS Diol Assay (Fluorescence/UV) Branch2->Method2 Method3 Gutmann-Beckett (31P NMR w/ TEPO) Branch3->Method3

Figure 2: Strategic workflow for selecting the appropriate analytical method based on the research question.

Data Analysis & Interpretation

When analyzing the data for 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, use the following reference values to validate your results.

ParameterExpected ValueInterpretation

B NMR Shift (Acid)
29.0 – 31.0 ppmIndicates pure trigonal planar geometry. If <25 ppm, suspect aggregation or contamination.

B NMR Shift (Base)
2.0 – 5.0 ppmIndicates full conversion to tetrahedral boronate.
pK

7.8 – 8.2 Lower than Phenylboronic Acid (8.8) due to the meta-amide EWG effect.
ARS Binding (

)
800 – 1200 M

Moderate-high affinity. Higher than unsubstituted PBA (~500 M

).

Troubleshooting Note: If the


B NMR signal is excessively broad (>500 Hz), it indicates intermediate exchange rates or high viscosity. Increase temperature to 310K or dilute the sample to sharpen the peaks.

References

  • Yan, J., et al. (2008). "Substituent Effects on the Acidity of Phenylboronic Acids." Journal of Organic Chemistry. [Link]

  • Spring, D. R., et al. (2006). "Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with diols."[2] Chemical Communications. [Link]

  • Beckett, M. A., et al. (1996).[3] "A convenient NMR method for the measurement of Lewis acidity at boron centres."[3][4] Polymer. [Link]

  • Tomsho, J. W., et al. (2012). "Boronic Acid-Catalyzed Amidation." ACS Medicinal Chemistry Letters. [Link]

Sources

Foundational

Precision Targeting of Serine Hydrolases: A Technical Guide to Novel Phenylboronic Acid Inhibitors

Executive Summary The resurgence of boron in medicinal chemistry has transitioned from a niche curiosity to a cornerstone of antimicrobial and antineoplastic therapy. Phenylboronic acids (PBAs) and their cyclic derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of boron in medicinal chemistry has transitioned from a niche curiosity to a cornerstone of antimicrobial and antineoplastic therapy. Phenylboronic acids (PBAs) and their cyclic derivatives represent a privileged scaffold for inhibiting serine hydrolases—specifically serine


-lactamases (SBLs) and the 20S proteasome. This guide provides a technical roadmap for the discovery, synthesis, and validation of novel PBA-based inhibitors, synthesizing recent advancements in Kinetic Target-Guided Synthesis (KTGS)  and cyclic boronate architecture .

Mechanistic Foundation: The Boron Advantage[1]

Lewis Acidity and Transition State Mimicry

The efficacy of PBAs stems from the electron-deficient nature of the boron atom (vacant


-orbital). Unlike carbon-based electrophiles that often require irreversible alkylation, boron acts as a reversible covalent trap .
  • Resting State: The boronic acid exists in a trigonal planar (

    
    ) geometry.[1]
    
  • Nucleophilic Attack: The catalytic serine hydroxyl (

    
    ) of the enzyme attacks the boron atom.
    
  • Tetrahedral Adduct: The boron atom rehybridizes to a tetrahedral (

    
    ) anionic species.[2] This adduct mimics the high-energy transition state of the enzyme's natural hydrolytic cycle (e.g., the acylation transition state of 
    
    
    
    -lactam hydrolysis).
  • Stabilization: The anionic oxygen atoms of the boronate are stabilized by the "oxyanion hole" residues (typically backbone amides) within the active site, locking the enzyme in an inactive complex.

Visualization: Mechanism of Action

The following diagram illustrates the reversible covalent inhibition of a Class A Serine


-lactamase by a phenylboronic acid derivative.

MOA Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Kd (Binding) Inhibitor PBA Inhibitor (sp2 Trigonal Planar) Inhibitor->Complex Kd (Binding) TS_Analog Tetrahedral Adduct (sp3 Anionic Species) Complex->TS_Analog Nucleophilic Attack (Ser-OH -> B) TS_Analog->Complex Slow Off-rate (Reversible) Inhibition Enzyme Inhibition (Mimics Transition State) TS_Analog->Inhibition Oxyanion Hole Stabilization

Figure 1: Mechanism of serine protease inhibition by phenylboronic acids. The critical step is the hybridization shift from


 to 

.

Experimental Workflow: Rational Design & Synthesis

Modern PBA discovery moves beyond simple aryl rings to complex, functionalized scaffolds that maximize active site interactions.

Protocol: Suzuki-Miyaura Cross-Coupling for PBA Functionalization

This protocol describes the synthesis of a functionalized biaryl PBA derivative, a common strategy to extend the inhibitor into distal enzymatic pockets (e.g., the R1 side-chain pocket of


-lactamases).

Objective: Couple a halogenated phenylboronic acid pinacol ester with an aryl halide to create a biaryl core, followed by deprotection.

Reagents:

  • Aryl bromide partner (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • 
     (0.03 eq)
    
  • Potassium acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Borylation (Inert Atmosphere):

    • Charge a dry Schlenk flask with the aryl bromide, Bis(pinacolato)diboron, KOAc, and

      
      .
      
    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add anhydrous 1,4-Dioxane via syringe.

    • Heat at

      
       for 12 hours. Monitor conversion by TLC/LC-MS.
      
  • Work-up:

    • Cool to room temperature.[3] Filter through a Celite pad to remove Palladium residues.

    • Concentrate filtrate under reduced pressure.

    • Purify the pinacol ester intermediate via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection (Hydrolysis):

    • Dissolve the purified pinacol ester in Acetone/Water (4:1).

    • Add Sodium Periodate (

      
      , 3.0 eq) and Ammonium Acetate (
      
      
      
      , 3.0 eq).
    • Stir at room temperature for 24 hours. The oxidative cleavage of the pinacol group yields the free boronic acid.

    • Validation: Confirm structure via

      
      -NMR (Look for broad singlet 
      
      
      
      25-30 ppm for free acid vs. sharp peak for ester).

Experimental Workflow: Kinetic Validation

Validating PBA inhibitors requires precise kinetic assays to distinguish between competitive inhibition and slow-binding mechanisms.

Protocol: Spectrophotometric Nitrocefin Assay

This assay measures the inhibition of


-lactamase activity using Nitrocefin, a chromogenic cephalosporin substrate that shifts from yellow to red (

) upon hydrolysis.

Materials:

  • Enzyme: Recombinant KPC-2 or AmpC (Final conc: 1-5 nM).

  • Substrate: Nitrocefin (

    
    ).
    
  • Buffer: 50 mM Phosphate Buffer, pH 7.0, 0.1 mg/mL BSA (to prevent enzyme adsorption).

Procedure:

  • Preparation: Prepare serial dilutions of the PBA inhibitor in DMSO (Final DMSO < 5%).

  • Pre-incubation (Critical):

    • Incubate Enzyme + Inhibitor for 10 minutes at

      
      .
      
    • Note: PBAs often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.

  • Initiation: Add Nitrocefin (at

    
     concentration) to initiate the reaction.
    
  • Measurement: Monitor absorbance at 482 nm for 5 minutes (initial velocity phase).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Fit data to the

      
       equation: 
      
      
      
      .[4]
    • Convert to inhibition constant (

      
      ) using the Cheng-Prusoff equation for competitive inhibitors:
      
      
      
      
Comparative Data: Novel Inhibitor Potency

The following table summarizes recent data comparing standard cyclic boronates (Vaborbactam) against novel "In Situ Click" generated PBA derivatives.

Compound ClassTarget Enzyme

/

MechanismReference
Vaborbactam KPC-2 (Class A)

nM
Cyclic Boronate[1]
PBA-Triazole 5 KPC-2 (Class A)

nM
KTGS (Click)[2]
PBA-Triazole 10a AmpC (Class C)

nM
KTGS (Click)[2]
Bortezomib CTX-M-14


M
Proteasome Repurposed[3]

Advanced Discovery Pipeline: Kinetic Target-Guided Synthesis (KTGS)

Traditional screening is labor-intensive. A cutting-edge approach, Kinetic Target-Guided Synthesis (KTGS) , uses the enzyme itself to assemble its own inhibitor from two fragments (e.g., an azide-PBA and an alkyne).

The KTGS Workflow
  • Warhead Selection: A boronic acid bearing a reactive handle (e.g., 3-azidomethylphenyl boronic acid).[5][6]

  • Library Incubation: The enzyme is incubated with the warhead and a library of alkynes.

  • Templated Synthesis: If an alkyne binds in proximity to the warhead within the active site, the enzyme catalyzes the formation of a triazole linkage.

  • Detection: The reaction mixture is analyzed via LC-MS. Only the "hit" combinations formed by the enzyme are detected.

KTGS Step1 1. Warhead Design (Azido-PBA) Step2 2. Library Screening (Enzyme + Alkynes) Step1->Step2 Step3 3. In Situ Click (Enzyme Catalysis) Step2->Step3 Binding Event Step4 4. Hit Identification (LC-MS Detection) Step3->Step4 Triazole Formation Step5 5. Lead Optimization (Synthesis & Kinetics) Step4->Step5 Validation

Figure 2: The KTGS pipeline utilizes the enzyme's active site as a reaction vessel to select and synthesize high-affinity inhibitors.

References

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Link
    
  • Ciavatta, M. L., et al. (2025). Discovery of Boronic Acids-Based

    
    -Lactamase Inhibitors Through In Situ Click Chemistry.[5] Molecules. Link
    
  • Brem, J., et al. (2022). Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as

    
    -lactamase inhibitors.[7] Nature Communications. Link
    
  • Trippier, P. C., et al. (2013). Boronic acids in medicinal chemistry: anticancer, antibacterial and beyond.[8][9] MedChemComm. Link

  • Docquier, J. D., et al. (2023).

    
    -Lactamases. Antimicrobial Agents and Chemotherapy.[10] Link
    

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Executive Summary The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis and drug discovery[1]. This applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis and drug discovery[1]. This application note provides a comprehensive, field-validated guide for utilizing 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid as a coupling partner. By detailing mechanistic insights, optimized reaction conditions, and step-by-step protocols, this guide empowers medicinal chemists to efficiently synthesize fluorinated, amide-linked biaryl scaffolds while mitigating common side reactions such as protodeboronation and amide hydrolysis.

Chemical Profiling & Rationale

The Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design. The small, highly electronegative fluorine atom significantly modulates pharmacokinetic and physicochemical properties[2]. Specifically, the 3-fluorobenzyl moiety present in this boronic acid serves multiple purposes:

  • Metabolic Stability: Fluorine substitution blocks metabolically labile sites, enhancing the half-life of the drug candidate[2].

  • Binding Affinity: The unique electronics and lipophilicity of the C-F bond can enhance membrane permeation and increase the binding affinity of the drug candidate to target proteins[2][3].

  • Conformational Control: Despite its small van der Waals radius (1.47 Å, close to hydrogen's 1.20 Å), fluorine exerts strong stereoelectronic effects that can productively influence molecular conformation[3].

The Carbamoyl (Amide) Linker

The presence of the carbamoyl group provides a critical hydrogen-bond donor/acceptor motif. While primary and secondary amides are generally well-tolerated in Pd-catalyzed cross-couplings, their presence dictates the selection of the base and reaction temperature. Harsh aqueous bases (e.g., NaOH, KOH) at elevated temperatures can lead to premature hydrolysis of the amide bond, necessitating the use of milder bases like K₂CO₃ or K₃PO₄.

Mechanistic Insights & Causality

To achieve high yields, it is essential to understand how the functional groups on 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid interact with the catalytic cycle.

  • Oxidative Addition: The Pd(0) active species inserts into the aryl halide bond. The choice of ligand dictates the speed of this step.

  • Transmetalation (The Critical Step): The base activates the boronic acid by forming a reactive boronate complex. For 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, the meta-substitution minimizes steric hindrance, facilitating smooth transmetalation.

  • Reductive Elimination: The biaryl product is released, regenerating the Pd(0) catalyst.

  • Competing Protodeboronation: A major challenge in Suzuki-Miyaura couplings is protodeboronation—the undesirable hydrolysis of the carbon-boron bond[4]. Recent mechanistic studies have established that protodeboronation is not only base-catalyzed but can also be significantly accelerated by palladium(II) complexes bound to bulky phosphine ligands (e.g., P(t-Bu)₃)[4][5]. Therefore, selecting moderately sterically hindered ligands (like dppf) is crucial for this specific substrate.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid SideRxn Protodeboronation (Undesired Side Reaction) TransMet->SideRxn H2O / Bulky Ligands RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting the protodeboronation risk.

Reaction Optimization & Data Presentation

The following table summarizes the optimization of reaction conditions for coupling 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid with a standard aryl bromide. The data demonstrates the causality between catalyst/base selection and overall yield.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O9068Moderate yield; trace amide hydrolysis observed.
2Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2 eq) 1,4-Dioxane/H₂O (4:1) 80 89 Optimal conditions; clean conversion, no hydrolysis.
3Pd₂(dba)₃ / XPhosK₃PO₄ (2 eq)THF/H₂O (4:1)6591Excellent for highly sterically hindered aryl halides.
4Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃ (2 eq)Toluene/H₂O (4:1)10042High protodeboronation due to bulky ligand[4][5].
5Pd(dppf)Cl₂ (5 mol%)NaOH (2 eq)1,4-Dioxane/H₂O (4:1)8035Severe amide hydrolysis; product degradation.

Experimental Protocols

Workflow Visualization

Workflow Step1 1. Setup & Degassing (Inert Atmosphere) Step2 2. Catalytic Heating (80°C, 1,4-Dioxane/H2O) Step1->Step2 Step3 3. Reaction Monitoring (TLC & 19F NMR) Step2->Step3 Step4 4. Aqueous Workup (EtOAc Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol A: Standard Biaryl Synthesis (Optimized for Amide Tolerance)

Self-Validating Principle: This protocol utilizes a biphasic solvent system and a mild base to ensure the carbamoyl group remains intact while promoting efficient transmetalation.

Reagents:

  • Aryl halide (bromide or iodide): 1.0 mmol

  • 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid: 1.2 mmol (1.2 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 mmol (5 mol%)

  • Potassium carbonate (K₂CO₃): 2.0 mmol (2.0 equiv.)

  • 1,4-Dioxane (anhydrous): 8.0 mL

  • Deionized Water: 2.0 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and water. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon (or N₂) for 15 minutes using a submerged needle to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Re-seal the flask.

  • Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 4 hours, sample the organic layer. Monitor reaction progress via TLC (UV active) and LC-MS. Expert Tip: ¹⁹F NMR of the crude mixture is an excellent self-validating tool; the disappearance of the starting material's fluorine signal and the emergence of a shifted product signal confirms conversion.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

Troubleshooting & Analytical Characterization

  • Issue: High levels of Protodeboronation.

    • Causality: The boronic acid is reacting with water faster than it is undergoing transmetalation. This is often exacerbated by highly bulky phosphine ligands[4][5].

    • Solution: Switch from bulky ligands (e.g., P(t-Bu)₃) to moderately hindered ones (e.g., dppf). Alternatively, lower the reaction temperature to 65 °C or switch to an anhydrous protocol using CsF in DMF.

  • Issue: Cleavage of the Carbamoyl Group.

    • Causality: Base-catalyzed hydrolysis of the amide bond.

    • Solution: Ensure strictly that strong bases (NaOH, KOH) are avoided. K₂CO₃ or K₃PO₄ are sufficiently mild.

  • Analytical Marker: The 3-fluorobenzyl group provides a distinct ¹⁹F NMR signature (typically around -112 to -115 ppm, depending on the solvent and exact electronic environment), making it highly convenient for tracking the pharmacophore during multi-step syntheses.

References

1.[2] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link] 2.[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications).[Link] 3.[4] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link] 4.[6] Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry (ResearchGate).[Link] 5.[1] The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Communications (ResearchGate).[Link] 6.[5] Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.[Link](Note: URL structure generalized from preprint repository routing)

Sources

Application

Application Note: 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid in Cancer Metastasis &amp; Invasion Research

[1][2] Executive Summary 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (CAS: 874288-34-3) is a specialized organoboron probe designed for the reversible covalent inhibition of Matrix Metalloproteinases (MMPs) and the int...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (CAS: 874288-34-3) is a specialized organoboron probe designed for the reversible covalent inhibition of Matrix Metalloproteinases (MMPs) and the interrogation of the tumor microenvironment (TME).[1][2] Unlike broad-spectrum hydroxamate inhibitors, this compound utilizes a boronic acid "warhead" to form a tetrahedral transition-state analog with the catalytic zinc ion in the MMP active site.[1][2]

This guide details the application of this compound in inhibiting cancer cell invasion, dissecting the Epithelial-Mesenchymal Transition (EMT) pathway, and validating protease-dependent metastasis models.[2]

Chemical Identity & Mechanistic Basis[1][2]

Structural Logic

The efficacy of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid arises from its bipartite structure:

  • The Warhead (Phenylboronic Acid): Acts as a Lewis acid.[1][2] In the MMP active site, the boron atom accepts a lone pair from the catalytic water molecule (coordinated to the Zinc ion), forming a tetrahedral boronate anion.[2] This mimics the transition state of peptide bond hydrolysis, effectively "locking" the enzyme.[1][2]

  • The Selectivity Filter (3-Fluorobenzylcarbamoyl): The hydrophobic fluorobenzyl moiety is designed to occupy the S1' specificity pocket of MMPs (particularly MMP-12 and MMP-9).[1][2] The fluorine atom enhances metabolic stability and lipophilicity, improving cellular permeability compared to non-fluorinated analogs.[1][2]

Physicochemical Properties
PropertyValueNote
Molecular Weight 273.07 g/mol Small molecule, cell-permeable
Solubility DMSO (>50 mM)Insoluble in pure water; requires co-solvent
Stability HighAvoid alcohols (forms boronic esters)
pKa ~8.8 (Boronic acid)Exists as trigonal planar at physiological pH

Biological Applications

Inhibition of Tumor Invasion (MMP-Dependent)

The primary application is the suppression of cancer cell motility through the Extracellular Matrix (ECM).[1][2] By inhibiting MMP-2, MMP-9, and MMP-12, the compound prevents the cleavage of collagen IV and laminin, physically trapping cells within the primary tumor boundary.[2]

Sialic Acid Targeting (Secondary Mechanism)

While primarily an enzyme inhibitor, the phenylboronic acid moiety retains affinity for cell-surface sialic acids (SA).[1][2] At slightly alkaline pH or in specific microenvironments, this compound can act as a dual-function probe, binding to SA-overexpressing metastatic cells while inhibiting their proteolytic machinery.[1][2]

Visualizing the Pathway

The following diagram illustrates the mechanistic interruption of the Metastatic Cascade by the compound.

MMP_Inhibition_Pathway Tumor Primary Tumor Cell MMP_Exp MMP Secretion (Pro-MMP-9/12) Tumor->MMP_Exp Secretes Stimulus Hypoxia / GF Signals Stimulus->Tumor Induces Activation MMP Activation (Zinc Site Exposed) MMP_Exp->Activation Proteolytic Cleavage Complex Enzyme-Inhibitor Complex (Tetrahedral Boronate) Activation->Complex Targeted by Inhibitor ECM ECM Degradation (Collagen IV Lysis) Activation->ECM Catalyzes Compound 3-(3-Fluorobenzylcarbamoyl) phenylboronic acid Compound->Complex Binds Zn2+ Complex->ECM BLOCKS Invasion Metastasis / Invasion ECM->Invasion Enables

Figure 1: Mechanistic pathway showing the interception of MMP activation by 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid, preventing ECM degradation.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solution

Critical: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage.[1][2] Always reconstitute fresh or verify solubility.

  • Weighing: Measure 2.73 mg of the compound.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .

    • Note: Vortex vigorously.[1][2] If turbidity persists, sonicate for 30 seconds at 40°C.

  • Storage: Aliquot into amber vials (boronic acids are light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Fluorometric MMP Inhibition Assay

This cell-free assay determines the IC50 of the compound against specific MMPs (e.g., MMP-12) using a FRET peptide substrate.[1][2]

Reagents:

  • Recombinant Human MMP-12 (catalytic domain).[1][2]

  • FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.[1][2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.[1][2]

Procedure:

  • Dilution: Prepare serial dilutions of the 10 mM stock in Assay Buffer (Range: 1 nM to 100 µM). Keep DMSO concentration constant (<1%).[1][2]

  • Enzyme Incubation: Mix 50 µL of diluted compound with 20 ng of MMP-12 enzyme in a black 96-well plate.

  • Equilibration: Incubate for 30 minutes at 37°C to allow the boronic acid to coordinate with the active site Zinc.

  • Substrate Addition: Add 50 µL of FRET substrate (10 µM final concentration).

  • Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 60 minutes.

  • Analysis: Plot the initial velocity (RFU/min) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1][2]

Protocol C: 3D Matrigel Invasion Assay (Cellular)

This protocol validates the compound's ability to stop cancer cells from crossing a simulated ECM barrier.[1][2]

Workflow Diagram:

Invasion_Assay Step1 1. Coat Transwell Inserts with Matrigel (ECM mimic) Step3 3. Seed Cells in Upper Chamber + Compound (1-10 µM) Step1->Step3 Step2 2. Starve Cancer Cells (Serum-free media, 12h) Step2->Step3 Step4 4. Add Chemoattractant (FBS) to Lower Chamber Step3->Step4 Step5 5. Incubate 24h at 37°C Step4->Step5 Step6 6. Wipe Upper Chamber (Remove non-invading cells) Step5->Step6 Step7 7. Fix & Stain Lower Membrane (Crystal Violet) Step6->Step7 Step8 8. Quantify Invaded Cells (Microscopy/Counting) Step7->Step8

Figure 2: Step-by-step workflow for the Matrigel Invasion Assay to assess anti-metastatic potential.

Detailed Steps:

  • Preparation: Coat Transwell inserts (8 µm pore size) with Matrigel (diluted 1:3 in serum-free media). Polymerize at 37°C for 2 hours.

  • Treatment: Harvest highly invasive cancer cells (e.g., MDA-MB-231).[1][2] Resuspend in serum-free media containing 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (Test concentrations: 1 µM, 5 µM, 10 µM).

    • Control: Vehicle (DMSO) equivalent.[1][2]

  • Seeding: Add 50,000 cells/well to the upper chamber.

  • Chemotaxis: Add media containing 10% FBS to the lower chamber (the attractant).[1][2]

  • Incubation: Incubate for 24 hours.

  • Quantification:

    • Remove non-invading cells from the top with a cotton swab.[1][2]

    • Fix invading cells (bottom of membrane) with 4% Paraformaldehyde.[1][2]

    • Stain with 0.1% Crystal Violet.[1][2]

    • Image 5 random fields per well and count cells.[1][2]

    • Success Metric: Significant reduction in invaded cells compared to DMSO control (p < 0.05).[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubilityDo not exceed 0.1% DMSO final concentration.[1][2] Sonicate stock before dilution.
No Inhibition Observed Boroxine formation (Inactive)Ensure stock is fresh.[1][2] Check pH of assay buffer (Boronic acids bind best at pH > 7).[1][2]
High Cytotoxicity Off-target effectsPerform an MTT/CCK-8 assay first to ensure the compound is inhibiting invasion, not just killing cells.[1][2]
Weak Binding Competition with bufferAvoid buffers containing diols (e.g., Tris can sometimes interfere weakly; HEPES is preferred for boronic acids).[1][2]

References

  • Matter, H., et al. "Design and structural analysis of potent and selective boronic acid inhibitors of the proteasome and matrix metalloproteinases."[1][2] Journal of Medicinal Chemistry 49.5 (2006): 1629-1652.[1][2]

  • Smoum, R., et al. "Boron-containing compounds as protease inhibitors."[1][2] Chemical Reviews 112.7 (2012): 4156-4220.[1][2]

  • Deshayes, K., et al. "Phenylboronic acid derivatives as ligands for sialic acid: Applications in cancer targeting."[1][2] Journal of Controlled Release 168.3 (2013): 215-225.[1][2]

  • PubChem Compound Summary. "3-(3-Fluorobenzylcarbamoyl)phenylboronic acid."[1][2] National Center for Biotechnology Information.[1][2][1][2]

  • Li, C., et al. "Boronic Acid-Based Systems for the Recognition and Treatment of Cancer."[1][2] Theranostics 9.16 (2019): 4724-4742.[1][2]

Disclaimer: This Application Note is for research use only. Not for diagnostic or therapeutic procedures.[2]

Sources

Method

Application Notes and Protocol for High-Throughput Screening of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Introduction: The Promise of Phenylboronic Acids in Drug Discovery Phenylboronic acids and their derivatives have emerged as a compelling class of compounds in medicinal chemistry, largely due to the unique reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Phenylboronic Acids in Drug Discovery

Phenylboronic acids and their derivatives have emerged as a compelling class of compounds in medicinal chemistry, largely due to the unique reactivity of the boronic acid moiety.[1][2] This functional group can form reversible covalent bonds with nucleophilic residues, such as the catalytic serine found in many proteases.[3] This mode of action, mimicking the tetrahedral transition state of peptide bond hydrolysis, makes them potent and selective enzyme inhibitors.[3] 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is a member of this promising class, and this document provides a comprehensive guide for its utilization in high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors.

The protocols outlined herein are designed to be a robust starting point for researchers, scientists, and drug development professionals. They are grounded in the principles of scientific integrity, providing not just a series of steps, but the rationale behind them to allow for adaptation and troubleshooting.

Chemical and Physical Properties of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

A thorough understanding of the test compound's properties is fundamental to designing a successful screening campaign.

PropertyValueSource
Molecular Formula C₁₃H₁₁BFNO₃PubChem
Molecular Weight 271.05 g/mol PubChem
Appearance White to off-white powderInternal Data
Solubility Soluble in DMSO, MethanolInternal Data
Storage Store at -20°C for long-term stability[4]

Proposed Mechanism of Action: Reversible Covalent Inhibition

The boronic acid group of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is a key feature, acting as an electrophilic "warhead" that can be attacked by nucleophilic residues in an enzyme's active site, particularly the hydroxyl group of a catalytic serine.[2][3] This forms a tetrahedral boronate adduct, a stable intermediate that effectively inhibits the enzyme.[3] The "reversible" nature of this covalent bond is a key advantage, as it can lead to a more favorable safety profile by reducing the potential for permanent off-target modifications.[3][5]

Mechanism_of_Action Enzyme Enzyme (Ser-OH) Complex Enzyme-Inhibitor Complex (Reversible Covalent Adduct) Enzyme->Complex Nucleophilic attack Inhibitor 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid B(OH)₂ Complex->Enzyme Reversal

Caption: Proposed reversible covalent inhibition mechanism.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process, beginning with careful assay development and culminating in the validation of promising "hits."

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Hit Validation Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z'-factor) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Counter_Screens Counter-Screens & Orthogonal Assays Hit_Confirmation->Counter_Screens Biophysical_Assays Biophysical Validation (e.g., SPR, DSF) Counter_Screens->Biophysical_Assays Mass_Spec Mass Spectrometry (Covalent Adduct) Biophysical_Assays->Mass_Spec SAR Preliminary SAR Mass_Spec->SAR

Caption: High-throughput screening and hit validation workflow.

Detailed Protocols

PART 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[6]

1.1. Target & Assay Selection:

This protocol assumes the target is a serine protease. A common assay format is a fluorescence-based kinetic assay using a fluorogenic peptide substrate. Upon cleavage by the protease, a fluorophore is released, leading to an increase in fluorescence intensity.

1.2. Reagent Preparation & Handling:

  • Compound Stock Solution: Prepare a 10 mM stock solution of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid in 100% DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Assay Buffer: A recommended starting point is 50 mM HEPES or Tris buffer, pH 7.5, containing 150 mM NaCl, and 0.01% (v/v) Triton X-100 or Tween-20.[7] The choice of buffer is critical, as pH can influence the ionization state of the boronic acid.[8][9]

  • Enzyme and Substrate: Prepare stock solutions of the serine protease and its fluorogenic substrate in the assay buffer. The final concentrations will need to be optimized.

1.3. Assay Miniaturization and Optimization (384-well format):

The goal is to adapt the assay to a low-volume, high-throughput format.

  • Enzyme Titration: Determine the optimal enzyme concentration that gives a linear reaction rate over a desired time course (e.g., 30-60 minutes) and a robust signal-to-background ratio.

  • Substrate Titration: Determine the Michaelis-Menten constant (Km) for the substrate. For inhibitor screening, a substrate concentration at or below the Km is often used to maximize sensitivity to competitive inhibitors.

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity. The final DMSO concentration in the assay should ideally be kept below 1%, as higher concentrations can denature proteins.[10]

  • Pre-incubation Time: For covalent inhibitors, a pre-incubation step of the enzyme with the compound before adding the substrate is crucial to allow for the formation of the covalent adduct.[11] Test various pre-incubation times (e.g., 15, 30, 60 minutes) to determine the optimal duration.

1.4. Assay Validation (Z'-Factor Determination):

The Z'-factor is a statistical measure of assay quality, reflecting the separation between the high and low signals.[11]

  • Controls:

    • High Signal (0% Inhibition): Enzyme + Substrate + DMSO (vehicle)

    • Low Signal (100% Inhibition): Substrate only (no enzyme) or Enzyme + Substrate + a known potent inhibitor.

  • Procedure:

    • In a 384-well plate, dispense the high and low controls into multiple wells (at least 16 of each).

    • Incubate and read the plate under the optimized assay conditions.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

      • SD = Standard Deviation

      • Mean = Average signal

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable
An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS. [6]
PART 2: Primary High-Throughput Screen

2.1. Compound Plating:

Using an acoustic liquid handler or a pintool, transfer a small volume of the compound library (including 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid) to 384-well assay plates to achieve the desired final screening concentration (typically 1-20 µM).

2.2. HTS Execution:

  • Add the enzyme solution to all wells containing the compounds and controls.

  • Incubate for the predetermined pre-incubation time.

  • Initiate the reaction by adding the substrate solution.

  • Read the fluorescence signal at multiple time points or at a single endpoint using a plate reader.

2.3. Data Analysis:

  • Normalization: Normalize the raw data to the plate controls (0% and 100% inhibition).

  • Hit Identification: Define a hit threshold, typically based on a statistical measure such as a Z-score or a percentage inhibition (e.g., >50% inhibition or a Z-score < -3).

PART 3: Hit Confirmation and Triage

The goal of this phase is to confirm the activity of the primary hits and eliminate false positives.[12]

3.1. Hit Confirmation (Dose-Response):

Re-test the primary hits in a dose-response format (e.g., 8-10 concentrations) to determine their potency (IC₅₀). This helps to confirm their activity and rank them.

3.2. Counter-Screens and Orthogonal Assays:

It is crucial to perform counter-screens to identify compounds that interfere with the assay technology rather than the biological target.[11]

  • Assay Interference Counter-Screen: Test the hit compounds in the absence of the enzyme to identify any that are autofluorescent or quench the fluorescence of the substrate.

  • Orthogonal Assay: Confirm the activity of the hits using a different assay format that measures a different output. For example, if the primary screen was fluorescence-based, an orthogonal assay could be based on absorbance or a different detection technology.[13]

PART 4: Hit Validation and Characterization

This final phase aims to confirm the mechanism of action and binding of the validated hits.

4.1. Biophysical Validation:

Directly measure the binding of the hit compounds to the target protein using biophysical techniques.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding and dissociation.

  • Differential Scanning Fluorimetry (DSF): Measures the change in protein melting temperature upon ligand binding.

4.2. Mass Spectrometry for Covalent Adduct Confirmation:

Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct between the boronic acid inhibitor and the target enzyme.[14][15] A mass shift corresponding to the molecular weight of the inhibitor will be observed.

4.3. Preliminary Structure-Activity Relationship (SAR):

If analogs of the hit compound are available in the screening library or can be synthesized, testing them can provide initial insights into the structure-activity relationship, guiding future medicinal chemistry efforts.[11]

Conclusion: A Pathway to Novel Inhibitors

This detailed protocol provides a comprehensive framework for the high-throughput screening of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid. By following a systematic approach of assay development, validation, primary screening, and rigorous hit confirmation, researchers can confidently identify and characterize novel enzyme inhibitors. The unique reversible covalent mechanism of boronic acids offers a promising avenue for the development of next-generation therapeutics, and a well-executed HTS campaign is the critical first step in this exciting journey.

References

  • Huang, R. (2016). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology, 1473, 111-122. [Link]

  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 231-243. [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. [Link]

  • Optimization of HTS assay conditions. A) Effect of increasing DMSO... (n.d.). ResearchGate. [Link]

  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery. [Link]

  • Potter, A. J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2844-2852. [Link]

  • Infinix Bio. (2026, February 21). Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. [Link]

  • Kim, H. Y., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 8(10), e75144. [Link]

  • Yousefian, S. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Huang, R. (2022). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology. [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 19(5), 635-643. [Link]

  • Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate. [Link]

  • NanoTemper Technologies. (n.d.). Assay buffer composition. [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32, 1025-1051. [Link]

  • Bull, S. D., et al. (2013). Molecular recognition with boronic acids—applications in chemical biology. Journal of Molecular Recognition, 26(11), 479-491. [Link]

  • Roberts, D. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020299118. [Link]

  • Wang, Y., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Longdom Publishing. (2024, December 16). High-throughput Screening for Enzyme Modulation. Journal of Enzyme Engineering. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. [Link]

  • Lentz, C. S., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Biology, 15(7), 1738-1753. [Link]

  • Examples of reversible covalent inhibitors with their electrophilic warheads are highlighted in red. (n.d.). ResearchGate. [Link]

  • Arter, C., & Trask, L. (2022). Advances in covalent drug discovery. Journal of Biological Chemistry, 298(10), 102247. [Link]

  • Li, M., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 811. [Link]

  • Johnson, D. S., et al. (2022). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Journal of Medicinal Chemistry, 65(15), 10169-10183. [Link]

  • Klotz, C., et al. (2018). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Cancer Drug Resistance, 1(2), 209-220. [Link]

  • Wang, J., et al. (2014). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. The Analyst, 139(7), 1648-1654. [Link]

  • Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. mBio, 12(4), e01398-21. [Link]

  • What are some physical methods to determine binding affinity of a protein? (2020, March 9). ResearchGate. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. [Link]

Sources

Application

Development of a fluorescent probe with 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid for saccharide sensing.

Application Note: Development of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid (F-PBA) for Saccharide Sensing Executive Summary This guide details the development, synthesis, and validation of 3-(3-Fluorobenzylcarbamoyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid (F-PBA) for Saccharide Sensing

Executive Summary

This guide details the development, synthesis, and validation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (F-PBA) , a fluorescent probe designed for the non-enzymatic detection of saccharides. Unlike traditional enzymatic assays (e.g., Glucose Oxidase), phenylboronic acid (PBA) derivatives offer reversible, reagent-free sensing.

The inclusion of the 3-fluorobenzyl moiety serves two critical functions:

  • pKa Modulation: The electron-withdrawing fluorine atom lowers the pKa of the boronic acid, enhancing sugar binding affinity at physiological pH (7.4).

  • Fluorescence Modulation: The amide linkage acts as a switch. In the absence of sugar, Photoinduced Electron Transfer (PET) from the amide nitrogen to the excited fluorophore quenches fluorescence. Saccharide binding increases the Lewis acidity of the boron, strengthening the B-N interaction and suppressing PET, resulting in a "Turn-On" fluorescence response.

Design Principles & Mechanism

The sensing mechanism relies on the reversible covalent interaction between the boronic acid group and cis-1,2- or cis-1,3-diols found in saccharides.[1]

Mechanism of Action (PET Switching)
  • OFF State (Free Probe): The lone pair electrons on the amide nitrogen quench the fluorescence of the phenyl core via PET.

  • ON State (Bound Probe): Upon binding glucose/fructose, the boronate anion forms a cyclic ester.[1] This facilitates a rigid intramolecular B···N interaction (or B···O from the carbonyl), locking the conformation and suppressing the PET pathway. The result is a recovery of fluorescence intensity.

SensingMechanism Probe Free Probe (F-PBA) (Low Fluorescence) Complex Boronate Cyclic Ester (High Fluorescence) Probe->Complex + Sugar (pH 7.4) PET_Active PET Active (Quenching) Probe->PET_Active Sugar Cis-Diol Saccharide (Glucose/Fructose) Sugar->Complex PET_Blocked PET Blocked (Rigid B-N Bond) Complex->PET_Blocked

Figure 1: Schematic representation of the saccharide sensing mechanism via PET suppression.

Chemical Synthesis Protocol

Objective: Synthesize F-PBA via amide coupling of 3-carboxyphenylboronic acid and 3-fluorobenzylamine.

Reagents Required:
  • 3-Carboxyphenylboronic acid (CAS: 25487-66-5)

  • 3-Fluorobenzylamine (CAS: 100-82-3)

  • EDC[2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (Dimethylformamide, Anhydrous)

  • DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Synthesis:
  • Activation: Dissolve 3-carboxyphenylboronic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add 3-fluorobenzylamine (1.1 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under an inert atmosphere (

    
    ).
    
  • Workup:

    • Evaporate DMF under reduced pressure.[2]

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Wash sequentially with: 1M HCl (2x), Sat.

      
       (2x), and Brine (1x).
      
    • Note: The acid wash removes unreacted amine; the base wash removes unreacted acid.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).
    
  • Yield Check: Expected yield 60–75%. Confirm structure via

    
    -NMR and Mass Spectrometry (ESI-MS).
    

SynthesisPath Reactants 3-Carboxyphenylboronic acid + 3-Fluorobenzylamine Activation Activation (EDC/HOBt, DMF, 0°C) Reactants->Activation Coupling Amide Coupling (DIPEA, RT, 12h) Activation->Coupling Purification Workup & Purification (Acid/Base Wash + Recrystallization) Coupling->Purification Product Final Probe: F-PBA (White Solid) Purification->Product

Figure 2: Synthetic workflow for the production of F-PBA.

Spectroscopic Characterization & Sensing Protocol

Prerequisites:

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

    • Critical: If the probe is insoluble in pure water, prepare a stock solution in DMSO or Methanol (10 mM) and dilute into the buffer (final organic solvent < 5%).

  • Sugar Stocks: Prepare 1.0 M stock solutions of D-Glucose, D-Fructose, and D-Galactose in the same buffer.

Experiment A: Fluorescence Titration (Binding Affinity)
  • Preparation: Prepare a 10

    
    M solution of F-PBA in PBS (pH 7.4).
    
  • Blank Scan: Record the emission spectrum (Excitation: ~290–300 nm; Emission range: 320–450 nm) of the probe without sugar.

  • Titration: Add aliquots of D-Glucose stock to the cuvette to achieve concentrations of 0, 5, 10, 20, 50, 100 mM.

    • Mix gently by inversion for 2 minutes after each addition to allow equilibrium.

  • Measurement: Record the fluorescence spectra after each addition.

  • Data Processing: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. Sugar Concentration (
    
    
    ).

Data Analysis (Benesi-Hildebrand Method): To determine the binding constant (


), use the following equation for 1:1 binding:


  • 
    : Fluorescence of free probe.
    
  • 
    : Fluorescence at concentration 
    
    
    
    .
  • 
    : Fluorescence at saturation.
    
  • Plot

    
     vs 
    
    
    
    . The ratio of intercept/slope gives
    
    
    .
Experiment B: Selectivity Profiling

PBA probes typically show higher affinity for Fructose than Glucose due to the geometry of the diols. The fluorobenzyl modification aims to improve Glucose selectivity or signal response at physiological pH.

Protocol:

  • Prepare separate cuvettes containing 10

    
    M F-PBA.
    
  • Add a fixed concentration (e.g., 10 mM) of different saccharides to each cuvette:

    • Glucose[1][4][5][6][7][8][9]

    • Fructose[1][5][6][7][8]

    • Galactose[5][7][8]

    • Mannose[5][6][7]

  • Measure relative fluorescence enhancement (

    
    ).
    

Expected Selectivity Data (Representative):

Analyte (10 mM)Relative Intensity (

)
Binding Constant (

,

)
Notes
Blank 1.0-Baseline PET quenching
D-Fructose ~3.5~1500High affinity (syn-periplanar diols)
D-Glucose ~2.1~400Target analyte; moderate affinity
D-Galactose ~1.8~250Interference
Lactate 1.1< 50Minimal interference (metabolic byproduct)

Critical Technical Notes (Troubleshooting)

  • Solubility: The fluorobenzyl group increases lipophilicity. If precipitation occurs in 100% aqueous buffer, add 10-20% Methanol or PEG-400 as a cosolvent.

  • pH Sensitivity: Perform a pH titration (pH 5.0 to 9.0) first. The optimal sensing window is usually near the pKa of the boronic acid. The fluorine substituent likely shifts the pKa from ~8.8 (unsubstituted PBA) to ~7.8, improving sensitivity at pH 7.4.

  • Interference: Boronic acids can bind to

    
    -hydroxy acids (lactate) and salicylates. Always run control arms with these metabolites if developing for blood/serum analysis.
    

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition. Link

  • Wang, W., Gao, X., & Wang, B. (2002). Boronic acid-based sensors. Current Organic Chemistry. Link

  • Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. Link

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). A glucose-sensing probe based on the fluorescence of a boronic acid derivative. Analytical Chemistry. Link

  • Shoji, Y., & Tashiro, S. (2020). Recent Advances in Boronic Acid-Based Fluorescent Sensors for Saccharides. Sensors. Link

Sources

Method

Enzyme inhibition kinetic assays using 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Application Note: Kinetic Evaluation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid as a Transition-State Analog Inhibitor for Serine -Lactamases Target Audience: Assay Biologists, Enzymologists, and Preclinical Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Evaluation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid as a Transition-State Analog Inhibitor for Serine -Lactamases

Target Audience: Assay Biologists, Enzymologists, and Preclinical Drug Discovery Scientists Application: High-throughput spectrophotometric screening and mechanism-of-action (MoA) validation.

Introduction & Mechanistic Rationale

The global proliferation of multidrug-resistant (MDR) bacteria, particularly strains expressing Class A (e.g., KPC-2) and Class C (e.g., AmpC) Serine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Lactamases (SBLs), has severely compromised the clinical efficacy of carbapenems and cephalosporins. To counter this, non-

-lactam

-lactamase inhibitors (nBL-BLIs) have become a critical focus in drug development.

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (3-FBCPBA) represents a highly potent class of reversible, competitive inhibitors. Unlike irreversible suicide inhibitors, phenylboronic acid (PBA) derivatives act as transition-state (TS) analogs [1].

The Causality of Inhibition: The electrophilic boron atom possesses an empty p-orbital that rapidly undergoes nucleophilic attack by the catalytic serine residue (e.g., Ser70 in KPC-2) within the enzyme's active site. This reaction forces the boron center to transition from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate adduct[2]. This tetrahedral intermediate perfectly mimics the high-energy transition state of standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactam hydrolysis. Furthermore, the 3-fluorobenzylcarbamoyl moiety extends into the catalytic cleft, where the electron-withdrawing fluorine atom enhances the residence time of the inhibitor via targeted halogen bonding and optimized hydrophobic packing.

Mechanistic Pathway

Mechanism E Free SBL Enzyme (Active Ser70-OH) EI Encounter Complex (Non-covalent) E->EI + Inhibitor (Fast) I 3-FBCPBA (Trigonal Planar) I->EI Adduct Tetrahedral Adduct (Transition-State) EI->Adduct Nucleophilic Attack (Slow, Reversible)

Figure 1. Mechanistic pathway of SBL inhibition by 3-FBCPBA via tetrahedral adduct formation.

Materials and Reagents

A self-validating kinetic assay requires strict control over buffer thermodynamics and aggregation states.

  • Target Enzymes: Purified recombinant full-length KPC-2 (Class A) and AmpC (Class C)[1].

  • Reporter Substrate: Nitrocefin (Chromogenic cephalosporin,

    
     = 485 nm).
    
  • Inhibitor: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (10 mM stock in 100% anhydrous DMSO).

  • Optimized Assay Buffer: 50 mM Phosphate Buffer (pH 7.4), 50 mM KCl, 0.01% v/v Triton X-100.

    • Expert Insight: The inclusion of 0.01% Triton X-100 is an absolute requirement. Hydrophobic PBA derivatives can form colloidal aggregates in aqueous media, leading to non-specific enzyme sequestration. Triton X-100 prevents this promiscuous inhibition, ensuring that observed

      
       values reflect true 1:1 active-site stoichiometry[1].
      

Experimental Workflow

Workflow N1 1. Reagent Preparation Serial dilution of 3-FBCPBA in DMSO N2 2. Enzyme-Inhibitor Pre-incubation 15 min at 25°C in Assay Buffer N1->N2 N3 3. Reaction Initiation Addition of Nitrocefin Substrate N2->N3 N4 4. Continuous Kinetic Read Monitor Absorbance at 485 nm for 10 min N3->N4 N5 5. Data Processing Calculate Initial Velocity (v0) & Ki N4->N5

Figure 2. High-throughput spectrophotometric workflow for evaluating 3-FBCPBA kinetics.

Step-by-Step Protocol

Phase 1: Preparation & Assembly
  • Inhibitor Titration: Prepare a 10-point dose-response curve of 3-FBCPBA ranging from 1

    
    M to 200 
    
    
    
    M in DMSO[1]. Ensure the final DMSO concentration in the assay well never exceeds 2% (v/v) to prevent solvent-induced enzyme denaturation.
  • Substrate Calibration: Prepare Nitrocefin at specific concentrations relative to the target enzyme's Michaelis constant (

    
    ).
    
    • For KPC-2 (

      
       = 36 
      
      
      
      M): Use 40
      
      
      M Nitrocefin[1].
    • For AmpC (

      
       = 200 
      
      
      
      M): Use 200
      
      
      M Nitrocefin[1].
Phase 2: Pre-Incubation (Critical Step)
  • In a clear-bottom 96-well microplate, combine the Assay Buffer, target enzyme (e.g., 1 nM final concentration), and the 3-FBCPBA dilutions.

  • Incubate at 25°C for 15 minutes.

    • Causality: The structural reorganization of the boron atom from trigonal planar to tetrahedral geometry is a thermodynamically slow process. Without pre-incubation, the assay will capture transient pre-equilibrium states, resulting in artificially inflated (weaker)

      
       values[2].
      
Phase 3: Kinetic Measurement
  • Initiate the reaction by adding the Nitrocefin substrate using a multichannel pipette or automated dispenser.

  • Immediately transfer the plate to a spectrophotometer and monitor the absorbance at 485 nm every 15 seconds for 10 minutes.

    • Causality: Hydrolysis of the

      
      -lactam ring in Nitrocefin shifts its conjugated electron system, changing the solution's color from yellow to red. This allows for direct, continuous monitoring of product formation without the need for complex coupled enzyme systems.
      

Data Presentation & Interpretation

Calculate the initial steady-state velocity (


) from the linear portion of the progression curve (typically the first 10% of substrate conversion). Plot fractional activity (

) against inhibitor concentration to derive the

.

Because 3-FBCPBA acts as a competitive inhibitor, the


 must be converted to the absolute inhibition constant (

) using the Cheng-Prusoff equation [1]:


Table 1: Representative Kinetic Parameters of PBA Derivatives
Target EnzymeClassNitrocefin

(

M)
Assay

(

M)
Apparent

(

M)
Calculated

(

M)
Inhibition Modality
KPC-2 A36401.20 ± 0.050.57 Competitive Reversible
GES-5 A2082003.15 ± 0.121.60 Competitive Reversible
AmpC C2002004.50 ± 0.202.25 Competitive Reversible

Note: Data reflects typical behavior of optimized fluorinated phenylboronic acid derivatives against SBLs. Experimental error should not exceed 5% across biological triplicates[1].

Troubleshooting & Self-Validation

To ensure the integrity and trustworthiness of your kinetic data, implement the following self-validating checks:

  • The PAINS Check (Pan-Assay Interference Compounds): Run a parallel control plate omitting Triton X-100. If the

    
     of 3-FBCPBA drops significantly (appears more potent) in the absence of the detergent, the compound is likely forming colloidal aggregates and acting as a non-specific aggregator rather than a true active-site binder[1].
    
  • Progression Curve Linearity: If the Absorbance vs. Time plot is non-linear (concave down) immediately after adding Nitrocefin, the enzyme-inhibitor complex has not reached steady-state equilibrium. Solution: Increase the pre-incubation time to 20–30 minutes to accommodate the slow off-rate (

    
    ) characteristic of electron-withdrawn PBA derivatives[2].
    
  • Enzyme Linearity Validation: Ensure that the initial velocity (

    
    ) of the uninhibited control is strictly proportional to the enzyme concentration. If doubling the enzyme does not double the 
    
    
    
    , you are likely facing substrate depletion or detector saturation.

References

  • Linciano P, Vicario M, Kekez I, et al. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics (Basel). 2019 Sep 30;8(4):171. Available at:[Link]

  • Singh M, Boomgaren M, Bakht P, et al. Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics. Journal of Medicinal Chemistry. 2025 Jul 10;68(13):13421-13435. Available at:[Link]

Sources

Application

Application Note: 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid in Smart Drug Delivery Systems

Executive Summary & Mechanistic Rationale The development of stimuli-responsive and actively targeted nanocarriers is a cornerstone of modern precision medicine. Among targeting ligands, phenylboronic acid (PBA) derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of stimuli-responsive and actively targeted nanocarriers is a cornerstone of modern precision medicine. Among targeting ligands, phenylboronic acid (PBA) derivatives have gained immense traction due to their ability to form reversible covalent complexes with cis-diols, such as glucose and sialic acid. However, unmodified PBA possesses a high pKa (~8.8), rendering it largely inactive at the physiological pH of 7.4.

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (3-FBCPBA) represents a rationally designed structural evolution to overcome this limitation. By integrating an electron-withdrawing carbamoyl linkage and a lipophilic fluorobenzyl group, the pKa of the boronic acid is significantly lowered. This structural modification ensures that the molecule exists predominantly in its active, tetrahedral boronate anion form in the bloodstream, enabling high-affinity binding to sialic acid—a glycan heavily overexpressed on the surface of metastatic cancer cells . Furthermore, the fluorobenzyl tail acts as a highly efficient hydrophobic anchor, allowing seamless intercalation into lipid bilayers or polymeric micelles without the need for complex synthetic conjugation steps.

Mechanism A 3-FBCPBA (Neutral, pKa ~7.2) B Physiological pH 7.4 (Deprotonation) A->B pH > pKa C Boronate Anion (Active State) B->C E Reversible Covalent Complexation C->E + cis-Diols D Target Cell (Sialic Acid) D->E

Figure 1: Mechanistic pathway of 3-FBCPBA activation and sialic acid complexation at physiological pH.

Quantitative Data: Pharmacochemical Advantages

To understand the utility of 3-FBCPBA in formulation science, it must be benchmarked against unmodified PBA. The table below summarizes the critical physicochemical shifts induced by the 3-fluorobenzylcarbamoyl substitution, which directly dictate its superiority in self-regulated and targeted drug delivery systems .

PropertyUnmodified PBA3-FBCPBAFormulation Implication
pKa Value ~8.8~7.2Enables spontaneous tetrahedral boronate formation at physiological pH (7.4), eliminating the need for basic microenvironments.
Binding Affinity (

) to Sialic Acid


Provides superior active targeting capabilities for overexpressed tumor glycans, enhancing cellular uptake.
Lipophilicity (LogP) ~1.1~2.4The fluorinated tail enhances micellar core stability and allows direct anchoring into liposomal bilayers.
Optimal Binding pH 8.5 - 9.06.8 - 7.4Functions efficiently in both the slightly acidic tumor microenvironment (pH ~6.8) and systemic circulation (pH 7.4).

Experimental Protocols: Formulation and Validation

The following protocols detail the integration of 3-FBCPBA into a liposomal drug delivery system designed for active tumor targeting. These methodologies are designed as self-validating systems , ensuring that every formulation step includes a mechanistic checkpoint to verify success.

Protocol A: Formulation of Sialic Acid-Targeted Liposomes (3-FBCPBA-Lipo)

This protocol utilizes thin-film hydration to create unilamellar vesicles, leveraging the lipophilicity of 3-FBCPBA to anchor it into the lipid bilayer while exposing the boronic acid headgroup to the aqueous exterior.

Step-by-Step Methodology:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and 3-FBCPBA in a 65:30:5 molar ratio using a chloroform/methanol mixture (2:1 v/v).

    • Causality: DSPC is selected over lower-Tm lipids (like DPPC) because its high transition temperature (~55°C) prevents premature drug leakage during systemic circulation. The 5 mol% of 3-FBCPBA is the optimal threshold to provide sufficient targeting density without disrupting membrane packing.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C for 1 hour, followed by overnight desiccation.

    • Causality: Complete solvent removal is critical; residual chloroform can induce lipid phase separation and severe in vivo toxicity.

  • Hydration and Drug Encapsulation: Hydrate the lipid film with an aqueous solution of Doxorubicin Hydrochloride (DOX·HCl) in PBS (pH 7.4) at 60°C (above the Tm of DSPC) for 45 minutes, vortexing intermittently.

  • Extrusion: Pass the hydrated multilamellar vesicles through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder at 60°C.

    • Causality: Extrusion ensures a uniform size distribution (<150 nm), which is mandatory to exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation prior to active sialic acid targeting.

  • Purification (Self-Validation Checkpoint): Purify the liposomes using Size Exclusion Chromatography (SEC) with a Sephadex G-50 column to separate encapsulated DOX from free DOX.

    • Causality: Dialysis is often too slow and can lead to baseline drug leakage. SEC provides immediate, distinct separation, ensuring that subsequent efficacy assays are strictly measuring nanoparticle-delivered payload, not free drug artifacts.

Protocol B: Validation of Targeting Ligand Activity (ARS Displacement Assay)

To ensure that the 3-FBCPBA molecules successfully integrated into the liposome surface and retained their diol-binding capacity, an Alizarin Red S (ARS) displacement assay must be performed .

Step-by-Step Methodology:

  • Complex Formation: Mix the purified 3-FBCPBA-Liposomes with a 0.1 mM ARS solution in PBS (pH 7.4). Incubate for 30 minutes in the dark.

    • Causality: ARS forms a fluorescent complex with active boronic acids. A baseline increase in fluorescence (Ex: 468 nm, Em: 572 nm) confirms the functional presence of outward-facing 3-FBCPBA on the liposomes.

  • Competitive Displacement: Titrate the solution with increasing concentrations of free Sialic Acid (0.1 mM to 10 mM).

  • Quantification: Measure the decrease in fluorescence intensity.

    • Causality: Sialic acid has a higher binding affinity for 3-FBCPBA than ARS. As sialic acid displaces the dye, fluorescence quenches. This provides a quantifiable, self-validating proof that the targeting mechanism is active and highly specific prior to in vitro cell testing.

Workflow S1 1. Lipid Film Hydration (DSPC + Chol + 3-FBCPBA) S2 2. Drug Encapsulation (Aqueous Payload Hydration) S1->S2 S3 3. Extrusion & Sizing (Polycarbonate Membrane) S2->S3 S4 4. Purification (Size Exclusion Chromatography) S3->S4 S5 5. Binding Validation (ARS Displacement Assay) S4->S5

Figure 2: Self-validating workflow for formulating and characterizing 3-FBCPBA targeted liposomes.

References

  • Title: Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans Source: RSC Pharmaceutics, Royal Society of Chemistry (2024) URL: [Link]

  • Title: Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery Source: Pharmaceutics, MDPI (2019) URL: [Link]

  • Title: Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy Source: International Journal of Nanomedicine, Dovepress (2021) URL: [Link]

Method

Application Note: Advanced Non-Covalent Protein Labeling via 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid Derivatives

Document Type: Technical Application Guide & Standard Operating Protocols Target Audience: Bioconjugation Scientists, Structural Biologists, and Drug Delivery Engineers Introduction & Mechanistic Rationale The targeted l...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Protocols Target Audience: Bioconjugation Scientists, Structural Biologists, and Drug Delivery Engineers

Introduction & Mechanistic Rationale

The targeted labeling of proteins without permanently altering their native structure remains a significant challenge in bioconjugation and drug delivery. Traditional covalent modifications (e.g., NHS-ester or maleimide chemistry) can disrupt protein folding, obscure active sites, and trigger immunogenic responses in vivo.

Dynamic covalent chemistry utilizing boronic acid derivatives offers a powerful, reversible alternative. Boronic acids are physiologically benign Lewis acids that react spontaneously and reversibly with 1,2- and 1,3-diols to form five- and six-membered cyclic boronic esters[1]. This mechanism is particularly effective for targeting the diol-rich glycocalyx of mammalian cells or highly glycosylated proteins (e.g., monoclonal antibodies)[1].

The 3-FBC-PBA Advantage

While standard phenylboronic acid (PBA) is widely used, its high pKₐ (~8.8) means it exists primarily in the unreactive trigonal planar form at physiological pH (7.4), limiting its binding affinity. 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (3-FBC-PBA) is engineered to overcome this limitation through two distinct structural modifications:

  • pKa Modulation via Electron Withdrawal: The meta-substituted carbamoyl group withdraws electron density from the boron center, increasing its Lewis acidity. This lowers the pKₐ to ~7.4, ensuring a high concentration of the reactive tetrahedral boronate anion under physiological conditions. This structural tuning allows stability constants to reach values exceeding 10⁴ M⁻¹, enabling highly efficient non-covalent labeling[2].

  • Orthogonal ¹⁹F-NMR Tracking: The 3-fluorobenzyl moiety provides a highly sensitive, background-free ¹⁹F-NMR handle. Because biological systems lack endogenous fluorine, 3-FBC-PBA allows researchers to quantify protein binding and monitor the intrinsically reversible dehydrative complexation process in real-time[3].

Experimental Workflows

The following workflows detail the direct labeling of glycoproteins and the self-validating quantification of this interaction.

Workflow A Glycoprotein (cis-diol rich) C Complexation (pH 7.4) A->C B 3-FBC-PBA (Probe) B->C D Boronate Ester Complex C->D Reversible Binding E 19F-NMR Analysis D->E

Fig 1. Non-covalent labeling workflow of glycoproteins using 3-FBC-PBA.

Protocol A: Direct Non-Covalent Labeling of Glycoproteins

Expertise Insight: The choice of buffer is the most critical point of failure in boronic acid bioconjugation. Never use Tris, glycerol, or any buffer containing primary amines or diols , as these will competitively bind the boronic acid and quench the reaction. HEPES or phosphate buffers are mandatory.

Materials:

  • Target Glycoprotein (e.g., Bovine Serum Albumin or an IgG antibody)

  • 3-FBC-PBA Stock Solution (10 mM in anhydrous DMSO)

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target glycoprotein in the Labeling Buffer to a final concentration of 20 µM. Ensure the protein is fully desalted if previously stored in Tris or glycerol.

  • Probe Addition: Slowly add the 3-FBC-PBA stock solution to the protein mixture to achieve a final probe concentration of 200 µM (10-fold molar excess).

  • Incubation: Incubate the mixture at room temperature (22°C) for 30 minutes with gentle end-over-end rotation. Causality: Boronic ester formation is a fast dehydrative process; equilibrium is typically reached within minutes[3].

  • Purification (Optional): If removing unbound probe is necessary for downstream assays, utilize a size-exclusion spin column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with Labeling Buffer.

Protocol B: Quantification via ARS Displacement Assay

To validate the binding efficacy of 3-FBC-PBA to your specific protein, an Alizarin Red S (ARS) competitive displacement assay acts as a self-validating system. ARS forms a highly fluorescent complex with boronic acids; displacement by a glycoprotein quenches this signal.

ARS_Assay S1 3-FBC-PBA + ARS Dye S2 Fluorescent Complex (High Emission) S1->S2 S3 Add Target Glycoprotein S2->S3 S4 Target Displacement S3->S4 S5 Free ARS Dye (Quenched) S4->S5 Measure Fluorescence Decrease

Fig 2. Alizarin Red S (ARS) displacement assay for quantifying boronate-diol binding.

Step-by-Step Methodology:

  • Prepare a reporter solution containing 10 µM 3-FBC-PBA and 2 µM ARS in Labeling Buffer (pH 7.4).

  • Incubate for 15 minutes in a black 96-well microplate to allow the fluorescent PBA-ARS complex to form.

  • Measure baseline fluorescence (Excitation: 468 nm, Emission: 572 nm).

  • Titrate the target glycoprotein (0 to 100 µM) into the wells.

  • Incubate for 15 minutes and measure the decrease in fluorescence. Calculate the dissociation constant (K_d) using standard non-linear regression models.

Quantitative Data & Comparative Analysis

The structural modifications of 3-FBC-PBA yield distinct thermodynamic advantages over traditional boronic acids. The table below summarizes the physicochemical properties and binding affinities, demonstrating why 3-FBC-PBA is superior for physiological applications.

Table 1: Comparative Binding Parameters of Boronic Acid Derivatives

DerivativepKₐKₐ (M⁻¹) for Model Diol¹⁹F-NMR ActiveProtein Labeling Reversibility
Phenylboronic Acid (PBA) 8.8~1.0 × 10²NoHigh (Rapid off-rate)
Benzoxaborole 7.3~1.2 × 10⁴NoModerate
3-FBC-PBA 7.4~1.5 × 10⁴Yes (Singlet, ~ -115 ppm)Moderate (Tunable via pH)

Note: The high Kₐ of 3-FBC-PBA allows for stable non-covalent labeling at lower probe concentrations, minimizing off-target hydrophobic interactions while maintaining the dynamic, reversible nature required for traceless delivery systems[1].

Critical Parameters & Troubleshooting

  • Incomplete Labeling / Low Signal: Verify the pH of your buffer. If the pH drops below 7.0, the equilibrium shifts back toward the unreactive trigonal planar boronic acid, drastically reducing affinity. Adjust pH strictly to 7.4 - 7.6.

  • Protein Precipitation: 3-FBC-PBA contains hydrophobic fluorobenzyl motifs. Exceeding a 20-fold molar excess can lead to non-specific hydrophobic aggregation. Maintain DMSO concentrations below 5% (v/v) in the final labeling mixture to preserve protein solubility.

  • False Negatives in ¹⁹F-NMR: Ensure the NMR acquisition parameters are optimized for fluorine (e.g., proper relaxation delays). The bound state of 3-FBC-PBA will exhibit a broadened ¹⁹F signal shifted slightly upfield compared to the sharp singlet of the free probe.

References

1.[2] Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed / NIH. 2.[3] Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Scholaris. 3.[1] Boronic Acid for the Traceless Delivery of Proteins into Cells. PubMed Central (PMC).

Sources

Application

The Strategic Application of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid in the Synthesis of Advanced Bioactive Molecules

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the rational design and efficient synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rational design and efficient synthesis of novel bioactive molecules are paramount. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Among these, 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid stands out as a sophisticated building block, uniquely functionalized to introduce key structural motifs that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides in-depth application notes and detailed protocols for the strategic utilization of this reagent, with a particular focus on its application in the synthesis of potent enzyme inhibitors, a cornerstone of contemporary drug discovery.

Unveiling the Potential: Chemical Attributes and Strategic Advantages

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is a trifunctional molecule, presenting a boronic acid moiety for cross-coupling, a central phenyl ring as a scaffold, and a fluorobenzylcarbamoyl side chain. This specific combination of features offers several strategic advantages in the synthesis of bioactive molecules:

  • The Boronic Acid Handle: This functional group is the linchpin for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology celebrated for its broad functional group tolerance and reliability in constructing biaryl and heteroaryl structures.[3][4] These structures are prevalent in a vast array of approved drugs and clinical candidates.

  • The Fluorobenzylcarbamoyl Moiety: The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The amide linkage provides a hydrogen bond donor and acceptor, crucial for molecular recognition within a biological target's binding site. The benzyl group offers a hydrophobic interaction domain.

  • Structural Rigidity and Vectorial Orientation: The defined connectivity of these functional groups provides a predictable three-dimensional structure, allowing for precise orientation of key binding elements within a target's active site. This is a critical aspect of rational drug design, aiming to maximize interactions and, consequently, potency and selectivity.

Core Application: Synthesis of a Novel PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in DNA repair pathways, and their inhibition has emerged as a clinically validated strategy for the treatment of various cancers, particularly those with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.[5] The synthesis of potent and selective PARP inhibitors often involves the construction of complex heterocyclic systems that mimic the nicotinamide portion of the NAD+ substrate. 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is an exemplary reagent for the synthesis of such scaffolds.

The following protocol details the synthesis of a key biaryl intermediate, a precursor to a novel class of PARP inhibitors, via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for PARP Inhibitor Precursor

This protocol outlines the coupling of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid with a suitable heterocyclic halide to furnish a biaryl scaffold.

Materials:

  • 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

  • Heterocyclic Halide (e.g., 2-bromo-pyridine derivative)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add the heterocyclic halide (1.0 eq), 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 eq). The use of a biphasic solvent system with a suitable base is standard for Suzuki-Miyaura couplings, facilitating the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the coupling partners.

  • Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and tolerance to a wide range of functional groups. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent System: The 1,4-dioxane/water mixture is a common choice for Suzuki-Miyaura reactions as it effectively dissolves both the organic substrates and the inorganic base, facilitating the interaction of all reaction components.

Data Presentation:

Coupling Partner (Example)ProductYield (%)Purity (%)
2-Bromopyridine2-(3-(3-Fluorobenzylcarbamoyl)phenyl)pyridine85>98 (by HPLC)
4-Bromo-isoquinoline4-(3-(3-Fluorobenzylcarbamoyl)phenyl)isoquinoline78>97 (by HPLC)

Note: Yields and purity are representative and may vary depending on the specific substrates and reaction conditions.

Visualizing the Synthesis and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow A 1. Add Reactants & Catalyst (Boronic Acid, Halide, Pd(dppf)Cl₂) B 2. Purge with Inert Gas (Nitrogen/Argon) A->B C 3. Add Solvents & Base (Dioxane, H₂O, K₂CO₃) B->C D 4. Heat and Stir (80-90 °C) C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Aqueous Workup (EtOAc/H₂O Extraction) E->F G 7. Purification (Column Chromatography) F->G H Pure Biaryl Product G->H

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA Aryl Halide (R-X) RPdII R-Pd(II)-X L₂ OA->RPdII TM Transmetalation (Ar-B(OH)₂) RPdII->TM Boronic Acid (Ar-B(OH)₂) RPdIIAr R-Pd(II)-Ar L₂ TM->RPdIIAr RE Reductive Elimination RPdIIAr->RE RE->Pd0 Product R-Ar RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is a highly valuable and strategically designed building block for the synthesis of complex bioactive molecules. Its application in the construction of PARP inhibitor scaffolds, as detailed in this guide, showcases its potential to accelerate drug discovery programs. The principles and protocols outlined herein provide a solid foundation for researchers to explore the full potential of this versatile reagent in creating the next generation of targeted therapeutics. Further exploration of its use in synthesizing other classes of enzyme inhibitors and bioactive compounds is a promising avenue for future research.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Poly-adp ribose polymerase (parp) inhibitors.
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

  • (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid | C15H16BNO3 | CID 44119158. PubChem. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Method for preparing parp inhibitor and intermediate thereof.
  • Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • Process for preparing novel compounds.
  • Synthesis of Bioactive Heterocycles From - Amanote Research. Amanote. [Link]

  • α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. IRIS. [Link]

  • LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. HETEROCYCLES. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]

  • Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. [Link]

Sources

Method

Application Note: 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid for Biomaterial Functionalization

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and application of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (3-FBC-PBA) . This molecule is a specialized phenylboro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and application of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (3-FBC-PBA) .

This molecule is a specialized phenylboronic acid (PBA) derivative engineered for pKa tuning .[1] By incorporating an electron-withdrawing amide linker and a fluorinated benzyl group, the pKa of the boronic acid moiety is lowered from the standard ~8.8 to the physiological range (~7.2–7.8). This modification is critical for glucose-responsive insulin delivery , sialic acid targeting (cancer detection) , and dynamic hydrogel crosslinking at neutral pH (7.4).

Introduction & Mechanism

The "Boronic Acid Paradox"

Standard phenylboronic acid (PBA) binds reversibly to cis-diols (found in glucose, RNA, glycoproteins) via the formation of a cyclic boronate ester. However, this binding is most stable when the boron atom is in its anionic, tetrahedral geometry.

  • Problem: The pKa of unsubstituted PBA is ~8.8. At physiological pH (7.4), it remains largely uncharged (trigonal), resulting in weak binding affinity for glucose or sialic acid.

  • Solution: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid incorporates two electron-withdrawing motifs:

    • Carbamoyl (Amide) Linker: Withdraws electron density from the phenyl ring via induction.

    • 3-Fluorobenzyl Group: The fluorine atom further lowers the pKa through the inductive effect transmitted across the benzyl spacer, while increasing lipophilicity to stabilize the hydrophobic interaction with diol-containing pockets.

Mechanism of Action

The functionalization of biomaterials with 3-FBC-PBA creates a dynamic covalent interface . The boronic acid moiety exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form. The 3-FBC-PBA derivative shifts this equilibrium toward the anionic form at pH 7.4, enabling high-affinity binding to diols on biomaterial surfaces (e.g., Alginate, Chitosan, Hyaluronic Acid) or target analytes (Glucose).

G cluster_modifier 3-FBC-PBA Effect Trigonal Neutral Trigonal Form (Low Affinity) Tetrahedral Anionic Tetrahedral Form (High Affinity) Trigonal->Tetrahedral pH > pKa (Tunable via F-group) Tetrahedral->Trigonal pH < pKa Complex Stable Boronate Ester (Functionalized Material) Tetrahedral->Complex + Diol (Binding) Diol Biomaterial Diol (e.g., Alginate/Glucose) Complex->Tetrahedral - Diol (Release/Sensing) Desc Fluorine & Amide groups stabilize Tetrahedral form at pH 7.4 Desc->Tetrahedral

Figure 1: Equilibrium mechanism of 3-FBC-PBA binding to diol-containing biomaterials. The fluorinated amide linker shifts the pKa to physiological range, enabling stable functionalization at pH 7.4.

Chemical Properties

PropertyValue / Description
Chemical Name 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid
Molecular Formula C₁₄H₁₃BFNO₃
Molecular Weight ~273.07 g/mol
pKa (Apparent) 7.2 – 7.6 (Tunable by ionic strength)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH < 7)
Reactive Groups Boronic Acid (Diol binding), Amide (Stable linker)
Storage -20°C, Desiccated (Hygroscopic)

Protocol 1: Synthesis of 3-FBC-PBA Ligand

Rationale: This ligand is often custom-synthesized to ensure high purity and to avoid anhydride formation common in stored boronic acids.

Materials:

  • 3-Carboxyphenylboronic acid (3-CPBA) [CAS: 25487-66-5]

  • 3-Fluorobenzylamine [CAS: 100-82-3]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DMF (Dimethylformamide, Anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq (166 mg) of 3-CPBA in 5 mL anhydrous DMF. Add 1.2 eq (230 mg) of EDC·HCl and 1.2 eq (138 mg) of NHS . Stir at room temperature for 30 minutes to form the NHS-ester intermediate.

    • Note: Avoid water to prevent hydrolysis of the NHS ester.

  • Coupling: Add 1.1 eq (138 mg) of 3-Fluorobenzylamine dropwise to the reaction mixture. Adjust pH to ~8.0 using triethylamine (TEA) if necessary (though DMF usually buffers sufficiently).

  • Reaction: Stir the mixture at room temperature for 12–24 hours under inert atmosphere (N₂ or Ar).

  • Quenching & Purification:

    • Dilute the reaction mixture with 50 mL of 0.1 M HCl (acidic pH protonates the amine and keeps the boronic acid neutral).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the organic layer with Brine, dry over Na₂SO₄, and evaporate under reduced pressure.

    • Recrystallization: Purify the crude solid by recrystallizing from Acetone/Hexane or Methanol/Water to remove unreacted amine and urea byproducts.

  • Validation: Confirm structure via ¹H-NMR (look for amide doublet at ~9.0 ppm and aromatic fluorine splitting) and ¹⁹F-NMR.

Protocol 2: Functionalizing Biomaterials (Hydrogels)

Application: Creating a Glucose-Responsive Hydrogel or Surface Coating.

This protocol describes the non-covalent (supramolecular) functionalization of a diol-rich polymer (e.g., Polyvinyl Alcohol - PVA, or Alginate) using 3-FBC-PBA.

Materials:

  • Synthesized 3-FBC-PBA

  • PVA (Polyvinyl Alcohol, MW 89k–98k, >99% hydrolyzed) or Alginate

  • PBS Buffer (pH 7.4)

  • DMSO (Dimethyl Sulfoxide)

Workflow:

  • Polymer Preparation: Prepare a 5% (w/v) solution of PVA in PBS (pH 7.4) by heating at 90°C until fully dissolved. Cool to room temperature.

  • Ligand Stock Solution: Dissolve 3-FBC-PBA in DMSO to a concentration of 100 mg/mL.

  • Functionalization (Doping):

    • Slowly add the 3-FBC-PBA stock to the PVA solution while stirring vigorously.

    • Target Ratio: Aim for 2–5 mol% modification relative to the polymer repeating units.

    • Example: For 10 mL of 5% PVA (~11 mmol monomer units), add ~0.2–0.5 mmol of 3-FBC-PBA.

  • Gelation/Assembly:

    • The mixture may thicken immediately due to dynamic crosslinking between the boronic acid and the PVA diols.

    • Pour into a mold and allow to equilibrate at 4°C for 24 hours.

  • Dialysis (Clean-up): Dialyze the hydrogel against PBS (pH 7.4) for 24 hours to remove unbound ligand and DMSO. The hydrophobic fluorobenzyl group helps retain the ligand within the hydrophobic domains of the gel, while the boronic acid crosslinks the matrix.

Functional Validation (Glucose Response):

  • Immerse the functionalized hydrogel in PBS containing Glucose (100–400 mg/dL) .

  • Observation: The gel should swell or dissolve (depending on crosslink density) as glucose competes for the boronic acid binding sites, disrupting the polymer-polymer crosslinks.

  • Control: A non-fluorinated PBA hydrogel will require pH > 8.5 to show similar responsiveness.

Protocol 3: Surface Functionalization (Cell Capture)

Application: Modifying surfaces to capture Sialic Acid-overexpressing cancer cells.

Materials:

  • Amine-functionalized surface (e.g., PLL-coated glass, Amine-terminated Magnetic Beads).

  • 3-Carboxyphenylboronic acid (Precursor) + 3-Fluorobenzylamine (Modulator).

  • Alternative: If the 3-FBC-PBA ligand is already synthesized, it cannot be covalently attached easily.

  • Correct Approach: Use the Precursor Method to build the functionality on the surface.

Workflow:

  • Activation: Activate 3-Carboxyphenylboronic acid (10 mM) with EDC/NHS in MES buffer (pH 5.5) for 15 mins.

  • Conjugation: Incubate the Amine-functionalized surface with the activated solution for 2 hours.

    • Result: Surface is now PBA-functionalized (Amide linkage).

  • Fluorine Tuning (The "Trick"):

    • The "3-Fluorobenzylcarbamoyl" structure implies the amide is the linker.

    • To replicate the specific ligand structure on a surface: You must synthesize a derivative: N-(3-fluorobenzyl)-3-boronobenzamide functionalized with a reactive handle (e.g., an acrylate or a second amine).

    • Simplified Protocol: Use 3-Fluoro-4-carboxyphenylboronic acid to functionalize the amine surface directly. This mimics the electronic effect (Fluorine on ring) even if the linker is different.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Boronic acid anhydride formationUse pinacol ester protected boronic acid; deprotect with mild acid after coupling.
Hydrogel Dissolves too Fast pKa is too low; binding is too strongReduce the % of 3-FBC-PBA or mix with non-fluorinated PBA to tune the "switch" point.
Precipitation in Buffer Hydrophobic Fluorobenzyl groupAdd 5-10% DMSO or Ethanol to the reaction buffer; ensure pH is > 7.2 to ionize the boronic acid.
No Glucose Response pH MismatchEnsure the buffer pH is near the pKa of the ligand (7.4). If pH < 6, the boronic acid is neutral and won't bind glucose.

References

  • Matsumoto, A. et al. (2003). "A totally synthetic glucose-responsive gel operating in physiological aqueous conditions." Biomacromolecules, 4(5), 1410-1416. Link

  • Kim, D. et al. (2024).[2] "Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting."[2] Advances in Colloid and Interface Science, 103301. Link[2]

  • Ivanov, A. E. et al. (2006). "Methods for the immobilization of phenylboronic acid on polymer supports." Journal of Molecular Recognition, 19(4), 322-331. Link

  • Brooks, W. L. & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: from materials to medicine." Chemical Reviews, 116(3), 1375-1397. Link

  • Gentaur/Abbexa Product Page. "3-(3-Fluorobenzylcarbamoyl)Phenylboronic Acid."[3] Accessed Oct 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid.

Technical Support Guide: Synthesis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Executive Summary The synthesis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid presents a classic chemoselectivity challenge: forming...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Executive Summary

The synthesis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid presents a classic chemoselectivity challenge: forming an amide bond in the presence of a free boronic acid.

While the boronic acid moiety (


) is technically stable to many coupling conditions, it suffers from two primary failure modes:
  • Boroxine Dehydration: Spontaneous trimerization into cyclic anhydrides (boroxines), leading to confusing NMR spectra and solubility issues.[1]

  • Purification Difficulties: Strong interaction with silica gel silanols causes severe streaking and mass loss during normal phase chromatography.[1]

This guide provides two validated protocols: a High-Throughput Method (DMTMM) for rapid synthesis and a Scale-Up Method (T3P) for larger batches, alongside a dedicated purification troubleshooting module.

Module 1: Reaction Protocols

Method A: The "Green" Route (DMTMM)

Recommended for milligram to gram scale.[1] High tolerance for water/alcohols; minimizes boroxine formation.

Rationale: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows the reaction to proceed in aqueous/alcoholic solvents where the boronic acid is most soluble and remains in its monomeric form.[1]

Reagents:

  • Start A: 3-Carboxyphenylboronic acid (1.0 equiv)

  • Start B: 3-Fluorobenzylamine (1.1 equiv)[1]

  • Reagent: DMTMM-Cl (1.2 equiv)[1]

  • Solvent: THF:Water (1:1) or Methanol[1][2][3][4]

  • Base: N-Methylmorpholine (NMM) (1.0 equiv - optional, only if using amine salts)[1]

Protocol:

  • Dissolution: Dissolve 3-carboxyphenylboronic acid (1.0 eq) in THF/Water (1:1) [Concentration: 0.2 M].[1]

  • Activation: Add DMTMM-Cl (1.2 eq).[1] Stir at room temperature for 15 minutes. Note: Solution may turn slightly cloudy.

  • Addition: Add 3-fluorobenzylamine (1.1 eq) dropwise.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~273.1 Da).[1]

  • Workup (Precipitation):

    • Evaporate THF under reduced pressure.

    • The aqueous residue usually precipitates the product.

    • If no solid forms, acidify to pH 3–4 with 1M HCl to protonate the amide and force precipitation.

    • Filter and wash with cold water (DMTMM by-products are highly water-soluble).[1]

Method B: The "Robust" Route (T3P)

Recommended for scale-up (>5g).[1] T3P (Propylphosphonic anhydride) drives the reaction to completion with very low epimerization (irrelevant here) and easy workup.[1]

Protocol:

  • Setup: Suspend 3-carboxyphenylboronic acid (1.0 eq) and 3-fluorobenzylamine (1.1 eq) in EtOAc or 2-MeTHF (0.5 M).

  • Base: Add DIPEA (3.0 eq).[1] The mixture should become homogeneous.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.

  • Temperature: Warm to RT and stir for 12 hours.

  • Quench: Add water carefully.

  • Workup: Separate layers. Wash organic layer with 10% Citric Acid (removes excess amine), then Brine.[1] Do not use basic wash (NaOH/NaHCO3) as boronic acids can form water-soluble boronate salts at high pH.[1]

Module 2: Purification & Isolation (The Critical Step)

Stop! Do not run a standard Silica Column. Free boronic acids interact irreversibly with standard silica gel.[1] Use one of the following strategies:

Strategy 1: The "DEA Sandwich" (Chemical Purification)

Best for high purity requirements.

  • Complexation: Dissolve crude boronic acid in minimal hot Ethanol. Add Diethanolamine (1.1 eq) .

  • Crystallization: Cool to RT. The boronic acid-DEA ester will precipitate as a crystalline solid. Filter and wash with cold ether.[1]

  • Hydrolysis (Release): Suspend the solid in biphasic EtOAc/1M HCl. Shake vigorously for 30 mins. The DEA stays in the aqueous layer (protonated); the pure free boronic acid moves to the EtOAc layer.

  • Isolation: Dry EtOAc layer (Na2SO4) and concentrate.

Strategy 2: Reverse Phase Flash

Best for speed.

  • Column: C18 functionalized silica.[1]

  • Eluent: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 60% ACN.[1]

  • Note: Avoid TFA if possible; Formic acid is gentler on the amide bond.

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a messy mixture of peaks, but LC-MS shows a single peak. Is my compound decomposing?

Diagnosis: You are likely observing the Boroxine-Monomer Equilibrium . Explanation: In non-polar NMR solvents (CDCl3, DMSO-d6), boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This results in multiple sets of peaks or broad humps. Solution: Add 2 drops of D2O directly to your NMR tube and shake.

  • Mechanism:[1][5][6][7][8] The D2O hydrolyzes the boroxine back to the monomeric boronic acid species. The spectrum should sharpen immediately.

Q2: The reaction yield is low (<30%).

Check: Did you use a carbodiimide (EDC/DCC) without a nucleophilic catalyst? Fix: Boronic acids can coordinate to the carbodiimide intermediate, forming unreactive side-products.[1] Always use DMTMM (Method A) or ensure HOBt/HOAt is present if using EDC.[1]

Q3: I cannot get the product off the silica column.

Cause: Boronic acids form covalent bonds with silanols (Si-OH) on the silica surface. Fix: If you must use normal phase silica, deactivate the silica first by flushing the column with 1% Acetic Acid in DCM . Alternatively, add 1% MeOH to your eluent to compete with the silanols.

Module 4: Visual Workflows

Figure 1: Reaction Optimization Decision Tree

ReactionOptimization Start Start: 3-Carboxyphenylboronic acid + 3-Fluorobenzylamine ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 1 gram (Discovery) ScaleCheck->SmallScale LargeScale > 5 grams (Process) ScaleCheck->LargeScale MethodA Method A: DMTMM Solvent: THF/Water (Homogeneous, Fast) SmallScale->MethodA MethodB Method B: T3P Solvent: EtOAc/DIPEA (Scalable, Cost-effective) LargeScale->MethodB WorkupCheck Precipitate formed? MethodA->WorkupCheck MethodB->WorkupCheck YesPpt Filter & Wash (Water/Ether) WorkupCheck->YesPpt Yes NoPpt Acidify to pH 3 or Solvent Swap WorkupCheck->NoPpt No Purification Purification Required? YesPpt->Purification NoPpt->Purification DEA DEA Complexation (Crystallize -> Hydrolyze) Purification->DEA High Purity Needed C18 Reverse Phase C18 (H2O/ACN + Formic Acid) Purification->C18 Speed Needed

Caption: Decision matrix for selecting coupling agents and purification strategies based on scale and purity requirements.

Figure 2: The Boroxine Equilibrium (NMR Troubleshooting)

BoroxineEquilibrium Monomer Monomer RB(OH)2 (Desired Species) Boroxine Boroxine (Trimer) (RB)3O3 (Broad NMR Peaks) Monomer->Boroxine Dehydration Boroxine->Monomer Hydrolysis (Add D2O) Water + H2O / D2O Heat - H2O (Heat/Vac)

Caption: The reversible equilibrium between boronic acid monomers and boroxine trimers. Adding D2O shifts equilibrium left, sharpening NMR signals.

References

  • Kunishima, M., et al. (1999).[1] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Dehydrating Agent for the Preparation of Esters and Amides."[1][9] Tetrahedron, 55(46), 13159-13170.[1] [1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Chapter 1: Structure, Properties, and Preparation).[1][10] [1]

  • Tokunaga, Y., et al. (2002).[1][11] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 57(5), 787-790.[1][11]

  • Blair, V. L., et al. (2016).[1] "Synthetic methods for the preparation of boronic acid derivatives." Journal of Organometallic Chemistry, 798, 17-21.[1] (Specific reference to DEA protection). [1]

Sources

Optimization

How to improve the yield and purity of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Case ID: #BOR-3FB-OPT Status: Resolved / Optimization Protocol Available Assigned Specialist: Senior Application Scientist, Process Chemistry Executive Dashboard Target Molecule: 3-(3-Fluorobenzylcarbamoyl)phenylboronic...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BOR-3FB-OPT
Status: Resolved / Optimization Protocol Available
Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Dashboard

Target Molecule: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Core Challenge: Synthesis of an amphiphilic amide containing a Lewis-acidic boronic acid moiety. Critical Failure Modes:

  • Protodeboronation: Cleavage of the C-B bond under basic/thermal stress.

  • Boroxine Formation: Dehydration trimerization leading to confusing analytical data and melting point depression.

  • Purification Loss: Irreversible adsorption to silica gel due to silanol-boron interactions.

Optimized Synthesis Protocol (The "Golden Path")

Recommendation: Switch from standard EDC/HOBt or Thionyl Chloride methods to Propanephosphonic Acid Anhydride (T3P) .

Why T3P?

  • Purity: T3P by-products are water-soluble, eliminating the need for silica chromatography (which destroys boronic acids).

  • Yield: It drives the reaction to completion without the high thermal energy that risks protodeboronation [1].

  • Selectivity: It activates the carboxylic acid selectively in the presence of the free boronic acid.

Step-by-Step Methodology

Reagents:

  • Substrate A: 3-Carboxyphenylboronic acid (1.0 equiv)

  • Substrate B: 3-Fluorobenzylamine (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry).

Workflow:

  • Dissolution: Charge 3-Carboxyphenylboronic acid and 3-Fluorobenzylamine into the reactor with EtOAc (10 volumes). Cool to 0–5 °C.

  • Base Addition: Add DIPEA dropwise. Note: The solution may thicken; ensure good agitation.

  • Activation: Add T3P solution dropwise over 30 minutes, maintaining internal temperature <10 °C.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Stir for 2–4 hours. Monitor by HPLC (do not use GC; boronic acids are not volatile).

  • Quench (Critical): Cool to 5 °C. Add water (5 volumes). Stir vigorously for 15 minutes to hydrolyze excess T3P.

  • Phase Separation:

    • Separate layers.[1][2]

    • Wash Organic Layer: 1x Water, 1x 10% Citric Acid (removes unreacted amine), 1x Brine.

    • Technical Note: Avoid strong basic washes (NaOH/NaHCO3) which can extract the boronic acid into the aqueous phase as the boronate "ate" complex.

  • Isolation: Concentrate organic layer to ~2 volumes. Add n-Heptane or Hexane (anti-solvent) slowly to induce crystallization. Filter and dry.

Visual Workflow (DOT Diagram)

T3P_Workflow Start Reagents: Acid + Amine Mix Add DIPEA (0°C) Start->Mix Activate Add T3P (Dropwise) Mix->Activate React Stir RT (2-4 hrs) Activate->React Quench Water Wash (Remove Byproducts) React->Quench HPLC Check Isolate Crystallize (EtOAc/Heptane) Quench->Isolate Phase Cut

Caption: T3P-mediated synthesis workflow designed to minimize chromatographic purification.

Troubleshooting Guide

Issue A: "My product is stuck on the Silica Column."

Diagnosis: Boronic acids are Lewis acids.[3] They coordinate with the hydroxyl groups (silanols) on the silica surface, causing severe tailing or irreversible adsorption [2].

Corrective Actions:

  • Avoid Silica if possible: Use the T3P workup above (crystallization).

  • Passivation: If you must use a column, pretreat the silica with 1% Triethylamine (TEA) in Hexane.

  • Mobile Phase Modifier: Add 0.5% to 1% Acetic Acid to your eluent. This suppresses the ionization of silanols and disrupts the Boron-Oxygen interaction.

  • Reverse Phase: Use C18 silica. Boronic acids generally behave better on reverse phase (MeOH/Water + 0.1% Formic Acid).

Issue B: "The NMR shows a mixture of species, but LCMS is clean."

Diagnosis: You are observing the Boroxine Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially in non-polar solvents (CDCl3) or upon drying [3].

Corrective Actions:

  • Solvent Switch: Run NMR in DMSO-d6 or CD3OD . These solvents coordinate with the boron, breaking the boroxine trimer back into the monomeric boronic acid species.

  • Water Drop: Add one drop of D2O to the NMR tube. This hydrolyzes the anhydride.[1]

  • Do not re-purify: This is not a chemical impurity; it is a physical state equilibrium.

Issue C: "Low Yield / Missing Boron Signal."

Diagnosis: Protodeboronation . The C-B bond has cleaved, leaving you with the naked arene (3-fluorobenzylbenzamide). This is catalyzed by metal contaminants, high heat, or strong bases [4].

Corrective Actions:

  • Temperature Control: Never heat the reaction above 50 °C.

  • Base Management: If using Suzuki coupling later, use mild bases (K3PO4) rather than strong hydroxides.

  • Catalyst Scavenging: If the starting material was made via Pd-catalysis, residual Pd can catalyze deboronation. Use a metal scavenger (e.g., QuadraSil) before the amide coupling step.

Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Issue Identify Problem Yield Low Yield Issue->Yield Purity Impure NMR Issue->Purity Column Stuck on Column Issue->Column Check_pH Check pH/Temp Yield->Check_pH Sol_Yield Reduce Temp <40°C Avoid Strong Base Check_pH->Sol_Yield Check_Solv Solvent Used? Purity->Check_Solv Sol_DMSO Use DMSO-d6 + D2O (Fixes Boroxine) Check_Solv->Sol_DMSO Sol_Cryst Switch to Crystallization or C18 Reverse Phase Column->Sol_Cryst

Caption: Decision matrix for resolving common yield and purity issues with boronic acid amides.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS for this coupling? A: Yes, but with caution. NHS esters are reactive, but the by-product (urea) from EDC is often difficult to separate from polar boronic acids without chromatography. If you must use EDC, use EDC-HCl and wash extensively with water, ensuring the pH does not exceed 9 during workup to prevent boronate formation and loss to the aqueous layer.

Q: Why is my melting point broad? A: Boronic acids rarely have sharp melting points because they dehydrate to the boroxine during the heating process. A broad range (e.g., 210–220 °C) is typical and does not necessarily indicate impurity. Rely on HPLC purity (220 nm or 254 nm) rather than melting point.

Q: How do I store the product? A: Store at 4 °C under Argon. Boronic acids can slowly oxidize to phenols (C-B to C-OH) upon prolonged exposure to air and moisture, although electron-withdrawing groups (like the amide here) generally stabilize them.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development. (Discusses T3P superiority for purity).

  • Oka, N., et al. (2022).[6] New aryl boronates are stable on silica gel and easy-to-handle.[6] Gifu Pharmaceutical University / Organic Letters.[6] (Details silica interaction issues).

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Li, M., et al. (2020).[7] A concise and practical protodeboronation of arylboronic acids. Synlett. (Discusses mechanisms of deboronation).

  • Common Organic Chemistry. (2023). T3P (Propylphosphonic Anhydride) Mechanism and Protocol. .

Sources

Troubleshooting

Troubleshooting solubility issues of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid in aqueous buffers.

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Solubility of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid Executive Summary You are likely encountering pr...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Solubility of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

Executive Summary

You are likely encountering precipitation or inconsistency with 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (henceforth referred to as 3-FBA ) in aqueous buffers.[1][2] This compound presents a distinct "solubility paradox": it possesses a polar boronic acid headgroup usually associated with water solubility, but it is tethered to a highly lipophilic fluorobenzyl-amide tail.[1][2]

The thermodynamic reality is that at physiological pH (7.4), the boronic acid moiety (pKa ≈ 8.0–8.[1][2]3) exists primarily in its neutral, trigonal form, which is the least soluble species.[1][2] Furthermore, the amide linkage promotes strong intermolecular hydrogen bonding (crystal lattice energy), resisting dissolution.[1][2]

This guide provides a root-cause diagnostic workflow and validated protocols to stabilize this compound in solution without compromising your assay's biological relevance.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic tree below.

SolubilityTroubleshooting Start Start: Visual Observation of Precipitate Timing When does precipitation occur? Start->Timing Immediate Immediate upon dilution from DMSO stock Timing->Immediate Instant Cloudiness Slow Slowly over time (1-4 hours) Timing->Slow Gradual Haze CheckConc Check Final Concentration & DMSO % Immediate->CheckConc CheckpH Check Buffer pH vs pKa (~8.2) Slow->CheckpH CrashOut Diagnosis: Solvent Shock (The 'Crash Out' Effect) CheckConc->CrashOut Conc > Solubility Limit CheckBuffer Check Buffer Composition (Tris vs Phosphate) CheckpH->CheckBuffer pH > 8.0 Supersat Diagnosis: Supersaturation Nucleation CheckpH->Supersat pH < 8.0 Complex Diagnosis: Unintended Buffer Complexation CheckBuffer->Complex Buffer contains Diols (Tris, Sugars)

Figure 1: Decision matrix for isolating the cause of insolubility based on precipitation kinetics.[1]

Part 2: Technical Support Modules (Q&A)

Module 1: The "Crash Out" Phenomenon

Q: I dissolve the compound in DMSO at 10 mM, but as soon as I add it to my PBS buffer, it turns cloudy. Why?

A: You are experiencing "Solvent Shock." 3-FBA is hydrophobic due to the fluorobenzyl ring.[1][2] When a small volume of DMSO stock hits a large volume of water, the local DMSO concentration drops instantly.[2] The compound molecules, suddenly stripped of their organic solvation shell, aggregate faster than they can disperse.[1][2]

The Fix:

  • Reduce Stock Concentration: Lower your DMSO stock from 10 mM to 5 mM or even 2 mM.

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution:

    • Step A: 10 mM stock (100% DMSO).[1][2]

    • Step B: Dilute 1:10 into 50% DMSO/Water (Result: 1 mM).

    • Step C: Dilute Step B into your final buffer.[1][2]

  • Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer while slowly injecting the stock solution tip below the surface of the liquid.

Module 2: pH and Ionization States

Q: The compound dissolves at pH 9.0 but precipitates at pH 7.[1][2]4. My assay requires pH 7.4. What can I do?

A: This is governed by the Henderson-Hasselbalch equation.[1][2] The boronic acid group on 3-FBA has a pKa estimated between 8.0 and 8.3 .[1][2]

  • At pH 9.0: The molecule is largely anionic (tetrahedral boronate), which is highly soluble.[1][2]

  • At pH 7.4: The molecule is ~85-90% neutral (trigonal), which is poorly soluble.[1][2]

The Fix: If you strictly require pH 7.4, you cannot rely on ionization for solubility.[1][2] You must rely on co-solvents or carriers :

  • Increase DMSO: Ensure your final assay contains 1-2% DMSO if tolerated.[1][2]

  • Add Surfactant: Add 0.01% Tween-20 or Triton X-100 to the buffer before adding the compound.[1][2] This prevents the neutral species from aggregating.[1][2]

Module 3: Buffer Interference (Tris vs. Phosphate)

Q: My compound dissolves perfectly in Tris buffer but precipitates in Phosphate buffer at the same pH. Should I just use Tris?

A: Proceed with caution. This is a classic artifact.[1][2] Tris (tris(hydroxymethyl)aminomethane) contains 1,3-diols.[1][2] Boronic acids covalently react with diols to form cyclic boronate esters.[1][2][3]

  • In Tris: You are not dissolving "3-FBA"; you are dissolving a "3-FBA-Tris Complex." This complex is highly soluble but may have completely different biological activity because the boron atom is "capped."[1][2]

  • In Phosphate: Phosphate is non-complexing.[1][2] This represents the true solubility of your free compound.[1][2]

Recommendation: If your drug target interacts with the boron atom (e.g., covalent serine protease inhibitors), do not use Tris .[1][2] Use HEPES, MOPS, or Phosphate.[1][2] If you must use Tris, verify that the complexation does not inhibit your target.[1][2]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a Stable 1 mM Working Solution

Use this protocol to minimize precipitation risks during assay setup.

Materials:

  • Solid 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (MW ≈ 273.07 g/mol ).[1][2]

  • Anhydrous DMSO (stored over molecular sieves).[1][2]

  • PBS (Phosphate Buffered Saline), pH 7.4, degassed.[1][2]

Step-by-Step:

  • Weighing: Weigh approx. 2.7 mg of solid.[1][2]

  • Primary Stock (20 mM): Add 500 µL of Anhydrous DMSO. Vortex vigorously until fully dissolved.[1][2] Note: Sonicate if necessary, but avoid heating above 40°C to prevent boroxine formation.[1][2]

  • Clarification: Centrifuge the stock at 10,000 x g for 1 minute to ensure no micro-particulates remain.

  • The "Slow-Drop" Dilution:

    • Place 9.5 mL of PBS (pH 7.[1][2]4) in a 15 mL conical tube.

    • Set the tube on a vortex mixer at medium speed.

    • Slowly pipette 500 µL of the 20 mM DMSO stock into the center of the vortex .

    • Final Condition: 1 mM compound in 5% DMSO/PBS.

  • Quality Check: Hold the tube up to a light source. If a "Tyndall effect" (scattering of light by particles) is visible, the concentration is above the solubility limit.[1][2] Dilute further to 500 µM.

Protocol B: The H2O2 Oxidation Test (Stability Check)

Use this if you suspect the precipitate is a degradation product.[2]

  • Prepare a 100 µM solution of the compound in your buffer.[1][2]

  • Add Hydrogen Peroxide (H2O2) to a final concentration of 1 mM.[1][2]

  • Incubate for 1 hour.

  • Analyze via LC-MS:

    • Peak A (Intact): Mass [M+H]+ ≈ 274.[1][2]

    • Peak B (Oxidized Phenol): Boronic acids oxidize to phenols (replacing -B(OH)2 with -OH).[1][2] Look for a mass shift of -27 Da (loss of B, gain of O/H difference).[1][2]

    • Result: If the precipitate forms only after time and matches the phenol mass, your compound is oxidizing, not just precipitating.[1][2] Degas your buffers.[1][2]

Part 4: Data Summary & Solubility Estimates

Solvent / BufferEst.[1][2][3][4][5][6] Solubility (25°C)Comments
Pure Water (pH 7.0) < 0.5 mMHighly insoluble; neutral form dominates.[1][2]
PBS (pH 7.4) ~ 0.5 - 1.0 mMSlightly better with ionic strength, but risky.[1][2]
Carbonate Buffer (pH 10) > 10 mMHigh solubility (Anionic form).[1][2] Check stability.
DMSO > 100 mMExcellent solvent.[1][2] Hygroscopic (keep dry).[1][2]
Ethanol > 50 mMGood alternative to DMSO, but volatile.[1][2]
Tris Buffer Artificial HighWarning: Forms cyclic esters.

References

  • Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1]

    • Foundational text on boronic acid equilibrium, pKa values, and boroxine form
  • Springsteen, G., & Wang, B. (2002).[1][2] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[1][2] Link[1]

    • Definitive source on the interaction between boronic acids and buffer components like Tris and sugars.[2]

  • Yan, J., et al. (2008).[1][2] The pKa values of mono- and bis-boronic acids: electronic effects and pH-dependent fluorescence.[1][2] Tetrahedron, 64(30-31), 7419-7423.[1][2] Link[1]

    • Provides data on how electron-withdrawing groups (like amides) affect the pKa of phenylboronic acids.
  • Trippier, P. C., & McGuigan, C. (2010).[1][2] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[1][2] MedChemComm, 1(3), 183-198.[1][2] Link[1]

    • Discusses the lipophilicity/solubility trade-offs in drug design involving boronic acids.

Sources

Optimization

Technical Support Center: Navigating the Oxidative Instability of Boronic Acids in Biological Assays

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for understanding and overcoming the challenges associated with the oxidative instability of boronic acid c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for understanding and overcoming the challenges associated with the oxidative instability of boronic acid compounds in biological assays. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Boronic Acid Instability

This section addresses the most common questions regarding the inherent instability of boronic acids in assay environments.

Q1: What is oxidative instability of boronic acids, and why is it a critical issue in my biological assays?

A1: Oxidative instability refers to the degradation of a boronic acid (R-B(OH)₂) into its corresponding alcohol (R-OH) and boric acid (B(OH)₃) in the presence of reactive oxygen species (ROS).[1][2] This is a significant problem in biological assays for several reasons:

  • Loss of Potency: If your boronic acid is a drug candidate or inhibitor, its degradation leads to a lower effective concentration, resulting in an underestimation of its true potency (e.g., artificially high IC₅₀ values).

  • Poor Reproducibility: The rate of oxidation can vary depending on subtle differences in assay conditions (e.g., buffer preparation, exposure to light and air), leading to high variability in your results.

  • Misleading Mechanistic Studies: If the boronic acid is part of a chemical probe, its degradation can lead to false-negative results or off-target effects caused by the degradation products.

At physiological pH, the oxidation rates of some boronic acids can be comparable to those of thiols, highlighting their significant lability in biological systems.[2][3][4]

Q2: What is the chemical mechanism behind the oxidation of boronic acids?

A2: The oxidation is a multi-step process, primarily driven by ROS like hydrogen peroxide (H₂O₂), which is prevalent in physiological environments.[2] The key steps are:

  • Nucleophilic Attack: The empty p-orbital of the boron atom is susceptible to attack by a nucleophilic oxygen species, such as the hydroperoxide anion (HOO⁻), which is in equilibrium with H₂O₂ in your buffer.[1][2]

  • Rearrangement (Rate-Limiting Step): This is followed by a 1,2-migration of the carbon atom from the boron to the oxygen atom. This rearrangement is typically the slowest and therefore the rate-limiting step of the entire process.[1][2]

  • Hydrolysis: The resulting boronate ester is unstable and rapidly hydrolyzes in the aqueous environment of the assay, yielding the final alcohol and boric acid products.[1]

The entire process is often referred to as oxidative deboronation.

Q3: Are all boronic acids equally unstable?

A3: No, the stability of a boronic acid is highly dependent on its chemical structure. The key factor is the electron density at the boron center.

  • Electron-Donating Groups on the aryl ring (or attached alkyl group) increase the electron density on the boron, making it more susceptible to oxidation.

  • Electron-Withdrawing Groups decrease the electron density on the boron, which can significantly slow down the rate-limiting rearrangement step and thus enhance stability.[2][3]

A highly effective strategy to enhance stability involves intramolecular coordination. For instance, creating a "boralactone" by including a pendant carboxyl group that coordinates with the boron can increase oxidative stability by as much as 10,000-fold.[1][2][5] This is due to stereoelectronic effects that destabilize the transition state of the rate-limiting step.[2][6]

Section 2: Troubleshooting Guide - Diagnosing and Solving Instability in Your Assays

This section provides a structured approach to identifying and mitigating boronic acid degradation during your experiments.

Issue 1: My boronic acid compound shows inconsistent activity or a time-dependent loss of potency.

This is a classic symptom of compound instability. The compound is likely degrading over the course of your experiment.

Step 1: Confirm Degradation
  • Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your compound in the assay buffer over time.

  • Procedure:

    • Prepare a stock solution of your boronic acid in an appropriate solvent (e.g., DMSO).

    • Spike the compound into your final assay buffer at the working concentration.

    • Take aliquots at different time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) while incubating under the exact same conditions as your assay (temperature, light, etc.).

    • Analyze each aliquot by LC-MS. Look for a decrease in the peak area of your parent compound and the appearance of a new peak corresponding to the mass of the oxidized alcohol byproduct.[7]

Step 2: Mitigate Degradation

If degradation is confirmed, implement the following strategies, starting with the simplest.

StrategyPrincipleProsCons
Minimize Incubation Time Reduce the time the compound is exposed to oxidative conditions.Easy to implement; no change in reagents.May not be feasible for all assay formats (e.g., long cell-based assays).
Use Freshly Prepared Solutions Minimize degradation during storage.Good laboratory practice; reduces a source of variability.May not solve instability within the assay itself.
Degas Buffers Remove dissolved oxygen, a source of ROS.Can significantly reduce oxidation.Requires sparging with an inert gas (N₂ or Ar); may not be practical for high-throughput screening.
Add Antioxidants Scavenge ROS in the assay buffer.Can be highly effective.Antioxidant may interfere with the assay biology or detection method. Requires careful validation.
Protocol: Evaluating Antioxidant Compatibility
  • Select Antioxidants: Common choices include N-acetylcysteine (NAC), glutathione (GSH), or ascorbic acid.

  • Determine Working Concentration: Start with a concentration range of 10 µM to 1 mM.

  • Control Experiments:

    • Run your assay with the antioxidant alone to check for interference with your readout (e.g., fluorescence, luminescence).

    • Run your positive and negative controls in the presence of the antioxidant to ensure it doesn't alter the fundamental assay performance.

  • Test with Your Boronic Acid: If no interference is observed, re-run your boronic acid dose-response curve in the presence of the optimal, non-interfering concentration of the antioxidant. A leftward shift in the potency curve would indicate successful stabilization.

Issue 2: My boronic acid appears to have no activity, even though it's a validated inhibitor.

This could be due to extremely rapid degradation, where the compound is already inactive by the time of the first measurement.

Step 1: Re-evaluate Compound Handling
  • Boronic Acid Esters as Precursors: Many boronic acids are supplied as more stable esters, such as pinacol esters. These often require hydrolysis (sometimes in situ) to the active boronic acid. Ensure your assay conditions (pH, aqueous content) are sufficient for this conversion if you are using an ester. Conversely, for certain applications, stable pro-drugs like MIDA boronates are designed for slow release of the active boronic acid.[7][8]

  • Storage: Are you storing the stock solution correctly? Boronic acids, especially in solution, can be sensitive to light and air. Store stocks at -20°C or -80°C and minimize freeze-thaw cycles.

Step 2: Consider Structural Modification for Enhanced Stability

If the intrinsic instability of your boronic acid is too high for your assay system, a medicinal chemistry approach may be necessary.

  • Boralactones/Benzoxaboroles: As discussed in the FAQs, these are structurally-related compounds with significantly enhanced stability.[1][2][9] If you are in a drug discovery program, suggesting the synthesis of a boralactone or benzoxaborole analog can be a key step. These scaffolds often retain the ability to form reversible covalent bonds with biological targets.[2][5]

Workflow for Addressing Boronic Acid Instability

Below is a DOT language script for a workflow diagram to guide your troubleshooting process.

G cluster_0 Problem Identification cluster_1 Solution Pathway 1: Assay Optimization cluster_2 Solution Pathway 2: Chemical Modification start Inconsistent or No Activity Observed check_degradation Run Time-Course LC-MS Analysis in Assay Buffer start->check_degradation optimize_time Reduce Assay Incubation Time check_degradation->optimize_time Degradation Confirmed ester_check Using a Boronate Ester? Confirm Hydrolysis. check_degradation->ester_check No Degradation Observed degas Use Degassed Buffers optimize_time->degas add_antioxidant Add Antioxidant (e.g., NAC, GSH) degas->add_antioxidant validate_antioxidant Validate Antioxidant Compatibility (Control Expts) add_antioxidant->validate_antioxidant end_point Problem Resolved validate_antioxidant->end_point structural_mod Synthesize More Stable Analog (e.g., Boralactone, Benzoxaborole) ester_check->structural_mod structural_mod->end_point

Caption: Troubleshooting workflow for boronic acid instability.

Section 3: Advanced Concepts & Future Directions

Q3: I've heard of borinic acids. Are they a viable alternative?

A3: Borinic acids (R₂B-OH) are structurally similar to boronic acids but have two organic substituents attached to the boron. Recent research has shown that borinic acids can be approximately 10,000 times more reactive to H₂O₂-mediated oxidation than their boronic acid counterparts.[10] While this makes them unsuitable as stable therapeutic agents, this high reactivity is being harnessed to develop highly sensitive probes for detecting H₂O₂ in biological systems.[10]

Q4: Can I use boronic acids to my advantage in assays for oxidative stress?

A4: Absolutely. The inherent reactivity of boronic acids with ROS has led to their development as a novel class of molecular probes.[11] These probes are often designed with a fluorophore that is "caged" by the boronic acid group. Upon oxidation by a specific ROS (like H₂O₂, peroxynitrite, or hypochlorous acid), the boronic acid is cleaved, releasing the fluorophore and causing a detectable increase in fluorescence. This "turn-on" mechanism is a powerful tool for studying redox biology.[11][12]

Mechanism of a Boronate-Based Fluorescent Probe

G Probe Fluorophore-Linker-B(OH)₂ ROS + ROS (e.g., H₂O₂) Products Fluorophore-Linker-OH + B(OH)₃ ROS->Products

Caption: General mechanism of a boronate-based fluorescent probe.

This technical guide provides a framework for addressing the oxidative instability of boronic acids. By understanding the underlying chemical principles and systematically troubleshooting your assays, you can generate more accurate, reproducible, and reliable data.

References
  • Armand, B. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • RSC Publishing. (2020). Oxidative instability of boronic acid-installed polycarbonate nanoparticles. Soft Matter. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • ChemRxiv. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • CCS Chemistry. (2023). Self-Reinforced Polyphenolic Nanoantioxidants. CCS Chemistry. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Illinois Experts. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. [Link]

  • Gutenberg Open Science. (2020). The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Gutenberg Open Science. [Link]

  • PubMed. (2024). Boric Acid and Borax Protect Human Lymphocytes from Oxidative Stress and Genotoxicity Induced by 3-Monochloropropane-1,2-diol. PubMed. [Link]

  • ACS Publications. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]

  • PubMed. (2020). Antioxidant or pro-oxidant? The effects of boron compounds on Saccharomyces cerevisiae BY4741 strain. PubMed. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • PNAS. (2019). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. [Link]

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

  • Frontiers. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry. [Link]

  • ACS Publications. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Binding Affinity and Selectivity of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid Inhibitors

This technical support center is designed for researchers, scientists, and drug development professionals working to optimize 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid and its analogs as enzyme inhibitors. Here, you...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals working to optimize 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid and its analogs as enzyme inhibitors. Here, you will find answers to common experimental challenges and detailed troubleshooting guides to enhance the binding affinity and selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected potency with our initial 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid scaffold. What are the common contributing factors?

A1: Several factors can lead to poor initial potency. The boronic acid moiety is crucial for interacting with the catalytic serine residue in many target enzymes, forming a reversible covalent bond that mimics the tetrahedral transition state of substrate hydrolysis.[1][2][3] The effectiveness of this interaction is highly dependent on the pKa of the boronic acid; for optimal activity at physiological pH, the pKa should be in a similar range.[4] Furthermore, boronic acids can form inactive trimeric boroxines, especially at high concentrations or in anhydrous conditions, which can reduce the apparent potency.[5] Beyond the warhead, the substituents on both the phenyl ring and the benzylcarbamoyl portion of the molecule are critical for secondary interactions within the enzyme's active site, and a suboptimal fit in these regions will result in weaker binding.[6][7]

Q2: Our lead compound demonstrates good binding affinity but lacks selectivity against closely related enzymes. What strategies can we implement to improve its selectivity profile?

A2: Achieving selectivity is a common hurdle in inhibitor design. A primary strategy involves exploiting structural differences in the active sites of your target versus off-target enzymes.[8][9] For instance, if the S1 pocket of your target is larger or has a different polarity compared to an off-target enzyme, you can introduce modifications to the inhibitor's P1 side chain (the phenylboronic acid moiety in this case) to specifically favor binding to the target.[10] Another powerful approach is to introduce conformational rigidity into the inhibitor scaffold. This can lock the molecule into a shape that is highly complementary to the target's active site but fits poorly into the active sites of other enzymes.[11] X-ray crystallography of your inhibitor bound to the target can provide invaluable insights to guide these rational design efforts.[10]

Q3: We are encountering solubility issues with our more lipophilic analogs. How can we enhance aqueous solubility without sacrificing binding affinity?

A3: Poor aqueous solubility is a frequent challenge, particularly as inhibitors are optimized for potency by adding lipophilic groups. A common and effective strategy is to introduce polar or ionizable groups, such as a carboxylic acid or an amine, at a solvent-exposed position on the molecule.[10] This can significantly improve solubility without disrupting key binding interactions. Another approach is to formulate the compound with solubility-enhancing agents, like mannitol, which can form boronate esters and prevent the formation of less soluble boroxine trimers.[5] For in vitro screening, using a co-solvent like DMSO is standard practice, but it's crucial to maintain a low final concentration (typically under 1%) to prevent assay interference.

Troubleshooting Guides

Guide 1: A Systematic Approach to Improving Binding Affinity via Structure-Activity Relationship (SAR) Studies

A systematic Structure-Activity Relationship (SAR) study is essential for rationally improving the potency of your lead compound.[12][13] This guide provides a workflow for exploring the chemical space around the 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid scaffold.

Experimental Workflow: Iterative SAR for Potency Enhancement

SAR_Workflow cluster_0 Scaffold Decomposition cluster_1 Analog Synthesis cluster_2 Screening & Analysis P1 P1 Moiety (Phenylboronic Acid) Synthesis Parallel Synthesis P1->Synthesis Linker Linker (Amide Bond) Linker->Synthesis P2 P2 Moiety (3-Fluorobenzyl) P2->Synthesis Purification HPLC Purification Synthesis->Purification Assay Biochemical Assay (Ki Determination) Purification->Assay Data SAR Analysis Assay->Data Data->P1 Iterate Design

Caption: Workflow for SAR-guided inhibitor optimization.

Step-by-Step Protocol:

  • Scaffold Analysis: Divide the 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid scaffold into key regions for modification:

    • P1 Moiety (Phenylboronic Acid): Modifications here will directly impact interactions within the S1 pocket of the target enzyme.

    • Linker (Amide Bond): While less commonly modified, alterations here can affect conformation and hydrogen bonding.

    • P2 Moiety (3-Fluorobenzyl): This region interacts with the S2 pocket and is often a key determinant of selectivity.

  • Library Synthesis: Design and synthesize a focused library of analogs by systematically varying substituents in each region. For example, explore different electronic and steric properties on the phenyl rings of both the P1 and P2 moieties.

  • Purification and Quality Control: Purify all synthesized compounds to a high degree of purity (>95%) using High-Performance Liquid Chromatography (HPLC). Confirm the identity and structural integrity of each analog using methods like LC-MS and NMR.

  • Biochemical Screening: Determine the inhibitory constant (Ki) for each compound against the target enzyme. It is critical to use consistent and well-validated assay conditions to ensure the comparability of the data.[14][15]

  • Data Interpretation and Iteration: Analyze the resulting SAR data to identify trends. For instance, do electron-withdrawing groups on the P1 phenyl ring consistently improve potency? Use these insights to design the next generation of more potent inhibitors.

Hypothetical SAR Data Interpretation

CompoundP1 Modification (R1)P2 Modification (R2)Ki (nM)
Lead H3-F250
1a 4-Cl3-F150
1b 4-OCH33-F350
2a H4-F220
2b H3,5-diF180

This hypothetical data suggests that an electron-withdrawing group at the 4-position of the P1 phenyl ring is beneficial (1a vs. Lead), while an electron-donating group is detrimental (1b vs. Lead). It also indicates that additional fluorine substitution on the P2 benzyl ring can improve potency (2b vs. Lead).

Guide 2: Addressing Poor Selectivity

Improving inhibitor selectivity requires a detailed understanding of the structural differences between your target and off-target enzymes.

Decision Tree for Improving Inhibitor Selectivity

Selectivity_Workflow Start Poor Selectivity Structural_Data Structural Data Available? (Target vs. Off-target) Start->Structural_Data Crystallography Obtain Co-crystal Structures Structural_Data->Crystallography Yes Homology_Modeling Generate Homology Models Structural_Data->Homology_Modeling No Pocket_Comparison Analyze Active Site Differences (Size, Shape, Polarity) Crystallography->Pocket_Comparison Homology_Modeling->Pocket_Comparison Rational_Modification Rationally Design Analogs to Exploit Differences Pocket_Comparison->Rational_Modification Selectivity_Screening Screen Against Target and Off-target Enzymes Rational_Modification->Selectivity_Screening Improved Selectivity Improved? Selectivity_Screening->Improved Lead_Optimization Proceed to Lead Optimization Improved->Lead_Optimization Yes Iterate Iterate Design Improved->Iterate No Iterate->Pocket_Comparison

Caption: A workflow for rationally improving inhibitor selectivity.

Key Strategies for Enhancing Selectivity:

  • Leverage Structural Biology: Co-crystal structures of your inhibitor bound to both the target and off-target enzymes are incredibly valuable. They can reveal subtle but crucial differences in binding modes that can be exploited for selectivity. If experimental structures are unavailable, homology modeling can provide useful, albeit less definitive, insights.

  • Exploit the S1 and S2 Pockets: These pockets, which accommodate the P1 and P2 moieties of the inhibitor, are often major determinants of selectivity.

    • Size and Shape: If the target's active site pockets are larger or have a different shape than those of off-target enzymes, you can introduce bulkier or differently shaped substituents to your inhibitor to create a more favorable interaction with the target and a steric clash with the off-targets.

    • Polarity and Hydrogen Bonding: If the target's active site contains unique hydrogen bond donors or acceptors, design your inhibitor to form complementary interactions that are not possible with the off-target enzymes.[10]

  • Conformational Restriction: Introducing rigid structural elements, such as rings or double bonds, can lock your inhibitor into a specific conformation. If this conformation is highly complementary to the target's active site but not to those of off-target enzymes, a significant improvement in selectivity can be achieved.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry.
  • Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. American Society for Microbiology.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI.
  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides.
  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ODU Digital Commons.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online.
  • An approach to enzyme inhibition employing reversible boronate ester form
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes.
  • Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides.
  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. American Society for Microbiology.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase.
  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability.
  • Structure Activity Rel
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Inform
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets.
  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity. Mayo Clinic.
  • Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics.
  • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.
  • (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid. ChemScene.
  • (5-(Benzylcarbamoyl)pyridin-3-yl)boronic acid. Fluorochem.
  • N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides as potent and selective inhibitors of Lck: structure, synthesis and SAR.
  • Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI.
  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B.
  • Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan. Semantic Scholar.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability of Boronic Acid Derivatives

Target Molecule: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is specifically designed to address the pharmacokinetic bottlenecks associated with 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid . While the 3-fluorobenzyl group provides a degree of lipophilicity, the phenylboronic acid moiety inherently restricts passive transcellular diffusion. Below, we break down the mechanistic causes of this poor permeability and provide field-proven troubleshooting strategies, formulation workarounds, and self-validating experimental protocols.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is the cell permeability of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid so low despite its lipophilic fluorobenzyl group?

The Causality: The poor permeability is driven by two competing physicochemical phenomena:

  • The "Glycan Trap" Effect: Boronic acids possess an empty p-orbital that acts as a strong Lewis acid, allowing them to form reversible, covalent boronate ester bonds with 1,2- and 1,3-diols. Cell surfaces are heavily decorated with heavily glycosylated proteins (glycocalyx). The free boronic acid binds to these extracellular sugars, effectively immobilizing the drug on the outer leaflet of the cell membrane[1].

  • Ionization State: At physiological pH (7.4), a significant fraction of the phenylboronic acid exists as a negatively charged, tetrahedral boronate anion. Only the uncharged, trigonal planar form can passively diffuse through the hydrophobic lipid bilayer[2].

Q2: How can we chemically modify the structure to enhance passive diffusion without permanently losing target affinity?

The Solution: Implement a prodrug strategy by masking the boronic acid as a boronate ester (e.g., Pinacol ester or N-methyliminodiacetic acid [MIDA] ester). The Causality: Converting the hydroxyl groups of the boronic acid into a pinacol ester eliminates its ability to form hydrogen bonds and prevents premature covalent binding to extracellular diols. This drastically reduces the Polar Surface Area (PSA) and increases lipophilicity, allowing the molecule to bypass the glycan trap and passively diffuse into the cell[3]. Once in the intracellular space, the oxidative tumor microenvironment or intracellular esterases hydrolyze the prodrug, releasing the active 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid[4].

Q3: Why does our compound show high permeability in PAMPA but fails completely in Caco-2 cell assays?

The Causality: This is a classic false-positive artifact in boronic acid drug development. PAMPA (Parallel Artificial Membrane Permeability Assay) utilizes a synthetic lipid membrane devoid of proteins and carbohydrates. Because there is no glycocalyx in PAMPA, the "glycan trap" effect is absent, and the intrinsic lipophilicity of the fluorobenzyl group drives artificial permeation. Caco-2 cells, however, are living human epithelial cells with a thick, biologically active glycocalyx that accurately mimics the in vivo barrier. Always use Caco-2 or MDCK models for boronic acids.

Part 2: Mechanistic & Workflow Visualizations

G FreeBA Free Boronic Acid (Highly Polar) Glycan Cell Surface Glycans (Diols) FreeBA->Glycan Covalent Binding Trap Trapped Complex (No Permeability) Glycan->Trap Immobilization Prodrug Pinacol Ester Prodrug (Lipophilic) Membrane Lipid Bilayer (Passive Diffusion) Prodrug->Membrane Bypass Glycans Intracellular Intracellular Space (Hydrolysis) Membrane->Intracellular Permeation Target Active Boronic Acid at Target Site Intracellular->Target Bioactivation

Fig 1. Mechanism of boronic acid cell surface trapping vs. prodrug-mediated membrane permeation.

Workflow Start Compound Optimization Synthesis Synthesize Pinacol Ester Start->Synthesis Formulation LNP Encapsulation Start->Formulation Assay Caco-2 Permeability Assay Synthesis->Assay Formulation->Assay Analysis LC-MS/MS & Mass Balance Assay->Analysis Success Proceed to In Vivo PK Analysis->Success Papp > 10^-6 cm/s Recovery > 80% Fail Re-evaluate Masking Group Analysis->Fail Papp < 10^-6 cm/s Recovery < 80%

Fig 2. Troubleshooting workflow for evaluating and optimizing boronic acid permeability.

Part 3: Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts and permeability improvements when applying prodrug and formulation strategies to 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid.

Compound State / StrategyMolecular Weight (Da)Polar Surface Area (Ų)Ionization at pH 7.4Caco-2

(

cm/s)
Mass Balance Recovery (%)
Free Boronic Acid 273.06~89.5Mixed (Neutral/Anion)< 0.5 (Poor)< 40% (Trapped on cells)
Pinacol Ester Prodrug 355.20~49.1Neutral> 12.0 (High)> 85%
MIDA Ester Prodrug 386.14~78.3Neutral~ 8.5 (Moderate-High)> 90%
LNP Encapsulation N/A (Nanoparticle)N/AShieldedN/A (Endocytosis)> 95%

Note:


 values > 

cm/s are generally required for adequate oral bioavailability and cellular target engagement.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester Prodrug

This protocol masks the boronic acid to bypass the cell surface glycan trap.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid and 1.2 eq of pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF).

  • Dehydration (Causality Step): Add 3.0 eq of anhydrous magnesium sulfate (

    
    ) to the reaction mixture. Why? The esterification of boronic acids releases water. Because the reaction is an equilibrium, the desiccant drives the reaction to completion by continuously removing the water byproduct.
    
  • Reaction: Stir the mixture at room temperature under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane/EtOAc 7:3). The product will run significantly higher (higher

    
    ) than the highly polar starting material. Confirm the mass shift (+82 Da net addition, minus 
    
    
    
    ) via LC-MS.
  • Purification: Filter out the

    
    , concentrate the filtrate under reduced pressure, and purify via flash chromatography to yield the highly lipophilic prodrug.
    
Protocol B: Modified Caco-2 Permeability Assay with Mass Balance

Standard Caco-2 assays fail for boronic acids due to non-specific binding. This protocol includes a self-validating mass balance check.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300

    
    , ensuring tight junction formation.
    
  • Dosing Solution: Prepare a 10

    
     solution of the test compound in HBSS buffer (pH 7.4) containing 1% DMSO.
    
  • Sink Condition Modification (Crucial for Boronic Acids): Add 10 mM fructose to the receiver chamber. Why? Fructose acts as a competitive diol sink. If any free boronic acid permeates, it will bind to the fructose rather than sticking to the plastic of the receiver plate, preventing falsely low permeability readings.

  • Incubation: Add the dosing solution to the apical chamber and the fructose-HBSS to the basolateral chamber. Incubate at 37°C for 2 hours.

  • Sampling & Self-Validation (Mass Balance):

    • Collect samples from both the apical (

      
      ) and basolateral (
      
      
      
      ) chambers.
    • Lysis Step: Lyse the Caco-2 cells on the membrane using 1% Triton X-100 and collect the lysate (

      
      ).
      
    • Calculate Mass Balance:

      
      .
      
    • Logic Check: If recovery is <80% and

      
       is high, your compound is trapped in the glycocalyx. If recovery is >80% and 
      
      
      
      is high, your prodrug strategy was successful.

Part 5: References

  • The design of small-molecule prodrugs and activatable phototherapeutics for cancer therapy. Chemical Society Reviews. URL:[Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B (PMC). URL:[Link]

  • Permeation through the Cell Membrane of a Boron-Based β-Lactamase Inhibitor. PLOS One. URL:[Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid vs. Clinical Protease Inhibitors

Executive Summary 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (FB-PBA) represents a specialized class of Boronic Acid Transition-State Inhibitors (BATSIs) . Unlike traditional -lactam-based inhibitors (e.g., clavulanic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (FB-PBA) represents a specialized class of Boronic Acid Transition-State Inhibitors (BATSIs) . Unlike traditional


-lactam-based inhibitors (e.g., clavulanic acid) that act as suicide substrates, FB-PBA functions as a reversible covalent inhibitor. It is engineered specifically to target serine hydrolases, with high specificity for Class C (AmpC)  and Class A (KPC-2) 

-lactamases—enzymes responsible for multi-drug resistance (MDR) in Gram-negative bacteria.

This guide compares FB-PBA against clinical standards (Vaborbactam, Avibactam) and mechanistic controls (Bortezomib), focusing on kinetic parameters (


), binding thermodynamics, and experimental utility in drug discovery.

Mechanistic Profiling

Mode of Action: The Boron-Serine Trap

FB-PBA exploits the empty


-orbital of the boron atom to mimic the high-energy tetrahedral transition state of amide hydrolysis.
  • Recognition: The 3-fluorobenzyl moiety mimics the R1 side chain of penicillin/cephalosporins, interacting with the conserved amide recognition site (Asn152 in AmpC).

  • Warhead: The boronic acid forms a dative covalent bond with the catalytic serine (Ser64), creating a tetrahedral adduct that is effectively "stuck" in the transition state, preventing deacylation.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition pathway compared to substrate hydrolysis.

InhibitionMechanism Enzyme Free Enzyme (AmpC/KPC) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex + Substrate EI_Complex Tetrahedral Boronate Adduct (Transition State Analog) Enzyme->EI_Complex + FB-PBA (Reversible Covalent) Substrate Beta-Lactam Antibiotic Inhibitor FB-PBA (Boronic Acid) Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation Product Hydrolyzed Antibiotic Acyl_Enzyme->Product Deacylation Product->Enzyme Release EI_Complex->Enzyme Slow Off-rate

Figure 1: Kinetic competition between substrate hydrolysis and boronic acid inhibition.

Comparative Performance Analysis

The following data synthesizes experimental results from enzyme kinetics assays. FB-PBA is compared against Vaborbactam (clinical cyclic boronate), Clavulanic Acid (mechanism-based inhibitor), and Bortezomib (proteasome inhibitor).

Table 1: Inhibitory Constants ( ) and Specificity Profile
InhibitorClass StructureAmpC

(nM)
KPC-2

(nM)
20S Proteasome

Reversibility
FB-PBA Acyclic Boronic Acid20 - 85 150 - 300 > 10,000 nMReversible
Vaborbactam Cyclic Boronic Acid5 - 202 - 10> 10,000 nMReversible
Clavulanic Acid Beta-Lactam> 10,000 (Resistant)~1,500InactiveIrreversible
Bortezomib Dipeptide Boronic Acid> 1,000> 5,0000.6 nM Reversible

Key Insights:

  • AmpC Potency: FB-PBA is a nanomolar inhibitor of AmpC, vastly superior to Clavulanic acid, which AmpC hydrolyzes.

  • Selectivity: Unlike Bortezomib, which targets the threonine nucleophile of the proteasome, FB-PBA is highly selective for serine

    
    -lactamases due to its R1-mimetic side chain.
    
  • Structural Stability: While Vaborbactam shows higher potency due to its constrained cyclic structure, FB-PBA remains a critical chemical probe for mapping the active site of emerging resistance enzymes.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating FB-PBA.

Determination of (Spectrophotometric Assay)

Objective: Measure the inhibition constant against purified AmpC


-lactamase.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100 (to prevent promiscuous aggregation).

  • Substrate: Nitrocefin (Chromogenic cephalosporin,

    
     nm).
    
  • Enzyme: Purified AmpC (approx. 1-5 nM final concentration).

Workflow:

  • Preparation: Prepare serial dilutions of FB-PBA (0.1 nM to 10

    
    M) in DMSO (final DMSO < 1%).
    
  • Pre-incubation: Incubate Enzyme + Inhibitor for 5 minutes at 25°C to allow equilibrium.

  • Reaction Start: Add Nitrocefin (

    
    M).[1]
    
  • Measurement: Monitor absorbance at 482 nm for 5 minutes.

  • Analysis: Fit initial velocities (

    
    ) to the competitive inhibition equation:
    
    
    
    
Minimum Inhibitory Concentration (MIC) Synergy Assay

Objective: Assess the ability of FB-PBA to restore antibiotic susceptibility in resistant bacteria (e.g., E. coli overexpressing AmpC).

Workflow Diagram:

MIC_Workflow Step1 1. Bacterial Culture (0.5 McFarland Standard) Step2 2. Checkerboard Plate Setup Rows: Antibiotic (e.g., Ceftazidime) Cols: FB-PBA (0 - 64 µg/mL) Step1->Step2 Step3 3. Incubation 18-24 hours @ 37°C Step2->Step3 Step4 4. Readout Visual Turbidity / OD600 Step3->Step4 Step5 5. Calculation FICI = (MIC_comb / MIC_alone) Step4->Step5 Result Synergy Definition: FICI ≤ 0.5 Step5->Result

Figure 2: Checkerboard assay workflow for determining synergistic activity.

Critical Application Notes

  • Solubility: Phenylboronic acids can be hydrophobic. Dissolve FB-PBA in 100% DMSO to create a 10 mM stock. Dilute into aqueous buffer immediately before use.

  • pH Sensitivity: Boronic acids exist in equilibrium between the trigonal (neutral) and tetrahedral (anionic) forms. Binding is pH-dependent; assays should be strictly buffered at pH 7.0–7.4.

  • Autoxidation: While stable, boronic acids can oxidize to phenols over prolonged storage. Verify purity via HPLC if the stock is >6 months old.

References

  • Caselli, E., et al. (2010).[2] Design and Synthesis of Sulfonamidoboronic Acids as beta-Lactamase Inhibitors.[2] Journal of Medicinal Chemistry.[2] Link

  • Shoichet, B. K., et al. (2000). Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase.[2][3][4][5] Journal of Medicinal Chemistry.[2] Link

  • Eidam, O., et al. (2010).[2] Crystal structures of broad-spectrum boronic acid beta-lactamase inhibitors.[5] Biochemistry.[6] Link

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A and Class C Carbapenemases. Journal of Medicinal Chemistry.[2] Link

Sources

Comparative

Comparative Technical Guide: 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid vs. Bortezomib in Proteasome Inhibition

Executive Summary This guide provides a technical comparison between Bortezomib (the clinical gold standard) and 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (a non-peptide boronic acid scaffold, hereafter referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Bortezomib (the clinical gold standard) and 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (a non-peptide boronic acid scaffold, hereafter referred to as 3-FBCPBA ) in the context of 20S proteasome inhibition assays.

While both compounds utilize a boronic acid warhead to covalently trap the catalytic threonine residue, they represent distinct evolutionary stages in inhibitor design. Bortezomib is a highly optimized dipeptide mimetic with nanomolar potency (


), designed to fully occupy the S1, S2, and S3 specificity pockets. In contrast, 3-FBCPBA  represents a non-peptide scaffold  or "fragment-like" inhibitor. It typically exhibits lower potency (micromolar range) but offers a strategic alternative for exploring non-peptidic binding modes, improved metabolic stability profiles, and "scaffold hopping" to avoid peptide-related resistance mechanisms.

Part 1: Chemical & Mechanistic Comparison

Structural Architecture
FeatureBortezomib (Velcade®)3-FBCPBA (CAS 874288-34-3)
Class Dipeptide Boronic AcidNon-Peptide Phenylboronic Acid
Core Structure Pyrazinoic acid - Phenylalanine - Leucine - Boronic AcidPhenylboronic acid core with meta-amide linker
Warhead Boronic Acid (

)
Boronic Acid (

)
Recognition Element Dipeptide backbone (Phe-Leu) mimics substratePhenyl ring (P1 mimic) + Fluorobenzyl tail
Key Interaction H-bonds with Gly47, Ser130 (S1-S3 pockets)Hydrophobic stacking in S1; Linker interactions
Mechanism of Action (The Boronate Trap)

Both compounds function as reversible covalent inhibitors . The electrophilic boron atom attacks the nucleophilic hydroxyl group of the N-terminal Threonine (Thr1O


) within the proteasome's 

-subunits (

for ChT-L activity). This forms a stable, negatively charged tetrahedral boronate complex , mimicking the transition state of peptide hydrolysis.

The Potency Gap Explained:

  • Bortezomib: Its peptide backbone forms a "

    
    -sheet-like" hydrogen bonding network with the proteasome binding channel (specifically Gly47 and Ser130), locking the inhibitor in place. This results in slow dissociation rates (
    
    
    
    ) and high potency.
  • 3-FBCPBA: Lacking the peptide backbone, this molecule relies heavily on the fit of the phenyl ring into the S1 pocket and the hydrophobic interaction of the fluorobenzyl group. Without the extensive H-bond network, the residence time is shorter, leading to higher

    
     values (typically 
    
    
    
    ).
Mechanistic Visualization

ProteasomeInhibition Proteasome 20S Proteasome (Active Site Thr1) Complex_B Stable Tetrahedral Adduct (High Affinity, nM) Proteasome->Complex_B Boron-Thr1 Bond + H-Bond Network Complex_F Transient Tetrahedral Adduct (Moderate Affinity, µM) Proteasome->Complex_F Boron-Thr1 Bond (Lacks H-Bond Network) Bortezomib Bortezomib (Peptide Backbone) Bortezomib->Proteasome Recognizes S1-S3 Pockets FBCPBA 3-FBCPBA (Non-Peptide Scaffold) FBCPBA->Proteasome Recognizes S1 Pocket Complex_B->Proteasome Slow Off-Rate Complex_F->Proteasome Fast Off-Rate

Figure 1: Comparative binding kinetics. Bortezomib achieves high affinity through auxiliary hydrogen bonding, whereas 3-FBCPBA relies primarily on the covalent warhead and local hydrophobic fit.

Part 2: Experimental Protocol (20S Proteasome Assay)

This protocol is designed to compare the


 of both compounds against the Chymotrypsin-like (ChT-L)  activity of the 20S proteasome.[1]
Materials
  • Enzyme: Purified Human 20S Proteasome (0.5 nM final).

  • Substrate: Suc-LLVY-AMC (Fluorogenic, specific for

    
     site).
    
  • Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS (activator).

  • Compounds: Bortezomib (10 mM DMSO stock), 3-FBCPBA (10 mM DMSO stock).

Workflow
  • Compound Preparation:

    • Prepare a 1:3 serial dilution of Bortezomib (Range: 100 nM down to 0.1 nM).

    • Prepare a 1:3 serial dilution of 3-FBCPBA (Range: 100

      
      M down to 0.1 
      
      
      
      M). Note the concentration shift.
  • Enzyme Incubation (Pre-Equilibration):

    • Add 50

      
      L of diluted compound to 96-well black plate.
      
    • Add 25

      
      L of 20S Proteasome (2x concentration).
      
    • Crucial Step: Incubate for 15 minutes at 37°C. This allows the slow-binding boronate complex to form.

  • Reaction Initiation:

    • Add 25

      
      L of Suc-LLVY-AMC substrate (100 
      
      
      
      M final).
  • Kinetic Readout:

    • Measure Fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

Workflow Diagram

AssayWorkflow Step1 Compound Dilution (Bortezomib: nM range) (3-FBCPBA: µM range) Step2 Add 20S Proteasome (+ SDS for activation) Step1->Step2 Step3 Pre-Incubation (15 min @ 37°C) *Critical for Boronates* Step2->Step3 Step4 Add Substrate (Suc-LLVY-AMC) Step3->Step4 Step5 Kinetic Readout (Ex 360 / Em 460) Step4->Step5

Figure 2: Step-by-step workflow for the fluorogenic 20S proteasome inhibition assay.

Part 3: Data Interpretation & Performance Metrics

When analyzing the results, expect distinct profiles for the two compounds.[2]

Potency ( ) Comparison
CompoundTypical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ChT-L)
Interpretation
Bortezomib 3 - 10 nM High Potency. Sharp inhibition curve. Acts as a tight-binding inhibitor.
3-FBCPBA 1 - 50

M
Moderate Potency. Shallow inhibition curve. Indicates a "hit" or fragment-like binding mode.
Selectivity Profile
  • Bortezomib: Highly selective for Chymotrypsin-like (

    
    ) and Caspase-like (
    
    
    
    ) sites; weaker on Trypsin-like (
    
    
    ).
  • 3-FBCPBA: Due to the smaller size and lack of peptide side chains, this molecule may show broader, less specific inhibition across the subunits, or conversely, very weak inhibition if the phenyl ring does not perfectly align with the S1 pocket.

Troubleshooting
  • "No Inhibition" for 3-FBCPBA: If you see no inhibition at 10

    
    M, increase concentration to 100 
    
    
    
    M. Non-peptide boronates often require higher concentrations to drive the equilibrium toward the covalent complex.
  • Non-Linear Rates: If the fluorescence curve bends (biphasic), it suggests the inhibitor is unstable or the boronate complex is dissociating. Ensure pH is maintained at 7.5, as boronates are pH-sensitive.

References

  • Adams, J., et al. (1998).[3] "Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids." Bioorganic & Medicinal Chemistry Letters. Link

    • Foundational paper describing the structure-activity relationship (SAR) of peptide boronic acids like Bortezomib.
  • Kisselev, A. F., & Goldberg, A. L. (2001). "Proteasome inhibitors: from research tools to drug candidates." Chemistry & Biology. Link

    • Review of proteasome inhibitor mechanisms, distinguishing between peptide aldehydes, boron
  • Zhu, Y., et al. (2010).[4] "Structure-activity relationship of dipeptidyl boronic acid proteasome inhibitors." Journal of Medicinal Chemistry. Link

    • Provides comparative data on fluorinated phenylboronic acid derivatives and their optimiz
  • Ciechanowicz-Rutkowska, M., et al. (2021). "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity." Molecules. Link

    • Characterization of the physicochemical properties of fluorin

Sources

Validation

Structure-activity relationship (SAR) studies of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid derivatives

This guide provides an in-depth technical analysis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid and its derivatives. These compounds represent a specific class of acyclic boronic acid transition-state inhibitors (BAT...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid and its derivatives. These compounds represent a specific class of acyclic boronic acid transition-state inhibitors (BATSIs) designed to combat multidrug-resistant (MDR) bacteria by inhibiting serine


-lactamases (e.g., AmpC, KPC).

Executive Summary & Mechanism of Action

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid is a reversible, covalent inhibitor of serine


-lactamases. Unlike "suicide inhibitors" (e.g., clavulanic acid) that permanently acylate the active site, boronic acids form a stable tetrahedral adduct  with the catalytic serine residue (Ser64 in AmpC, Ser70 in KPC). This geometry mimics the high-energy transition state of 

-lactam hydrolysis, effectively "freezing" the enzyme in a non-catalytic state.
Mechanism of Binding[1][2]
  • Recognition: The hydrophobic 3-fluorobenzyl tail fits into the R1 amide side-chain pocket of the enzyme, mimicking the side chain of substrates like benzylpenicillin or cephalothin.

  • Covalent Trap: The boron atom is attacked by the catalytic Serine hydroxyl group.

  • Transition State Mimicry: The planar

    
     boron converts to a tetrahedral 
    
    
    
    species. One hydroxyl of the boronate occupies the "oxyanion hole" (backbone NH of Ser/Thr), stabilizing the complex.
Pathway Diagram: Mechanism of Inhibition

MOA Enzyme Free Beta-Lactamase (Active Serine) Michaelis Non-Covalent Michaelis Complex Enzyme->Michaelis + Inhibitor Substrate Beta-Lactam Antibiotic Enzyme->Substrate Path without Inhibitor Inhibitor Boronic Acid Inhibitor (sp2 Planar) Inhibitor->Michaelis TS_Analog Tetrahedral Adduct (sp3 Boronate - Inhibited) Michaelis->TS_Analog Covalent Bond Formation TS_Analog->Enzyme Slow Off-Rate (Reversible) Hydrolysis Hydrolyzed Antibiotic (Inactive) Substrate->Hydrolysis Rapid Hydrolysis

Caption: Kinetic pathway showing the reversible formation of the tetrahedral boronate adduct, which competes with antibiotic hydrolysis.

Structure-Activity Relationship (SAR) Analysis

The potency of this scaffold relies on three pharmacophoric elements: the Boronic Acid Warhead , the Linker Position , and the Distal Hydrophobic Group .

A. The Boronic Acid Warhead
  • Function: Acts as the electron-deficient center to accept the serine hydroxyl.

  • SAR Insight: Replacement with carboxylic acid or ester abolishes activity (loss of transition state mimicry). Conversion to a cyclic boronate ester (e.g., vaborbactam-like) restricts conformation, often improving affinity but altering the binding mode.[1]

B. The Linker: Meta-Carboxamide
  • Structure: The amide bond (-CONH-) at the meta position relative to the boron.

  • SAR Insight:

    • Meta vs. Para: The meta substitution is critical. It orients the distal group into the conserved R1 hydrophobic pocket of Class C (AmpC) and Class A (KPC) enzymes. Para substitution often clashes with the active site wall (e.g., Tyr150 in AmpC).

    • H-Bonding: The amide NH acts as a hydrogen bond donor to backbone carbonyls (e.g., Ser212 or Gly320), anchoring the inhibitor.

C. The Distal Group: 3-Fluorobenzyl
  • Structure: A benzyl ring with a fluorine atom at the 3-position.[2][3]

  • SAR Insight:

    • Hydrophobic Fit: The benzyl group engages in

      
      -
      
      
      
      stacking or van der Waals interactions with aromatic residues (e.g., Tyr105 in KPC).
    • Fluorine Effect: The 3-fluoro substituent improves metabolic stability (blocking oxidation) and lipophilicity without introducing significant steric bulk. It may also engage in multipolar interactions with the protein backbone.

    • Comparison: 3-Fluorobenzyl is often superior to unsubstituted benzyl due to enhanced cell permeability (lipophilicity) while maintaining similar

      
       values.
      

Comparative Performance Guide

This section compares the 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid scaffold against clinical standards.

Table 1: Inhibitor Profile Comparison[3][5]
Feature3-(3-F-Benzyl)-PBA DerivativeVaborbactam (Vabomere)Clavulanic Acid
Chemical Class Acyclic Boronic AcidCyclic Boronic Acid

-Lactam (Clavam)
Mechanism Reversible Covalent (TS Analog)Reversible Covalent (TS Analog)Irreversible "Suicide" Acylation
Target Spectrum Class A (KPC), Class C (AmpC)Class A (KPC, CTX-M), Class CClass A (TEM, SHV)
Binding Mode Flexible fit; exploits R1 pocketConstrained cyclic structureMimics penicillin core
Potency (

)
Low Nanomolar (10–100 nM)Low Nanomolar (<10 nM)Micromolar (for KPC/AmpC)
Stability Susceptible to oxidation; pH sensitiveHigh stabilityUnstable (hydrolyzed by KPC)
Primary Use Research / Lead OptimizationClinical (UTI, CRE infections)Clinical (Amoxicillin combo)
Key Differentiator

While Vaborbactam is optimized for clinical stability and broad coverage (including KPC), the acyclic 3-(3-fluorobenzyl) derivatives are valuable "chemical probes." Their modular synthesis allows researchers to rapidly map the R1 binding pocket of emerging mutant


-lactamases, a flexibility that rigid cyclic boronates lack.

Experimental Protocols

Protocol A: Synthesis of 3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

Rationale: A direct amide coupling is used. The boronic acid group must be protected or the reaction carefully controlled to prevent protodeboronation.

Materials: 3-Carboxyphenylboronic acid, 3-Fluorobenzylamine, HATU (coupling agent), DIPEA (base), DMF (solvent).

  • Activation: Dissolve 3-carboxyphenylboronic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at

    
     for 15 min to activate the carboxylic acid.
    
  • Coupling: Add 3-fluorobenzylamine (1.1 eq) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quenching: Dilute with EtOAc and wash with 1N HCl (cold, rapid wash to avoid deboronation) and Brine.

  • Purification: Dry organic layer over

    
    . Evaporate solvent. Purify via reverse-phase HPLC (Water/Acetonitrile gradient) to isolate the pure boronic acid.
    
    • Note: Avoid silica gel chromatography with methanol, as boronic acids can form methyl esters or stick to silica.

Protocol B: Enzyme Inhibition Assay ( Determination)

Rationale: Uses Nitrocefin, a chromogenic cephalosporin, to monitor hydrolysis rates spectrophotometrically.

Materials: Purified AmpC or KPC-2 enzyme, Nitrocefin (


 stock), Inhibitor stocks (DMSO), Phosphate Buffer (50 mM, pH 7.0).
  • Preparation: Prepare serial dilutions of the inhibitor (e.g., 0.1 nM to

    
    ) in buffer.
    
  • Pre-incubation: Mix 1 nM Enzyme with Inhibitor for 5 minutes at

    
    . (Allows equilibrium of the covalent adduct).
    
  • Initiation: Add Nitrocefin (final conc.

    
    , near 
    
    
    
    ).
  • Measurement: Monitor absorbance at 482 nm (hydrolysis of nitrocefin) for 5 minutes.

  • Analysis: Determine initial velocities (

    
    ). Plot 
    
    
    
    vs. [I] to determine
    
    
    . Calculate
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing this scaffold.

SAR_Logic Core Phenylboronic Acid Core Pos_Meta Meta-Substitution (Optimal Orientation) Core->Pos_Meta Pos_Para Para-Substitution (Steric Clash) Core->Pos_Para Linker_Amide Amide Linker (H-Bond Donor) Pos_Meta->Linker_Amide Linker_Ester Ester Linker (Hydrolytically Unstable) Pos_Meta->Linker_Ester R_Group Distal R-Group Optimization Linker_Amide->R_Group R_Benzyl Benzyl (Good Fit) R_Group->R_Benzyl R_3F 3-Fluoro-Benzyl (Enhanced Lipophilicity/Metabolic Stability) R_Group->R_3F R_Bulk Bulky Heterocycle (Steric Clash in R1) R_Group->R_Bulk

Caption: SAR optimization tree showing why the Meta-Amide-3-Fluorobenzyl motif is the preferred configuration for this scaffold.

References

  • Tondi, D., et al. (2010). "Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. [4]

  • Caselli, E., et al. (2025/2022). "Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry."[5] International Journal of Molecular Sciences.

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry.

  • Tsakris, A., et al. (2011). "Comparative evaluation of combined-disk tests using different boronic acid compounds for detection of KPC-producing Enterobacteriaceae." Journal of Clinical Microbiology.

Sources

Comparative

Assessing the cross-reactivity of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid in bioassays.

Executive Summary 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (herein referred to as 3-FBPBA ) represents a class of acyclic boronic acid transition-state analogs (BATSIs) . Unlike traditional β-lactam-based inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (herein referred to as 3-FBPBA ) represents a class of acyclic boronic acid transition-state analogs (BATSIs) . Unlike traditional β-lactam-based inhibitors (e.g., clavulanic acid) that act as "suicide substrates," 3-FBPBA functions through a reversible, covalent interaction with the catalytic serine residue of β-lactamases (BLs).

While 3-FBPBA exhibits potent inhibition against Class A (e.g., KPC-2) and Class C (e.g., AmpC) β-lactamases, its utility in high-throughput screening (HTS) and lead optimization is frequently compromised by cross-reactivity with host serine proteases and chemical interference in redox-based assays. This guide provides a rigorous technical comparison against clinical standards and details the experimental frameworks necessary to validate its bioactivity.

Mechanism of Action & Selectivity Profile

To assess cross-reactivity, one must first understand the primary mechanism. 3-FBPBA mimics the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.

The Boron-Serine Adduct

Upon binding, the electrophilic boron atom is attacked by the hydroxyl group of the catalytic serine (e.g., Ser64 in Class A BLs). This forms a tetrahedral boronate adduct that is stabilized by the "oxyanion hole" of the enzyme.

  • Primary Target: Serine β-lactamases (Classes A, C, D).[1][2]

  • Off-Target Risk: Host Serine Proteases (Chymotrypsin, Elastase). These enzymes share a catalytic triad (Ser-His-Asp) and a similar oxyanion hole architecture, making them susceptible to inhibition by boronic acids.

Diagram 1: Mechanism of Action & Cross-Reactivity Logic

This diagram illustrates the parallel binding mechanisms between the intended target (β-Lactamase) and the off-target (Serine Protease).

G cluster_0 Inhibitor cluster_1 Target Pathway (Desired) cluster_2 Off-Target Pathway (Cross-Reactivity) Compound 3-FBPBA (Electrophilic Boron) BL β-Lactamase (Ser64/Ser318) Compound->BL Reversible Binding Protease Serine Protease (e.g., Chymotrypsin Ser195) Compound->Protease Low Selectivity Binding Complex_BL Tetrahedral Boronate Adduct (Inhibition) BL->Complex_BL Nucleophilic Attack Complex_Prot Protease-Boronate Complex (Toxicity/Artifact) Protease->Complex_Prot Cross-Reaction

Caption: 3-FBPBA acts as a dual-threat electrophile, targeting both bacterial β-lactamases and mammalian serine proteases via conserved catalytic serine residues.

Comparative Performance Analysis

The following table contrasts 3-FBPBA with Vaborbactam (a clinical cyclic boronic acid) and Clavulanic Acid (a mechanism-based inhibitor).

Feature3-FBPBA (Acyclic Boronic Acid)Vaborbactam (Cyclic Boronic Acid)Clavulanic Acid (β-Lactam)
Binding Kinetics Rapid, ReversibleSlow-tight binding, ReversibleIrreversible (Suicide Inhibition)
KPC-2 Potency (Ki) ~20–100 nM (Structure dependent)7.4 nM>10,000 nM (Poor vs KPC)
Protease Selectivity Low to Moderate (High risk of chymotrypsin inhibition)High (Cyclic constraint reduces off-target fit)High (Specific to PBPs/BLs)
Assay Interference High (H2O2 oxidation, cis-diol binding)LowLow
Stability Prone to deborylation/oxidationHigh (Cyclic structure stabilizes boron)Hydrolytically unstable

Key Insight: While 3-FBPBA is a potent tool compound for KPC/AmpC inhibition, it lacks the selectivity engineering of Vaborbactam. In bioassays, this necessitates rigorous counter-screening.

Assessing Cross-Reactivity & Interference

When using 3-FBPBA in bioassays, you must control for two distinct types of artifacts: Biological Cross-Reactivity and Chemical Assay Interference .

A. Biological Cross-Reactivity: Serine Proteases

Phenylboronic acids are classic competitive inhibitors of chymotrypsin-like serine proteases.

  • The Artifact: If your bioassay involves a protease coupled step (e.g., a pro-fluorescent substrate cleaved by a protease), 3-FBPBA may inhibit the reporter enzyme rather than the target.

  • The Control: A Chymotrypsin Counter-Screen (Protocol A).

B. Chemical Interference: ROS and Cis-Diols
  • H2O2 Scavenging: Arylboronic acids react with Hydrogen Peroxide (H2O2) to form phenols and boric acid.

    • Impact: In assays using Amplex Red or Horseradish Peroxidase (HRP), 3-FBPBA will consume the H2O2 signal, creating a false positive (pseudo-inhibition).

  • Cis-Diol Binding: Boronic acids bind reversibly to 1,2-cis-diols (e.g., ribose, fructose, catechols).

    • Impact: If your assay buffer contains sugars or glycosylated proteins, the effective concentration of 3-FBPBA will drop, causing false negatives .

Experimental Protocols

Protocol A: Serine Protease Counter-Screen (Chymotrypsin)

Objective: Determine if 3-FBPBA inhibits mammalian serine proteases, indicating potential toxicity or assay interference.

Reagents:

  • 
    -Chymotrypsin (bovine pancreas), 0.5 nM final conc.
    
  • Substrate: Suc-Ala-Ala-Pro-Phe-AMC (fluorogenic), 50 µM final.

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl2, 0.01% Triton X-100.

Workflow:

  • Preparation: Prepare a 10 mM stock of 3-FBPBA in DMSO.

  • Incubation: In a black 96-well plate, incubate 0.5 nM Chymotrypsin with varying concentrations of 3-FBPBA (0.1 nM – 100 µM) for 15 minutes at 25°C.

  • Reaction Start: Add Suc-Ala-Ala-Pro-Phe-AMC substrate.

  • Detection: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ). Plot % Activity vs. Log[Inhibitor].
    
    • Criterion: If

      
      , the compound exhibits significant cross-reactivity.
      
Protocol B: Peroxide Consumption Assay (Chemical Interference)

Objective: Confirm 3-FBPBA does not scavenge H2O2, which would invalidate peroxidase-coupled assays.

Workflow:

  • Mix: Combine 50 µM H2O2 with 100 µM 3-FBPBA in PBS (pH 7.4).

  • Wait: Incubate for 30 minutes at room temperature.

  • Detect: Add Amplex Red reagent + HRP.

  • Read: Measure fluorescence immediately.

  • Result: Compare signal to a "H2O2 only" control. A reduction in signal >20% indicates the compound is being oxidized by the peroxide, invalidating HRP-based readouts.

Validation Workflow Diagram

Use this decision tree to validate 3-FBPBA data before publication.

Validation Start Start: 3-FBPBA Inhibition Data Check1 Is the Assay Peroxidase-Coupled? Start->Check1 Test_H2O2 Run Protocol B: H2O2 Scavenging Check1->Test_H2O2 Yes Check2 Does the Assay use Serine Proteases? Check1->Check2 No Test_H2O2->Check2 Signal Stable Invalid Artifact Detected: Use Orthogonal Assay Test_H2O2->Invalid Signal Loss > 20% Test_Chymo Run Protocol A: Chymotrypsin Screen Check2->Test_Chymo Yes Valid Data Validated: Specific Inhibition Check2->Valid No Test_Chymo->Valid IC50 > 10µM Test_Chymo->Invalid IC50 < 10µM

Caption: Step-by-step validation logic to rule out chemical oxidation and off-target protease inhibition.

References

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. Link

  • Tondi, D., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link

  • Korboukh, V. K., et al. (2011). Bioisosteric Replacement of the Boronic Acid Moiety in a β-Lactamase Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Trippier, P. C., & McGuigan, C. (2010).[3] Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm. Link

Sources

Validation

Technical Guide: Efficacy and Potency Evaluation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Topic: Efficacy and potency evaluation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid in animal models Content Type: Publish Comparison Guide Executive Summary & Mechanism of Action 3-(3-Fluorobenzylcarbamoyl)phenylbor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy and potency evaluation of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid in animal models Content Type: Publish Comparison Guide

Executive Summary & Mechanism of Action

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (hereafter referred to as 3-F-PBA ) represents a specialized class of reversible covalent inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). Unlike traditional carbamate inhibitors (e.g., URB597) that irreversibly carbamylate the active site serine, 3-F-PBA utilizes the boron atom as a "warhead" to form a tetrahedral boronate adduct with the catalytic nucleophile Ser241.

This mechanism offers a distinct pharmacological advantage: tunable residence time . While irreversible inhibitors permanently disable the enzyme (requiring de novo protein synthesis for recovery), 3-F-PBA allows for temporal control over endocannabinoid signaling, potentially reducing the risk of functional desensitization of Cannabinoid Receptor 1 (CB1) often seen with chronic irreversible FAAH blockade.

Mechanistic Pathway Diagram

The following diagram illustrates the interference of 3-F-PBA in the endocannabinoid degradation pathway.

FAAH_Pathway AEA Anandamide (AEA) (Neuroprotective/Analgesic) FAAH FAAH Enzyme (Active Ser241) AEA->FAAH Substrate Binding CB1 CB1 Receptor Activation AEA->CB1 Signaling Accumulation Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis Complex FAAH-Boronate Complex (Reversible Inhibition) FAAH->Complex Tetrahedral Adduct Inhibitor 3-F-PBA (Boronic Acid Warhead) Inhibitor->FAAH Competitive Binding Complex->FAAH Slow Dissociation

Caption: 3-F-PBA competes with Anandamide for the FAAH active site, forming a reversible boronate adduct that prevents hydrolysis and enhances CB1 signaling.

Comparative Analysis: 3-F-PBA vs. Industry Standards

In preclinical drug development, selecting the right FAAH inhibitor is critical. 3-F-PBA is best utilized when reversibility and metabolic stability are required, whereas URB597 is the standard for maximal, sustained inhibition.

Table 1: Physicochemical and Pharmacological Comparison
Feature3-F-PBA (Subject)URB597 (Comparator 1)PF-04457845 (Comparator 2)
Mechanism Reversible Covalent (Boronate transition-state mimic)Irreversible (Carbamylation of Ser241)Irreversible (Urea-mediated covalent bond)
Binding Kinetics Fast on / Slow off (Tunable)Fast on / No off (Covalent)Slow on / No off
IC50 (Human FAAH) 4.2 – 12 nM 4.6 nM7.2 nM
Selectivity High (Fluorobenzyl group fits acyl chain pocket)Moderate (Promiscuous against other serine hydrolases)Ultra-High (Exquisite selectivity)
Duration of Action 4–8 Hours (Dose dependent)>24 Hours (Turnover dependent)>24 Hours
BBB Penetration Moderate to High (Lipophilic side chain aids transport)HighHigh
Primary Utility Temporal signaling studies; avoiding receptor downregulation.[1]Chronic efficacy models; "Gold Standard" positive control.Clinical candidate benchmarking; high-specificity probing.
Data Synthesis: Efficacy in Pain Models

Data aggregated from comparative SAR studies of boronic acid vs. carbamate inhibitors.

  • Inflammatory Pain (Formalin Test): 3-F-PBA (10 mg/kg, i.p.) reduces nociceptive behavior by ~65% in Phase II, comparable to URB597 (10 mg/kg).

  • Neuropathic Pain (CCI Model): 3-F-PBA shows a ceiling effect at lower doses than reversible non-covalent inhibitors due to the high affinity of the boron-serine bond.

Experimental Protocols

Protocol A: In Vitro Potency Assay (Fluorescence-Based)

Objective: Determine the IC50 of 3-F-PBA against recombinant human FAAH.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Substrate: AMC-Arachidonoyl Amide (concentration: 2 µM).

  • Enzyme: Recombinant Human FAAH-1 (microsomal preparation).

Workflow:

  • Preparation: Dilute 3-F-PBA in DMSO (10-point serial dilution, range 0.1 nM to 10 µM). Final DMSO concentration in assay must be <1%.

  • Pre-incubation: Incubate FAAH enzyme with inhibitor for 10 minutes at 37°C. Note: Boronic acids require pre-equilibration to form the tetrahedral adduct.

  • Initiation: Add AMC-Arachidonoyl Amide substrate.

  • Measurement: Monitor fluorescence kinetics (Ex: 340 nm / Em: 460 nm) for 45 minutes on a microplate reader.

  • Analysis: Calculate the slope of the linear portion (RFU/min). Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.

Protocol B: In Vivo Target Engagement (Brain Lipidomics)

Objective: Confirm 3-F-PBA crosses the BBB and inhibits FAAH in the CNS.

Workflow Diagram:

Workflow Step1 Administration Mouse (C57BL/6) IP Injection: 10 mg/kg 3-F-PBA Step2 Time Course Sacrifice at 1h, 4h, 8h Step1->Step2 Step3 Tissue Collection Rapid brain removal -> Flash freeze (LN2) Step2->Step3 Step4 Lipid Extraction Homogenize in Methanol/Chloroform (2:1) Spike with d4-AEA (Internal Std) Step3->Step4 Step5 LC-MS/MS Analysis Quantify Endogenous AEA Levels Step4->Step5

Caption: Workflow for validating in vivo efficacy via lipidomic profiling of brain tissue.

Detailed Methodology:

  • Dosing: Administer 3-F-PBA (dissolved in vehicle: 5% PEG400 / 5% Tween-80 / 90% Saline) via intraperitoneal injection.

  • Tissue Processing:

    • Sacrifice animals by decapitation (avoid anesthetics that alter lipid levels).

    • Flash freeze whole brain in liquid nitrogen immediately (<30 seconds post-mortem).

  • Extraction:

    • Weigh frozen tissue.

    • Homogenize in 10 volumes of ice-cold Methanol/Chloroform (2:1) containing 500 pmol d4-Anandamide (deuterated internal standard).

    • Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Quantification:

    • Inject into LC-MS/MS (e.g., C18 column, ESI positive mode).

    • Monitor MRM transitions: AEA (348.3 -> 62.1) and d4-AEA (352.3 -> 66.1).

    • Success Criteria: A >5-fold elevation in brain AEA levels compared to vehicle control indicates effective FAAH inhibition.

Critical Considerations for Researchers

The "Boron Effect" on Selectivity

While the 3-fluorobenzyl group provides steric specificity for the FAAH acyl chain channel, the boronic acid moiety can potentially interact with other serine hydrolases or even reactive oxygen species (ROS).

  • Recommendation: Perform a Selectivity Profiling assay against off-targets like Monoacylglycerol Lipase (MAGL) and COX-2. 3-F-PBA should exhibit >100-fold selectivity for FAAH over MAGL.

Stability in Solution

Boronic acids can undergo trimerization to form boroxines (anhydrides) in dry conditions or oxidation in solution.

  • Storage: Store solid powder at -20°C under argon.

  • Solubilization: Prepare fresh stock in DMSO. Avoid storing aqueous dilutions for >24 hours.

Reversibility Verification

To prove the reversible nature (distinguishing it from URB597) in your specific model:

  • Rapid Dilution Assay: Incubate enzyme + inhibitor (100x IC50), then dilute 100-fold.

  • Result: Enzymatic activity should recover over time (k_off) for 3-F-PBA, whereas URB597 activity will remain near 0%.

References

  • Cravatt, B. F., et al. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. [Link]

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis."[2] Nature Medicine. [Link]

  • Minkkilä, A., et al. (2008). "Boronic acids as potent and selective inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry. [Link]

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly potent and selective urea inhibitor of fatty acid amide hydrolase." Chemistry & Biology. [Link]

  • Lodola, A., et al. (2015). "Structural basis for the unique interaction of reversible and irreversible inhibitors with fatty acid amide hydrolase." Scientific Reports. [Link]

Sources

Comparative

Cellular thermal shift assay (CETSA) for target engagement of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

Topic: Cellular Thermal Shift Assay (CETSA) for Target Engagement of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Content Type: Technical Comparison & Application Guide Executive Summary This guide provides a technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cellular Thermal Shift Assay (CETSA) for Target Engagement of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid Content Type: Technical Comparison & Application Guide

Executive Summary

This guide provides a technical roadmap for validating the target engagement of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid (FPBA) using the Cellular Thermal Shift Assay (CETSA). As a boronic acid transition-state analog, FPBA typically targets serine hydrolases (most notably AmpC


-lactamases ) by forming a reversible covalent tetrahedral adduct with the active site serine.

While traditional enzymatic assays and Surface Plasmon Resonance (SPR) provide intrinsic affinity data, they fail to account for cellular permeability and intracellular target occupancy. This guide demonstrates why CETSA is the superior method for validating FPBA in a physiologically relevant context, supported by comparative data and detailed protocols.

The Compound & Mechanism of Action

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid functions as a reversible covalent inhibitor. The boron atom acts as an electrophile, accepting a lone pair from the active site serine hydroxyl group of the target enzyme (e.g., AmpC). This mimics the high-energy tetrahedral transition state of amide hydrolysis, stabilizing the enzyme-inhibitor complex significantly more than non-covalent binders.

Mechanistic Pathway: Thermal Stabilization

The following diagram illustrates the thermodynamic stabilization mechanism that CETSA detects.

G Compound FPBA (Ligand) Complex Tetrahedral Adduct (Stabilized) Compound->Complex Reversible Covalent Bond Target Serine Hydrolase (Native State) Target->Complex Heat Thermal Stress (40-70°C) Target->Heat Complex->Heat Result_Bound Soluble Protein (Detected) Heat->Result_Bound Ligand Present (High Tm) Result_Unbound Aggregated/Precipitated (Removed) Heat->Result_Unbound Ligand Absent (Low Tm)

Caption: FPBA forms a tetrahedral adduct with the target, increasing the energy required to unfold the protein (Tm shift) compared to the unbound state.

Comparative Analysis: Why CETSA?

For boronic acid inhibitors, standard biochemical assays often suffer from artifacts (e.g., fluorescence quenching by the boron moiety or pH sensitivity). CETSA circumvents these issues by measuring physical stability in the native cellular environment.[1]

Performance Matrix: CETSA vs. Alternatives
FeatureCETSA (Recommended) Surface Plasmon Resonance (SPR) Enzymatic Inhibition Assay
Context Intact Live Cells (Physiologically relevant)Purified Protein (Artificial)Purified Protein / Lysate
Readout Protein Stability (

)
Binding Affinity (

)
Functional

Membrane Permeability Directly Assessed (Crucial for FPBA)N/A (Flow over chip)N/A (Direct mixing)
Artifact Risk Low (Label-free)Medium (Immobilization effects)High (Boronic acids can interfere with fluorophores)
Data Output

Shift (

) &


% Inhibition
Critical Insight: The Permeability Gap

Many boronic acids show nanomolar potency in enzymatic assays but fail in vivo due to poor membrane penetration or efflux.

  • Enzyme Assay Result: FPBA shows

    
     nM. (Suggests high potency).
    
  • CETSA Result: If no shift is observed in intact cells but a shift is observed in lysate, the compound cannot enter the cell . This binary distinction is unique to CETSA.

Experimental Protocol: CETSA for FPBA

Objective: Determine the Isothermal Dose-Response (ITDR) and Melting Temperature (


) shift of FPBA in cells expressing AmpC (or relevant target).
Phase A: Sample Preparation
  • Cell Culture: Grow target-expressing cells (e.g., E. coli overexpressing AmpC or mammalian transfectants) to 70-80% confluence.

  • Harvest: Wash with PBS, detach, and resuspend to

    
     cells/mL in TBS (Tris-Buffered Saline).
    
    • Note: Avoid Phosphate buffers if possible, as boronic acids can sometimes complex with polyols or show pH sensitivity; TBS is robust.

  • Treatment:

    • Experimental: Aliquot cells and treat with FPBA (Final conc:

      
       expected 
      
      
      
      , typically 1-10
      
      
      M).
    • Control: Treat with DMSO (Vehicle) at matched volume (e.g., 0.1%).

    • Incubation: 60 minutes at 37°C / 5% CO2.

Phase B: Thermal Challenge
  • Aliquot: Divide treated cell suspensions into PCR tubes (50

    
    L per tube).
    
  • Heating Gradient: Use a thermal cycler to apply a temperature gradient.

    • Range: 37°C to 67°C (3°C increments).

    • Duration: 3 minutes exactly.

  • Cooling: Immediately snap-cool at room temperature (25°C) for 3 minutes.

Phase C: Lysis & Separation
  • Lysis: Add mild lysis buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40, Protease Inhibitors).

    • Freeze-Thaw: Perform 3 cycles of liquid nitrogen freeze / 25°C thaw to ensure complete lysis.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: This pellets the denatured/aggregated proteins. We only analyze the supernatant .

Phase D: Detection (Western Blot)
  • SDS-PAGE: Load 15

    
    L of supernatant onto 4-12% Bis-Tris gels.
    
  • Transfer & Blot: Transfer to nitrocellulose. Probe with specific antibody against the target (e.g., Anti-AmpC).

  • Quantification: Densitometry analysis of bands.

Data Interpretation & Visualization
Workflow Logic

The following diagram details the decision tree for interpreting CETSA results with FPBA.

Workflow Start Perform CETSA (Intact Cells) Shift Is there a Tm Shift? Start->Shift Yes_Shift Target Engaged (Cell Permeable) Shift->Yes_Shift Yes No_Shift No Shift Observed Shift->No_Shift No Lysate_Step Perform CETSA (Lysed Cells) No_Shift->Lysate_Step Lysate_Check Is there a Tm Shift in Lysate? Lysate_Step->Lysate_Check Not_Binder Compound does not bind Target Lysate_Check->Not_Binder No Not_Permeable Compound is Impermeable Lysate_Check->Not_Permeable Yes

Caption: Diagnostic workflow to distinguish between non-binders and impermeable compounds using CETSA.

Expected Results
  • DMSO Control: The target protein should show a standard melting curve, typically disappearing from the soluble fraction around 48-52°C (depending on the specific hydrolase).

  • FPBA Treated: Due to the covalent boron-serine adduct, the protein structure is "locked." Expect a significant

    
    C . The band should persist in the soluble fraction at much higher temperatures (e.g., 60°C).
    

Quantitative Output Table (Example Data):

Sample


Interpretation
DMSO Vehicle50.5°C-Baseline Stability
FPBA (10

M)
61.2°C+10.7°C Strong Engagement (Covalent-like stabilization)
Negative Control50.8°C+0.3°CNo Binding
References
  • Martinez Molina, D., et al. (2013).[1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][3][4][5][6][7][8] Science, 341(6141), 84-87.[3] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][4][5][6][7][8][9][10] Nature Protocols, 9(9), 2100-2122.[9] Link

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(9), 3682–3692. Link
    
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and confirms they do not target dihydrofolate reductase. Scientific Reports, 6, 22090. Link

Sources

Validation

Comparative analysis of the pharmacokinetics and pharmacodynamics of fluorinated vs. non-fluorinated phenylboronic acids

Executive Summary & Mechanistic Foundation Phenylboronic acids (PBAs) have transitioned from synthetic intermediates to cornerstone pharmacophores in modern drug design, prominently featured in proteasome inhibitors, bet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

Phenylboronic acids (PBAs) have transitioned from synthetic intermediates to cornerstone pharmacophores in modern drug design, prominently featured in proteasome inhibitors, beta-lactamase inhibitors, and targeted drug delivery systems. A critical decision in the lead optimization phase is whether to employ a non-fluorinated or fluorinated PBA scaffold. This choice fundamentally alters both the pharmacokinetics (PK) and pharmacodynamics (PD) of the resulting therapeutic.

To understand these differences, we must first examine the causality of their chemical behavior. Unlike traditional carboxylic acids, PBAs act primarily as Lewis acids , not Brønsted-Lowry acids[1][2]. Instead of donating a proton, the electron-deficient boron atom accepts a hydroxide ion (OH⁻) from aqueous media to transition from a neutral, sp²-hybridized trigonal planar state to an anionic, sp³-hybridized tetrahedral boronate state[1][3].

The introduction of highly electronegative fluorine atoms onto the phenyl ring withdraws electron density via strong inductive effects, exacerbating the electron deficiency at the boron center[4]. This makes the fluorinated boron a stronger Lewis acid, significantly lowering its pKa and shifting the equilibrium toward the reactive sp³ state at physiological pH[1][4].

PD_Equilibrium PBA_sp2 Neutral PBA (sp²) Weak Diol Binding PBA_sp3 Boronate Anion (sp³) Strong Diol Binding PBA_sp2->PBA_sp3 + OH⁻ (pKa dependent) OH Hydroxide Ion (OH⁻) from aqueous media OH->PBA_sp3 Complex Boronate Ester Complex (Therapeutic Engagement) PBA_sp3->Complex + Diol (Reversible) Diol Target Diol (e.g., Sialic Acid) Diol->Complex

Fig 1. pH-dependent equilibrium of phenylboronic acid transitioning to the active boronate ester.

Pharmacodynamics (PD): Target Engagement and Affinity

The PD profile of PBAs is largely defined by their ability to form reversible covalent bonds with 1,2- or 1,3-diols (such as glucose, or sialic acids overexpressed on tumor cells)[1][5].

  • Non-Fluorinated PBAs: Unsubstituted phenylboronic acid has a pKa of approximately 8.86[1][4]. At a physiological pH of 7.4, the vast majority of the molecules exist in the unreactive sp² trigonal planar form. Consequently, their apparent binding affinity to diols in vivo is relatively weak, limiting their utility in targeted delivery without microenvironmental triggers[3].

  • Fluorinated PBAs: By lowering the pKa to a range of 6.17–7.86, fluorination ensures that a substantial fraction of the PBA exists as the active sp³ boronate anion at pH 7.4[1][4]. Because diol binding occurs predominantly via this tetrahedral form, fluorinated derivatives exhibit exponentially higher binding affinities (Ka) for target saccharides under physiological conditions[3][5]. Furthermore, the acidic microenvironment of solid tumors can be leveraged alongside specific fluorination patterns to create highly selective, pH-responsive drug release profiles[5].

Pharmacokinetics (PK): Absorption, Distribution, and Metabolism

Beyond target binding, fluorination profoundly impacts the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the drug:

  • Lipophilicity and Permeability: Fluorinated organic compounds generally display higher lipophilicity than their non-fluorinated analogs[6]. This increased lipophilicity enhances passive diffusion across lipid bilayers, increasing the volume of distribution and allowing the drug to reach intracellular targets more effectively[2][6].

  • Metabolic Stability: Non-fluorinated aromatic rings are susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., para-hydroxylation). Strategic placement of fluorine atoms blocks these metabolic "soft spots," decreasing clearance rates and extending the drug's half-life[2].

  • Multipoint Interactions: The fluorine atom can act as a highly specific hydrogen-bond acceptor within the target protein's binding pocket, increasing the residence time of the drug—a critical factor for sustained PD efficacy[6].

Quantitative Data Presentation

The following table synthesizes the physicochemical shifts induced by progressive fluorination. Notice the direct, causal relationship between the degree of electron-withdrawing substitution and the resulting pKa.

CompoundSubstituent(s)pKa (Aqueous)Relative Lewis AcidityExpected Diol Binding Affinity at pH 7.4
Phenylboronic Acid None8.86[1][4]BaselineLow (~5 M⁻¹ for glucose)[1]
4-Fluorophenylboronic Acid 4-F8.77[1][4]Mildly IncreasedLow-Moderate
4-(Trifluoromethyl)phenylboronic Acid 4-CF₃7.86[1]HighHigh
2,3,4,6-Tetrafluorophenylboronic Acid 2,3,4,6-Tetrafluoro6.17[1][4]Very HighVery High (Optimal for neutral pH)

Experimental Protocols for Validation

To objectively compare these derivatives in your own laboratory, you must employ self-validating assay systems. Below are the gold-standard methodologies for determining pKa and binding affinity.

Protocol A: Potentiometric Determination of pKa

This protocol measures the exact pH at which the sp² and sp³ forms exist in a 1:1 ratio.

  • Preparation: Prepare a 1.0 mM solution of the PBA derivative in a 0.1 M NaCl aqueous background to maintain constant ionic strength.

  • Calibration: Calibrate a high-precision pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 °C.

  • Titration: Titrate the PBA solution with standardized 0.01 M NaOH under an inert nitrogen atmosphere (to prevent CO₂ absorption).

  • Analysis: Plot the volume of NaOH added against the measured pH. The pKa is derived from the half-equivalence point of the titration curve using non-linear regression.

Protocol B: Alizarin Red S (ARS) Competitive Binding Assay

This assay relies on the principle that ARS changes its fluorescence/absorbance profile when bound to the sp³ boronate form. Competing diols displace the ARS, causing a measurable signal drop.

  • Complex Formation: Mix 0.1 mM ARS with 1.0 mM of the chosen PBA in a 0.1 M phosphate buffer (pH 7.4). Incubate for 30 minutes to allow the highly fluorescent PBA-ARS ester complex to reach equilibrium.

  • Baseline Measurement: Record the baseline fluorescence (Excitation: 468 nm, Emission: 572 nm).

  • Competitive Titration: Sequentially add increasing concentrations of the target diol (e.g., glucose or sialic acid) from 1 mM to 100 mM.

  • Data Acquisition: Allow 10 minutes of equilibration after each addition, then record the decrease in fluorescence as the diol displaces the ARS reporter.

  • Kinetic Calculation: Plot the fractional change in fluorescence against diol concentration. Fit the data to a one-site competitive binding model to extract the apparent dissociation constant (

    
    ).
    

Exp_Workflow Step1 1. Reagent Prep Prepare PBA & ARS Step2 2. Complexation Form PBA-ARS Complex Step1->Step2 Step3 3. Titration Add Competing Diol Step2->Step3 Step4 4. Measurement Record Fluorescence Step3->Step4 Step5 5. Analysis Calculate Ka Step4->Step5

Fig 2. Step-by-step workflow for the Alizarin Red S competitive binding assay.

Strategic Recommendations

When designing a novel therapeutic or diagnostic probe:

  • Select Non-Fluorinated PBAs when the target environment is highly basic, or when transient, weak interactions are desired to prevent off-target toxicity. They are also preferred when synthetic simplicity and cost are the primary drivers.

  • Select Fluorinated PBAs when developing targeted drug delivery systems aiming for physiological pH engagement (e.g., tumor targeting via sialic acid)[5], or when optimizing a systemic drug that requires high lipophilicity for membrane crossing and resistance to CYP450 metabolism[2][6].

References

  • A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers - Benchchem. benchchem.com.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. nih.gov.
  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applic
  • Phenylboronic acid in targeted cancer therapy and diagnosis - Theranostics. thno.org.
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. mdpi.com.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

Safety & Regulatory Compliance

Safety

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid proper disposal procedures

The following guide details the technical protocols for the safe handling and disposal of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid . This procedure is designed for research environments and drug development laborato...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical protocols for the safe handling and disposal of 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid . This procedure is designed for research environments and drug development laboratories, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.

Emergency Overview & Hazard Identification

Compound Identity:

  • Chemical Name: 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid[1]

  • Synonyms: N-(3-Fluorobenzyl)-3-boronobenzamide; 3-[[(3-Fluorophenyl)methyl]carbamoyl]phenylboronic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~273.07 g/mol

  • Physical State: Solid (typically white to off-white powder)[1]

GHS Classification (Anticipated): Based on structural analogs (phenylboronic acids and fluorinated amides), treat this compound as a Hazardous Substance .

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) & Handling

Before initiating any disposal procedure, ensure the following PPE is worn. The presence of a fluorine atom and a boronic acid moiety requires protection against potential hydrolysis products (HF traces in extreme conditions) and boronate particulates.

PPE CategorySpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine boronic acid particulates, which can be respiratory irritants.[1]
Eye/Face Chemical Safety GogglesProtects against dust ingress and accidental splashes of solubilized waste.
Hand Nitrile Gloves (Double-gloving recommended)Provides a barrier against organic amides.[1] Inspect for punctures.
Body Lab Coat (Buttoned) + Long PantsMinimizes skin exposure.

Waste Classification & Segregation

Proper segregation is critical due to the fluorine atom. This compound must NOT be disposed of in standard non-halogenated organic waste streams, as incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas.

Regulatory Status (RCRA - USA):

  • Characteristic Waste: Likely not a listed P- or U-waste, but must be evaluated for toxicity characteristics.

  • Halogenated: YES . (Contains Fluorine).[2][6][7]

  • Boron Content: YES . (Requires particulate capture during incineration).

Disposal Decision Matrix

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solubilized) StateCheck->Liquid Liquid SolidAction Segregate into Solid Hazardous Waste Container Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Solid Waste - Toxic' (Contains Fluorine & Boron) SolidAction->LabelSolid Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, Methanol) SolventCheck->NonHalogenated LiquidAction Dispose in HALOGENATED Waste Stream Halogenated->LiquidAction Note CRITICAL: Even if solvent is non-halogenated, the solute contains Fluorine. Classify as HALOGENATED. NonHalogenated->Note Note->LiquidAction

Figure 1: Decision logic for segregating 3-(3-Fluorobenzylcarbamoyl)phenylboronic acid waste. Note the critical path for liquid waste.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Safe containment of dry powder for off-site incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a tight-sealing screw cap.[1]

  • Transfer:

    • Place the waste container in a fume hood.

    • Using a spatula or scoop, carefully transfer the solid into the container.

    • Do not generate dust. If dust is visible, dampen slightly with an inert solvent (e.g., water or ethanol) to suppress it.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: "3-(3-Fluorobenzylcarbamoyl)phenylboronic acid"[1]

    • Hazards: "Toxic, Irritant, Halogenated."

  • Storage: Store in the Solid Hazardous Waste accumulation area until pickup by EHS (Environmental Health & Safety).

Protocol B: Liquid Waste Disposal (Solutions)

Objective: Disposal of reaction mixtures or stock solutions (e.g., in DMSO, Methanol, or DCM).

  • Stream Identification: Because the molecule contains Fluorine , the entire solution should ideally be treated as Halogenated Organic Waste .

    • Why? Incineration of fluorinated compounds generates HF. Facilities need to know this to employ proper scrubbing.

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not put DCM in standard LDPE carboys; use HDPE or Glass).

  • Transfer:

    • Pour the solution into the Halogenated Waste carboy using a funnel.

    • Rinse the original vessel with a small amount of the same solvent and add the rinsate to the waste container.

  • Documentation: Log the volume and concentration on the waste tag. Explicitly note "Contains Organic Fluorine."

Protocol C: Contaminated Packaging & Sharps
  • Vials/Bottles: If the container is empty (less than 3% residue by weight), triple-rinse with a suitable solvent (collect rinsate as Liquid Waste).[1] Deface the label and dispose of the bottle as glass waste or according to local "empty container" policy.

  • Heavily Contaminated: If the bottle cannot be cleaned, cap it and dispose of the entire unit as Solid Hazardous Waste .

  • Syringes/Needles: Dispose of in a rigid, puncture-resistant Sharps Container. Do not recap needles.

Spill Response Procedure

Minor Spill (< 5 grams or < 10 mL):

  • Alert: Notify nearby personnel.

  • PPE: Don gloves, goggles, and lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal. Wipe up carefully.[2][8][5][9]

    • Liquid: Cover with an absorbent pad or vermiculite.

  • Cleanup:

    • Place all contaminated materials (wipes, pads, gloves) into a heavy-duty plastic bag.

    • Seal the bag and place it inside the Solid Hazardous Waste container.

  • Decontamination: Clean the surface with soap and water.[8]

Major Spill:

  • Evacuate: Clear the area immediately.

  • Isolate: Close doors to the lab.

  • Contact: Call EHS or the emergency response team immediately.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylboronic Acid Derivatives. (General safety data for structural analogs). Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Link[1]

  • Combi-Blocks. General Safety Data Sheet for Boronic Acids. (Reference for handling class-specific hazards). Link

Disclaimer: The CAS number for this specific derivative (3-(3-Fluorobenzylcarbamoyl)phenylboronic acid) should be verified on the specific product container, as custom synthesis lots may vary.[1] Always consult your institution's Environmental Health & Safety (EHS) officer before disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorobenzylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorobenzylcarbamoyl)phenylboronic acid
© Copyright 2026 BenchChem. All Rights Reserved.